Product packaging for Kalata B11(Cat. No.:)

Kalata B11

Cat. No.: B1576297
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kalata B11 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antimicrobial

sequence

GLPVCGETCFGGTCNTPGCSCTDPICTRD

Origin of Product

United States

Foundational & Exploratory

Kalata B1: A Technical Guide to its Discovery, Origin, and Molecular Characteristics in Oldenlandia affinis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Kalata B1, the prototypic cyclotide discovered in the medicinal plant Oldenlandia affinis. Cyclotides are a unique family of ribosomally synthesized, macrocyclic peptides characterized by a head-to-tail cyclized backbone and an embedded cystine knot motif, which confers exceptional stability. We delve into the ethnobotanical origins that led to its discovery, the intricate biosynthetic pathway from a precursor protein to the mature cyclic peptide, and its defining structural features. Detailed experimental protocols for its isolation, chemical synthesis, and structural elucidation are provided. Furthermore, this guide summarizes key quantitative data on its biological activities and presents diagrams of its biosynthesis, purification workflow, and proposed mechanism of action to facilitate a deeper understanding for research and development applications.

Discovery and Historical Context

The discovery of Kalata B1 is rooted in the traditional medicine of the Democratic Republic of Congo. For generations, women of the Lulua tribe have used a tea made from a decoction of the leaves of Oldenlandia affinis to accelerate childbirth.[1][2] This uterotonic property drew the attention of Norwegian doctor Lorents Gran in the 1960s, who was working in the region.[3][4] His investigations led to the isolation of the active principle, a peptide he named "kalata B1" after the local name for the medicinal preparation, "kalata-kalata".[3]

Early studies highlighted the peptide's extraordinary thermal stability; it retained its biological activity even after being boiled to prepare the tea, a condition that would denature most proteins.[2][3][5] However, the techniques available at the time were insufficient to fully characterize its novel structure.[2] It was not until 1995 that the unique molecular architecture of Kalata B1 was elucidated, revealing a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds.[1][2][3] This discovery established Kalata B1 as the prototypic member of a new family of plant proteins, now known as cyclotides.[2][6][7]

Origin: The Biosynthetic Pathway

Kalata B1 originates from a complex, genetically encoded pathway, being ribosomally synthesized as a larger precursor protein before undergoing extensive post-translational modification.[8][9]

2.1 Genetic Basis In O. affinis, Kalata B1 and other cyclotides are encoded by a multigene family.[8] Transcriptomic analysis reveals that a significant portion of the plant's transcriptome is dedicated to producing cyclotide precursors and the enzymes presumed to be involved in their processing.[1]

2.2 The Prepropeptide Precursor The initial translation product is a prepropeptide.[8][10] This precursor contains several distinct domains:

  • Signal Peptide: A typical endoplasmic reticulum (ER) signal sequence of approximately 20 amino acids at the N-terminus, which directs the precursor into the secretory pathway.[8][9]

  • N-terminal Prosequence: A region of 46-68 amino acids that follows the signal peptide.[9][10]

  • Cyclotide Domain(s): One or more copies of the mature cyclotide sequence (the Kalata B1 sequence is 29 amino acids long) are embedded within the precursor.[8][9][10] These domains are flanked by conserved amino acid sequences, such as GlyLeuPro or SerLeuPro, which are recognized as processing sites.[8][9]

2.3 Post-Translational Processing The maturation of Kalata B1 involves two critical steps:

  • Proteolytic Excision: The precursor protein is cleaved by specific proteases to release the linear Kalata B1 peptide domain.[8]

  • Backbone Cyclization: An enzyme, likely a specialized ligase, catalyzes the formation of a peptide bond between the N-terminal glycine and the C-terminal asparagine of the excised domain, resulting in the characteristic circular backbone.[8][10][11]

This entire process of transcription, translation, and post-translational modification results in the mature, exceptionally stable Kalata B1 peptide.

Kalata_B1_Biosynthesis cluster_gene Nucleus cluster_cytoplasm Cytoplasm / ER cluster_processing Processing & Maturation Oak1_gene Oak1 Gene mRNA mRNA Transcript Oak1_gene->mRNA Transcription Prepropeptide ER Signal N-terminal Prosequence Kalata B1 Domain C-terminal mRNA->Prepropeptide Translation Processed_Peptide Linear Kalata B1 (Excised) Prepropeptide->Processed_Peptide Proteolytic Excision Mature_Cyclotide Mature Kalata B1 (Cyclized & Folded) Processed_Peptide->Mature_Cyclotide Backbone Cyclization & Oxidative Folding

Caption: Biosynthetic pathway of Kalata B1 from gene to mature cyclotide.

Quantitative Data Summary

The biological activities of Kalata B1 have been quantified across various assays. The following tables summarize key findings.

Table 1: Bioactivity and Cytotoxicity of Kalata B1

Assay Type Target Metric Value (µM) Reference
Anti-HIV Activity HIV-1RF infected lymphoblastoid cells EC50 0.9 [7]
Cytotoxicity Human lymphoblastoid cells IC50 6.3 [7]
Cytotoxicity U-87 Glioblastoma Cells IC50 3.21 [12]

| Cytotoxicity | U-251 Glioblastoma Cells | IC50 | 10.88 |[12] |

Table 2: Biophysical and Production Data for Kalata B1

Parameter Condition / Method Value Reference
Membrane Leakage POPC/POPG Vesicles 100% at 2:1 peptide-to-lipid ratio [6]
Molar Extinction Coefficient At 280 nm 5875 M-1 cm-1 [6]

| Production Yield | O. affinis suspension cultures | 0.37 mg/g dry weight (max) |[13] |

Experimental Protocols

4.1 Isolation and Purification of Native Kalata B1 This protocol outlines the extraction of Kalata B1 from its natural source, O. affinis.

  • Extraction: Fresh aerial parts of O. affinis are ground and extracted with a 50:50 (v/v) mixture of dichloromethane and methanol.[5][8]

  • Crude Fractionation: The resulting crude extract is subjected to reverse-phase (RP) flash chromatography to yield a fraction enriched with cyclotides.[5]

  • High-Resolution Purification: The cyclotide-rich fraction is purified to homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[8] A gradient of 0.05% aqueous trifluoroacetic acid (Solvent A) and 90% acetonitrile with 0.045% trifluoroacetic acid (Solvent B) is typically employed, with detection at 230 nm.[6]

Isolation_Workflow Plant Oldenlandia affinis (Aerial Parts) Grind Grind Plant Material Plant->Grind Extract Solvent Extraction (DCM/MeOH) Grind->Extract Crude Crude Extract Extract->Crude Flash RP Flash Chromatography Crude->Flash Fraction Cyclotide-Rich Fraction Flash->Fraction HPLC Preparative RP-HPLC (C18 Column) Fraction->HPLC Pure Pure Kalata B1 HPLC->Pure

Caption: Experimental workflow for the isolation of native Kalata B1.

4.2 Solid-Phase Peptide Synthesis and Cyclization This method is used for producing Kalata B1 variants, such as alanine mutants, for structure-activity relationship studies.[6]

  • Peptide Assembly: The linear peptide is assembled on a solid-phase resin using standard Fmoc or Boc chemistry.[6]

  • Cleavage and Deprotection: The peptide is cleaved from the resin using a strong acid cocktail, such as hydrogen fluoride with scavengers like p-cresol and p-thiocresol.[6]

  • Purification of Linear Peptide: The crude, reduced linear peptide is purified by RP-HPLC on a C18 column.[6]

  • Cyclization and Oxidative Folding: The purified linear peptide is dissolved at a low concentration (e.g., 0.5 mg/ml) in a slightly alkaline buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) often mixed with an organic co-solvent like isopropanol. This condition promotes both the intramolecular cyclization (head-to-tail ligation) and the formation of the three native disulfide bonds.[6]

  • Final Purification: The folded and cyclized Kalata B1 is purified from folding isomers and remaining linear peptide by RP-HPLC.[6]

4.3 Structural Determination by NMR Spectroscopy Nuclear Magnetic Resonance (NMR) is the primary method for determining the three-dimensional structure of Kalata B1 in solution.[7]

  • Sample Preparation: Lyophilized, pure Kalata B1 is dissolved to a concentration of approximately 1.6 mM in either H₂O/D₂O (95:5) for observing amide protons or 100% D₂O.[7]

  • Data Acquisition: Spectra are recorded on high-field NMR spectrometers (e.g., 500 or 600 MHz).[7] A suite of two-dimensional experiments is required for full structure elucidation:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[14]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance constraints for structure calculation.[14]

  • Data Processing and Structure Calculation:

    • Resonances are assigned to specific protons in the peptide sequence.

    • NOE cross-peaks are converted into upper-limit distance constraints.

    • A family of 3D structures is calculated using software that employs molecular dynamics and simulated annealing protocols, satisfying the experimental constraints. The final structure is represented by an ensemble of the lowest-energy conformers.[7]

Proposed Mechanism of Action: Membrane Interaction

The diverse biological activities of Kalata B1, including its uterotonic, insecticidal, and anti-HIV effects, are primarily attributed to its ability to interact with and disrupt cellular membranes.[2][7][12][15] This mechanism is believed to be receptor-independent, as demonstrated by the retained activity of its synthetic all-D enantiomer.[7]

The proposed mechanism involves several key steps:

  • Initial Binding: Kalata B1 initially targets and binds to phosphatidylethanolamine (PE) phospholipids in the outer leaflet of the cell membrane.[2][12][16] This interaction is thought to be mediated by specific residues, including a highly conserved glutamic acid.[2][15]

  • Self-Association: Upon binding to the membrane surface, Kalata B1 monomers are believed to self-associate or oligomerize.[6][7] This step is critical and appears to be concentration-dependent.

  • Membrane Insertion and Pore Formation: The peptide oligomers insert into the lipid bilayer, a process driven by a large hydrophobic patch on the cyclotide's surface.[6][17] This insertion disrupts the membrane integrity, leading to the formation of pores or channel-like structures.[6][12]

  • Leakage of Cellular Contents: The formation of these pores allows for the uncontrolled leakage of ions and other essential cellular contents, ultimately leading to cell death.[2][6]

Action_Mechanism Start Kalata B1 Monomers Binding 1. Binding to PE phospholipids Start->Binding Membrane Cell Membrane (PE-rich) Binding->Membrane Oligomerization 2. Self-Association on Membrane Surface Binding->Oligomerization Insertion 3. Insertion into Lipid Bilayer Oligomerization->Insertion Pore 4. Pore Formation Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of Kalata B1's membrane-disrupting activity.

References

Elucidation of the Kalata B1 Cyclic Cystine Knot Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies and findings that led to the elucidation of the unique cyclic cystine knot structure of Kalata B1, the prototypic cyclotide. It is intended for researchers, scientists, and drug development professionals interested in the structural biology and therapeutic potential of these exceptionally stable plant-derived peptides.

Introduction to Kalata B1 and the Cyclic Cystine Knot Motif

Kalata B1 is a 29-amino acid peptide originally isolated from the African plant Oldenlandia affinis, used in traditional medicine to accelerate childbirth.[1][2][3][4] Its structure is characterized by two key features that impart remarkable stability against thermal, chemical, and enzymatic degradation: a head-to-tail cyclized peptide backbone and a cystine knot motif.[5][6][7] This knot is formed by three interlocking disulfide bonds arranged in a specific I-IV, II-V, III-VI connectivity.[8][9][10] The elucidation of this complex "cyclic cystine knot" (CCK) topology has been a significant undertaking, relying on a combination of sophisticated analytical techniques.[10][11][12]

The CCK framework consists of a ring formed by two disulfide bonds (I-IV and II-V) and the intervening backbone segments, which is threaded by the third disulfide bond (III-VI).[12] This intricate arrangement, combined with the cyclic backbone, makes cyclotides like Kalata B1 exceptionally rigid and stable, positioning them as promising scaffolds for drug design.[5]

Experimental Protocols for Structural Elucidation

The determination of Kalata B1's primary, secondary, and tertiary structures required a multi-pronged approach, primarily involving chemical synthesis, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

The chemical synthesis of Kalata B1 was crucial for confirming its structure and for producing material for detailed biophysical analysis. Two primary strategies have been successfully employed.[11][13][14]

Strategy 1: Oxidation Followed by Cyclization This approach involves the synthesis of a linear peptide precursor, followed by oxidative folding to form the three disulfide bonds, and subsequent cyclization of the backbone.[11][13]

  • Solid-Phase Peptide Synthesis (SPPS): The linear 29-amino acid precursor of Kalata B1 is assembled on a solid support using standard Fmoc or Boc chemistry.[15][16]

  • Oxidative Folding: The linear peptide is cleaved from the resin and subjected to oxidative conditions (e.g., air oxidation, glutathione buffer systems) to facilitate the formation of the correct disulfide bonds. This process is often guided by partially hydrophobic solvent conditions to stabilize surface-exposed hydrophobic residues.[13]

  • Backbone Cyclization: The termini of the correctly folded linear peptide are then joined via a peptide bond. This is typically achieved using a peptide coupling reagent such as HBTU or BOP in a dilute solution to favor intramolecular cyclization over intermolecular oligomerization.[11]

Strategy 2: Cyclization Followed by Oxidation This alternative strategy involves cyclizing the peptide backbone first, followed by the formation of the cystine knot.[11][13]

  • SPPS with C-terminal Thioester: The linear precursor is synthesized with a C-terminal thioester.

  • Native Chemical Ligation (NCL): The peptide is cleaved, and an intramolecular reaction is initiated where the N-terminal cysteine attacks the C-terminal thioester. This results in a native peptide bond, cyclizing the backbone.[11][16]

  • Oxidative Folding: The reduced, cyclic peptide is then subjected to oxidative conditions to form the three disulfide bonds. This pathway has been shown to be highly efficient, as the cyclic backbone pre-organizes the cysteine residues, facilitating the formation of the native cystine knot structure.[13]

Experimental Workflow: Chemical Synthesis of Kalata B1

cluster_0 Strategy 1: Oxidation First cluster_1 Strategy 2: Cyclization First s1_start Linear Peptide Synthesis (SPPS) s1_oxidize Oxidative Folding (Disulfide Bond Formation) s1_start->s1_oxidize s1_cyclize Backbone Cyclization (Amide Bond Formation) s1_oxidize->s1_cyclize s1_end Folded, Cyclic Kalata B1 s1_cyclize->s1_end s2_start Linear Peptide Synthesis (SPPS) (with C-terminal thioester) s2_cyclize Backbone Cyclization (Native Chemical Ligation) s2_start->s2_cyclize s2_oxidize Oxidative Folding (Disulfide Bond Formation) s2_cyclize->s2_oxidize s2_end Folded, Cyclic Kalata B1 s2_oxidize->s2_end

Caption: Alternative chemical synthesis pathways for Kalata B1.

Mass spectrometry (MS) was indispensable for verifying the amino acid sequence and, critically, for providing direct chemical proof of the disulfide bond connectivity.[8]

  • Sample Preparation: Native Kalata B1 is isolated and purified.

  • Partial Reduction and Alkylation: To determine which cysteines are paired, a strategy of partial reduction followed by differential alkylation is used.[8][10]

    • The peptide is treated with a reducing agent (e.g., TCEP) under controlled conditions (pH 3.6, 55°C for 3 min) to break a single disulfide bond.[17]

    • The newly freed sulfhydryl groups are alkylated with a reagent like N-ethylmaleimide (NEM).

    • The remaining two intact disulfide bonds are then fully reduced under stronger conditions.

    • These newly exposed cysteines are alkylated with a different reagent, often one that introduces a charge or a specific cleavage site (e.g., aminoethylation).[8]

  • Enzymatic Digestion: Due to the cyclic backbone and lack of cleavage sites, the modified peptide may require enzymatic digestion (e.g., with trypsin after introducing cleavage sites) to generate linear fragments suitable for MS/MS analysis.[8]

  • MALDI-TOF/ESI-MS Analysis: The resulting peptide fragments are analyzed by mass spectrometry. By identifying the masses of the fragments and determining which cysteines carry which alkylating group, the original disulfide connectivity can be unambiguously deduced.[8][18] This method definitively confirmed the I-IV, II-V, III-VI knot in Kalata B1.[10]

Two-dimensional (2D) NMR spectroscopy was the key technique used to determine the high-resolution three-dimensional structure of Kalata B1 in solution.[1][12]

  • Sample Preparation: A concentrated sample (~1-2 mM) of purified Kalata B1 is prepared in a suitable buffer (e.g., 90% H₂O/10% D₂O) for NMR analysis.[19]

  • Data Acquisition: A suite of 2D NMR experiments is performed to assign proton resonances and measure distance/angle constraints. These include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing inter-proton distance constraints.

    • DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy): To measure coupling constants, which provide dihedral angle constraints.[15]

  • Structure Calculation:

    • The collected NOE distance constraints and dihedral angle constraints are used as input for structure calculation algorithms.[1]

    • Protocols like distance-restrained simulated annealing are employed to generate a family of structures consistent with the experimental data.[3]

    • Initially, structures are calculated without assuming a specific disulfide connectivity. The proximity of cysteine sulfur atoms in the resulting structural ensemble strongly suggests the most likely pairing.[1][3]

    • Finally, the disulfide bonds are explicitly defined (I-IV, II-V, III-VI), and the family of structures is refined. The final ensemble of low-energy structures represents the solution structure of the peptide.[12]

Experimental Workflow: 3D Structure Elucidation of Kalata B1

cluster_0 NMR Spectroscopy cluster_1 Mass Spectrometry nmr_sample Purified Kalata B1 Sample nmr_acq 2D NMR Data Acquisition (NOESY, TOCSY, etc.) nmr_sample->nmr_acq nmr_assign Resonance Assignment nmr_acq->nmr_assign nmr_constraints Derive Constraints (Distances, Angles) nmr_assign->nmr_constraints calc Structure Calculation (Simulated Annealing) nmr_constraints->calc ms_sample Purified Kalata B1 Sample ms_reduce Partial Reduction & Differential Alkylation ms_sample->ms_reduce ms_digest Enzymatic Digestion ms_reduce->ms_digest ms_analyze MS/MS Analysis ms_digest->ms_analyze ms_connect Determine Disulfide Connectivity ms_analyze->ms_connect ms_connect->calc final 3D Structure Model (PDB: 1NB1) calc->final

Caption: Integrated workflow for determining Kalata B1's 3D structure.

Quantitative Structural Data

The high-resolution solution structure of Kalata B1 (PDB ID: 1NB1) provides a wealth of quantitative data.[12][20] The structure is characterized by a small anti-parallel β-sheet and a series of tight turns, all held together by the cyclic backbone and cystine knot.[9]

Structural ParameterDescriptionValue / Observation
Amino Acid Sequence 29-residue sequence, cyclized between Gly1 and Asn29.CGETCVGGTCNTPGCTCSWPVCTRNGLP
Molecular Weight Total structure weight.[12]2.92 kDa
Disulfide Bonds Covalent linkages between cysteine residues forming the cystine knot.[8][9]Cys3-Cys17 (I-IV), Cys7-Cys21 (II-V), Cys14-Cys27 (III-VI)
Secondary Structure Regions of defined secondary structure.[9]Small anti-parallel β-sheet
NMR Constraints Number of experimental constraints used for structure calculation.[12]20 conformers submitted from 50 calculated structures.
Hydrophobic Patch Surface-exposed nonpolar residues, critical for biological activity.[1]Formed primarily by residues in loops 5 and 6.
Conserved Residues Key residues conserved across the cyclotide family.[20]Six Cys residues, conserved Glu in loop 1, conserved Gly in loop 2, conserved Pro in loop 5.

Mechanism of Action: Membrane Interaction

The structural features of Kalata B1 are directly linked to its biological activity, which primarily involves the disruption of cell membranes.[2][7] Alanine-scanning mutagenesis has revealed that the exposed hydrophobic patch and a conserved glutamic acid residue form a "bioactive face" essential for its lytic activity.[21]

The proposed mechanism involves several steps:

  • Binding: Kalata B1 initially binds to the cell membrane, with a specific interaction between its conserved Glu residue and phosphatidylethanolamine (PE) phospholipids in the outer leaflet.[2][22]

  • Oligomerization: Once bound, Kalata B1 monomers diffuse laterally and self-associate to form multimeric complexes (e.g., tetramers or octamers) on the membrane surface.[21]

  • Pore Formation: These oligomers then insert into the lipid bilayer, forming pores or channels. This disruption leads to leakage of intracellular contents and ultimately cell death.[21]

Signaling Pathway: Kalata B1 Mechanism of Membrane Disruption

kb1 Kalata B1 Monomer (in solution) bound Monomer Binding to PE (via Bioactive Face) kb1->bound Initial Contact membrane Cell Membrane (PE-rich) bound->membrane oligomer Surface Oligomerization (e.g., Tetramer formation) bound->oligomer Lateral Diffusion pore Pore Formation & Membrane Insertion oligomer->pore Insertion leakage Leakage of Cellular Contents pore->leakage death Cell Death leakage->death

References

The Three-Dimensional Structure of Kalata B1 by NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the three-dimensional structure of Kalata B1, a prototypic cyclotide, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy. Kalata B1's unique cyclic cystine knot (CCK) architecture endows it with exceptional stability, making it a compelling scaffold for drug design and development. This document details the structural features, the experimental protocols for its elucidation, and the quantitative data underpinning the structural model.

Introduction to Kalata B1 and its Structural Significance

Kalata B1 is a 29-amino acid peptide originally isolated from the African plant Oldenlandia affinis. It belongs to the cyclotide family, a group of plant-derived proteins characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds.[1][2] This CCK motif, where an embedded ring formed by two disulfide bonds and the intervening backbone is pierced by a third disulfide bond, confers extraordinary resistance to thermal, chemical, and enzymatic degradation.[1][3][4]

The structure of Kalata B1 is predominantly composed of β-strands connected by tight turns, which form regions of a distorted triple-stranded β-sheet.[5][6] A significant feature of its tertiary structure is a prominent hydrophobic patch exposed to the solvent, which is crucial for its biological activities, including its antimicrobial and hemolytic properties that are linked to membrane interaction.[1][5] The determination of its high-resolution solution structure by NMR has been pivotal in understanding its function and realizing its potential as a drug development scaffold.[1][7]

Experimental Methodology for NMR Structure Determination

The elucidation of the 3D structure of Kalata B1 is a multi-step process involving sample preparation, NMR data acquisition, and computational structure calculation. The following protocols are a synthesis of methodologies reported in the literature.[8][9][10]

Sample Preparation
  • Isolation and Purification : Kalata B1 is typically extracted from plant material (Oldenlandia affinis) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9] Alternatively, it can be produced by solid-phase peptide synthesis or recombinant methods.[8][11]

  • NMR Sample Formulation : A purified sample of Kalata B1 (typically 1-2 mM) is dissolved in an aqueous buffer, commonly 90% H₂O/10% D₂O or 95% H₂O/5% D₂O, to allow for the observation of exchangeable amide protons.[8] The pH is adjusted, often to an acidic value (e.g., pH 4), to slow down amide proton exchange.[10] For certain experiments, the sample is dissolved in 100% D₂O to identify slowly exchanging amide protons involved in hydrogen bonds.

NMR Data Acquisition

High-resolution NMR spectra are acquired using high-field spectrometers (e.g., 500 or 600 MHz).[8] A standard suite of two-dimensional (2D) NMR experiments is performed at a constant temperature (e.g., 298 K) to obtain resonance assignments and structural restraints.

  • Total Correlation Spectroscopy (TOCSY) : This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a given residue.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : This is the primary experiment for obtaining structural information. It detects protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. A mixing time of around 200 ms is commonly used.[10]

  • Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) : This experiment is used to measure ³J(HNα) coupling constants, which provide information about the backbone dihedral angle φ.[10]

  • Exclusive Correlation Spectroscopy (E-COSY) : Used to determine ³J(αβ) coupling constants, which provide information on the χ¹ side-chain dihedral angle.[10]

Structure Calculation and Refinement
  • Resonance Assignment : The first step in data analysis is the sequential assignment of all proton resonances to their specific locations in the amino acid sequence using the TOCSY and NOESY spectra.

  • Derivation of Structural Restraints :

    • Distance Restraints : NOESY cross-peaks are integrated, and their volumes are converted into upper distance limits between proton pairs (e.g., strong < 2.7 Å, medium < 3.3 Å, weak < 5.0 Å).[12]

    • Dihedral Angle Restraints : ³J(HNα) coupling constants are used to restrain the backbone dihedral angle φ.

    • Hydrogen Bond Restraints : Slowly exchanging amide protons, identified in experiments after dissolving the sample in D₂O, are used as evidence for hydrogen bonds. Once a hydrogen bond is identified, the N-O distance is typically restrained.[10][13]

  • Structure Calculation : A family of 3D structures is calculated using software like CNS or CYANA.[10][13] The process typically employs a simulated annealing protocol, where a randomized polypeptide chain is folded in silico to satisfy the experimental restraints.

  • Refinement and Validation : An ensemble of the lowest-energy structures (typically 20) that best fit the experimental data is selected.[14] This ensemble is then validated using tools like PROCHECK to assess its stereochemical quality, including analysis of the Ramachandran plot.[10]

Quantitative Structural Data

The following tables summarize the key quantitative data derived from NMR analysis of Kalata B1.

Structural Statistics for Kalata B1 (PDB: 1NB1)

This table presents the structural statistics for the ensemble of 20 NMR structures of Kalata B1 deposited in the Protein Data Bank (PDB ID: 1NB1).

ParameterValue
NMR Distance & Dihedral Constraints
Total NOE Distance Restraints261
Intra-residue98
Inter-residue163
Sequential (|i-j|=1)85
Medium-range (1 < |i-j| < 5)58
Long-range (|i-j| ≥ 5)20
Hydrogen Bond Restraints10
Structure Statistics
Number of Conformers Calculated50
Number of Conformers Submitted20
Ramachandran Plot Analysis
Residues in most favored regions81.8%
Residues in additionally allowed regions18.2%
Residues in generously allowed regions0.0%
Residues in disallowed regions0.0%

(Data sourced from PDB entry 1NB1 and related publications)[1][10][14]

¹H Chemical Shift Assignments

The following table lists the ¹H chemical shift assignments for Kalata B1. These values are fundamental for interpreting NMR spectra and are sensitive indicators of the local chemical environment and secondary structure. The data is based on that reported for D-Kalata B1, which has been shown to have an identical secondary structure to the native L-enantiomer.[8]

ResidueHNOther Protons
Gly18.583.99, 3.84--
Leu28.324.311.72, 1.61γ: 1.65; δ: 0.95, 0.90
Pro3-4.352.29, 1.98γ: 2.05, 1.89; δ: 3.71, 3.59
Val48.813.952.15γ: 1.01, 0.98
Cys58.454.513.15, 2.98-
Gly68.294.01, 3.89--
Glu78.414.282.09, 1.99γ: 2.35
Thr87.994.324.21γ: 1.25
Cys98.154.653.21, 3.01-
Val108.014.112.19γ: 1.05, 0.99
Gly118.353.98, 3.85--
Gly128.213.95, 3.81--
Thr137.894.294.18γ: 1.21
Cys148.054.593.18, 2.99-
Asn158.254.682.89, 2.78δ: 7.55, 6.89
Thr167.954.354.25γ: 1.28
Pro17-4.392.31, 1.95γ: 2.08, 1.91; δ: 3.69, 3.55
Gly188.183.91, 3.79--
Cys198.114.553.11, 2.95-
Thr207.854.254.15γ: 1.19
Cys218.014.613.25, 3.05-
Ser228.194.453.89, 3.78-
Trp238.284.713.35, 3.21Ring protons
Pro24-4.412.35, 1.99γ: 2.11, 1.95; δ: 3.75, 3.61
Val258.354.152.21γ: 1.08, 1.01
Cys268.154.583.15, 2.98-
Thr277.914.284.19γ: 1.22
Arg288.214.381.89, 1.78γ: 1.65; δ: 3.21
Asn298.314.752.91, 2.81δ: 7.61, 6.95

Note: Chemical shifts are in ppm. Data adapted from the supplementary information of Sando et al., J. Am. Chem. Soc. 2004, 126 (24), pp 7450–7451, for D-Kalata B1.[8]

Visualizing the NMR Workflow

The following diagram illustrates the general experimental workflow for determining the three-dimensional structure of Kalata B1 using NMR spectroscopy.

KalataB1_NMR_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Structure Calculation & Validation Isolation Isolation / Synthesis Purification RP-HPLC Purification Isolation->Purification NMR_Sample Dissolve in H2O/D2O Buffer Purification->NMR_Sample Spectrometer High-Field NMR Spectrometer (e.g., 600 MHz) NMR_Sample->Spectrometer TOCSY 2D TOCSY Spectrometer->TOCSY Residue Spin Systems NOESY 2D NOESY Spectrometer->NOESY Proton Distances (<5Å) COSY 2D DQF-COSY Spectrometer->COSY J-Coupling Constants Assignment Resonance Assignment TOCSY->Assignment NOESY->Assignment Restraints Derive Structural Restraints (Distances, Dihedrals) COSY->Restraints Assignment->Restraints Calculation Simulated Annealing (e.g., CNS, CYANA) Restraints->Calculation Validation Ensemble Validation (e.g., PROCHECK) Calculation->Validation PDB Final Structure Ensemble (PDB: 1NB1) Validation->PDB

Caption: Experimental workflow for the 3D structure determination of Kalata B1 via NMR spectroscopy.

Conclusion

NMR spectroscopy has been indispensable in revealing the intricate three-dimensional architecture of Kalata B1. The detailed structural insights, from the cyclic cystine knot to the surface-exposed hydrophobic patch, have provided a molecular basis for its remarkable stability and biological activity. The methodologies and quantitative data presented in this guide offer a comprehensive overview for researchers aiming to understand, utilize, or modify the Kalata B1 scaffold for applications in drug discovery and biotechnology. The well-defined structure, stabilized by its unique topology, continues to make Kalata B1 and other cyclotides a premier framework for peptide engineering.

References

Kalata B1: A Technical Deep Dive into its Membrane Disruption Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Kalata B1, a prototypic cyclotide, on cell membranes. Drawing from extensive biophysical and structural studies, this document elucidates the key interactions and conformational changes that lead to membrane permeabilization and cell death.

Core Mechanism of Action: A Multi-Step Process

Kalata B1's interaction with cell membranes is a sophisticated process that can be broadly categorized into three key stages: initial binding and lipid recognition, oligomerization, and subsequent pore formation leading to membrane disruption. This mechanism is primarily driven by direct interactions with the lipid bilayer, rather than through a specific protein receptor.[1][2]

Initial Membrane Binding and Specificity for Phosphatidylethanolamine (PE)

The initial contact of Kalata B1 with the cell membrane is not random. It exhibits a marked preference for membranes containing phosphatidylethanolamine (PE) phospholipids.[1][3][4] This specificity is crucial for its biological activity, including hemolytic and anti-HIV properties.[1][4] Molecular dynamics simulations and experimental data suggest that an ionic interaction between the carboxylate group of residue E7 on the bioactive face of Kalata B1 and the ammonium group of the PE headgroup initiates this binding.[3] Following this initial specific interaction, nonspecific hydrophobic interactions between the peptide and the lipid acyl chains further stabilize the association and promote insertion into the bilayer.[1]

Interestingly, the presence of negatively charged phospholipids does not enhance, and may even disfavor, Kalata B1 binding.[1] The peptide's affinity is also modulated by the physical state of the membrane, showing tighter binding to more ordered, raft-like membrane domains.[1]

Oligomerization on the Membrane Surface

Following initial binding, Kalata B1 monomers diffuse laterally across the membrane surface and self-associate to form oligomeric complexes.[5][6] Evidence suggests that these oligomers are likely tetramers or octamers.[5][6] This oligomerization step is a critical prerequisite for the subsequent disruption of the membrane. Studies with mixtures of L- and D-enantiomers of Kalata B1 indicate that this self-association at the membrane surface is a key determinant of its biological activity.[2][7]

Pore Formation and Membrane Permeabilization

The culmination of Kalata B1's action is the formation of transmembrane pores, leading to the leakage of cellular contents and ultimately cell death.[1][5] Electrophysiological measurements have provided direct evidence for the formation of ion-permeable, channel-like pores.[5] The proposed "barrel-stave" model suggests that the oligomers arrange themselves to form a pore, with the hydrophobic surfaces of the cyclotide facing the lipid acyl chains and the hydrophilic surfaces lining the aqueous channel.[5] The diameter of these pores has been estimated to be in the range of 41–47 Å.[5][8]

The efficiency of membrane leakage induced by Kalata B1 correlates with its membrane binding affinity, with higher efficiency observed in membranes containing PE.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Kalata B1's interaction with cell membranes.

ParameterValueLipid System / ConditionsMethodReference
Binding Affinity (Kd) 56 mM (for PE headgroup)NMR titration with PENMR Spectroscopy[1]
Pore Diameter 41 - 47 ÅAsolectin liposomesPatch Clamp Electrophysiology[5][8]
Leakage EC50 2.55 µM (P/L = 0.51)POPC/POPE vesiclesCarboxyfluorescein Leakage Assay[1]
0.65 µM (P/L = 0.13)POPC/POPE/Chol/SM vesiclesCarboxyfluorescein Leakage Assay[1]
Anti-HIV Activity (EC50) 0.9 µM (native L-kB1)HIV-1RF infected human lymphoblastoid cellsIn vitro anti-HIV assay[2]
2.5 µM (synthetic D-kB1)HIV-1RF infected human lymphoblastoid cellsIn vitro anti-HIV assay[2]
Cytotoxicity (IC50) 6.3 µM (native L-kB1)Uninfected human lymphoblastoid cellsCytotoxicity Assay[2]
10.5 µM (synthetic D-kB1)Uninfected human lymphoblastoid cellsCytotoxicity Assay[2]
3.21 - 10.88 µMU-87 and U-251 glioblastoma cellsMTT Assay[9]
3.9 ± 0.5 µMActivated human primary PBMCCFSE Assay[10]
Hemolytic Activity D-kB1 is less active than L-kB1Red Blood CellsHemolysis Assay[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of Kalata B1.

Surface Plasmon Resonance (SPR) for Membrane Binding Affinity

SPR is employed to study the real-time binding of Kalata B1 to model lipid membranes.

  • Liposome Preparation: Large unilamellar vesicles (LUVs) of desired lipid compositions (e.g., POPC, POPC/POPE) are prepared by extrusion.

  • Chip Preparation: An L1 sensor chip is coated with the prepared LUVs to form a stable lipid bilayer.

  • Binding Analysis: A solution of Kalata B1 at a known concentration is injected over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound peptide, is monitored over time. Association (ka) and dissociation (kd) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated.[1]

Carboxyfluorescein (CF) Leakage Assay for Membrane Permeabilization

This assay quantifies the ability of Kalata B1 to induce leakage from lipid vesicles.

  • Vesicle Preparation: LUVs are prepared with a self-quenching concentration of carboxyfluorescein encapsulated within them.

  • Assay Procedure: The CF-loaded vesicles are incubated with varying concentrations of Kalata B1.

  • Data Acquisition: The fluorescence intensity is monitored over time. Disruption of the vesicle membrane by Kalata B1 leads to the release of CF, its dilution in the external medium, and a subsequent increase in fluorescence due to dequenching. The percentage of leakage is calculated relative to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Binding Studies

NMR spectroscopy provides high-resolution structural information on Kalata B1 and its interaction with lipids.

  • Sample Preparation: For structural studies in a membrane-mimicking environment, Kalata B1 is dissolved in a solution containing detergent micelles (e.g., dodecylphosphocholine). For binding studies, spectra of Kalata B1 are acquired in the presence of increasing concentrations of the lipid of interest (e.g., PE headgroup).[1][11]

  • Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., TOCSY, NOESY) are performed.

  • Data Analysis: Chemical shift perturbations in the protein's NMR spectrum upon addition of the lipid are used to identify the residues involved in the interaction and to calculate binding affinities.[1] NOE (Nuclear Overhauser Effect) data is used to determine the three-dimensional structure of Kalata B1 when bound to the micelle.[11]

Patch Clamp Electrophysiology for Pore Formation

This technique provides direct evidence for the formation of ion channels or pores in a lipid bilayer.

  • Liposome Patch Formation: A giant unilamellar vesicle (GUV) is brought into contact with a patch pipette, and suction is applied to form a gigaseal, isolating a small patch of the liposome membrane.

  • Peptide Application: Kalata B1 is added to the solution bathing the membrane patch.

  • Data Recording: The electrical current across the membrane patch is recorded at a constant voltage. The formation of pores by Kalata B1 results in stepwise increases in the current, corresponding to the opening of individual channels. The conductance of these channels can be calculated from the current-voltage relationship, which allows for an estimation of the pore size.[5]

Visualizations

The following diagrams illustrate the key processes in Kalata B1's mechanism of action.

KalataB1_Mechanism cluster_solution Aqueous Environment cluster_membrane Cell Membrane kB1_monomer Kalata B1 Monomer membrane_surface Membrane Surface (PE-rich domain) kB1_monomer->membrane_surface 1. Binding & PE Recognition oligomer Oligomerization membrane_surface->oligomer 2. Lateral Diffusion & Self-Assembly pore Pore Formation oligomer->pore 3. Insertion & Pore Assembly leakage leakage pore->leakage Membrane Permeabilization

Figure 1: Overall workflow of Kalata B1's interaction with the cell membrane.

KalataB1_Binding kB1 Kalata B1 PE PE Headgroup kB1->PE Specific Electrostatic Interaction (E7 residue) Hydrophobic_Core Lipid Acyl Chains kB1->Hydrophobic_Core Non-specific Hydrophobic Interactions Membrane_Insertion Membrane Insertion PE->Membrane_Insertion Hydrophobic_Core->Membrane_Insertion

Figure 2: Key interactions driving Kalata B1's initial binding to the membrane.

Figure 3: Conceptual model of Kalata B1 oligomerization and pore formation.

References

The Multifaceted Biological Activities of Native Kalata B1 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalata B1 is the prototypic member of the cyclotide family, a unique class of plant-derived peptides characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This remarkable structural architecture confers exceptional stability to Kalata B1 against thermal, chemical, and enzymatic degradation.[1][2] Originally identified from the African plant Oldenlandia affinis, where it was used in traditional medicine to accelerate childbirth, Kalata B1 has since been shown to possess a wide array of biological activities.[3][4][5] This technical guide provides an in-depth overview of the known biological activities of native Kalata B1, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation: Quantitative Biological Activities of Kalata B1

The diverse biological activities of Kalata B1 have been quantified in numerous studies. The following tables summarize the key quantitative data for its primary activities.

Activity TypeCell Line/OrganismMetricValueReference(s)
Anti-HIV Activity Human Lymphoblastoid Cells (HIV-1RF)EC500.9 µM[6]
Human Lymphoblastoid Cells (HIV-1RF)IC50 (Cytotoxicity)6.3 µM[6]
MT-4 Cells (HIV-1)IC50Low micromolar range[7]
Cytotoxic Activity U-87 Glioblastoma CellsIC503.21 µM[8]
U-251 Glioblastoma CellsIC5010.88 µM[8]
Human Peripheral Blood Mononuclear Cells (PBMCs)IC50 (Anti-proliferative)3.9 ± 0.5 μM[9]
Hemolytic Activity Human Erythrocytes-Mildly hemolytic[6]
Antimicrobial Activity Staphylococcus aureusActive-[3]
Escherichia coliInactive-[3]

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Membrane Interaction and Pore Formation

The primary mechanism underlying the diverse biological activities of Kalata B1 is its ability to interact with and disrupt cellular membranes.[4][10] This process is initiated by the binding of Kalata B1 to phosphatidylethanolamine (PE) phospholipids on the cell surface.[4][11][12] Following this initial interaction, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores, which ultimately results in cell death.[4][10]

Kalata_B1_Mechanism_of_Action cluster_membrane Cell Membrane PE PE Lipids Membrane Lipid Bilayer KalataB1 Kalata B1 Binding Binding to PE KalataB1->Binding Targets Insertion Membrane Insertion Binding->Insertion Initiates Pore Pore Formation Insertion->Pore Leads to Lysis Cell Lysis Pore->Lysis Causes

Caption: Proposed mechanism of action for Kalata B1, involving membrane targeting and pore formation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of Kalata B1.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and bioactivity screening of Kalata B1.

Experimental_Workflow Plant Plant Material (Oldenlandia affinis) Extraction Extraction Plant->Extraction Purification Purification (HPLC) Extraction->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Bioassays Biological Assays Characterization->Bioassays Uterotonic Uterotonic Assay Bioassays->Uterotonic AntiHIV Anti-HIV Assay Bioassays->AntiHIV Cytotoxicity Cytotoxicity Assay Bioassays->Cytotoxicity Antimicrobial Antimicrobial Assay Bioassays->Antimicrobial Hemolysis Hemolysis Assay Bioassays->Hemolysis

Caption: A typical experimental workflow for studying Kalata B1.

Uterotonic Activity Assay

The uterotonic activity of Kalata B1, its defining characteristic upon discovery, is assessed by measuring its ability to induce contractions in uterine muscle tissue.

Protocol:

  • Tissue Preparation: Isolate uterine horn tissue from a suitable animal model (e.g., rat or guinea pig) and place it in an organ bath containing an appropriate physiological salt solution (e.g., De Jalon's solution) maintained at 32°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tissue Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bathing solution being replaced every 15 minutes.

  • Contraction Measurement: Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Peptide Application: Add Kalata B1 to the organ bath in a cumulative concentration-dependent manner.

  • Data Analysis: Measure the amplitude of the contractions induced by each concentration of Kalata B1 and construct a dose-response curve to determine the EC50 value.

Anti-HIV Assay (MTT-based Cytopathic Effect Inhibition)

This assay determines the ability of Kalata B1 to protect host cells from the cytopathic effects of HIV infection.

Protocol:

  • Cell Culture: Culture a suitable human T-cell line (e.g., MT-4 cells) in appropriate culture medium.

  • Peptide Preparation: Prepare serial dilutions of Kalata B1 in culture medium.

  • Infection: In a 96-well plate, mix the cells with a predetermined concentration of HIV-1.

  • Treatment: Immediately add the different concentrations of Kalata B1 to the infected cell suspension. Include control wells with uninfected cells, infected untreated cells, and cells treated with a known anti-HIV drug.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of Kalata B1 and determine the EC50 (concentration that protects 50% of cells from viral cytopathicity) and IC50 (concentration that is toxic to 50% of uninfected cells).

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of Kalata B1 on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., U-87 or U-251 glioblastoma cells) in a 96-well plate and allow them to adhere overnight.[13]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Kalata B1. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: Follow the same procedure as described in the anti-HIV assay (step 6).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration of Kalata B1 and determine the IC50 value.

Hemolysis Assay

This assay quantifies the ability of Kalata B1 to lyse red blood cells.

Protocol:

  • Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of Kalata B1. Include a negative control (PBS) and a positive control (a lytic agent like Triton X-100).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 414 nm or 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration of Kalata B1 using the formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of Kalata B1 that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Peptide Dilution: Prepare two-fold serial dilutions of Kalata B1 in the broth medium in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial culture and add a standardized inoculum to each well of the plate. Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Kalata B1 at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.[14]

Membrane Permeabilization Assay (Dye Leakage Assay)

This assay directly assesses the ability of Kalata B1 to disrupt model membranes (liposomes).

Protocol:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye at a self-quenching concentration (e.g., calcein or ANTS/DPX).

  • Liposome Purification: Remove the unencapsulated dye by size-exclusion chromatography.

  • Leakage Measurement: In a fluorometer cuvette, add the dye-loaded liposomes to a buffer solution.

  • Peptide Addition: Add Kalata B1 to the liposome suspension and monitor the increase in fluorescence over time. The leakage of the dye out of the liposomes results in its dequenching and a corresponding increase in fluorescence intensity.

  • Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence signal.

  • Data Analysis: Calculate the percentage of dye leakage induced by Kalata B1 at different concentrations and time points.

Conclusion

Native Kalata B1 peptide exhibits a remarkable spectrum of biological activities, stemming from its unique and highly stable structure. Its ability to disrupt cell membranes forms the basis for its uterotonic, anti-HIV, cytotoxic, and antimicrobial properties. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of Kalata B1 and the broader cyclotide family. Further investigation into the specific lipid interactions and the precise architecture of the pores formed by Kalata B1 will undoubtedly pave the way for the rational design of novel peptide-based therapeutics with enhanced potency and selectivity.

References

Kalata B1: A Comprehensive Technical Guide to a Plant-Derived Defense Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalata B1, the prototypical member of the cyclotide family, is a macrocyclic peptide originally isolated from the African plant Oldenlandia affinis. Its unique cyclic cystine knot (CCK) motif confers exceptional stability against thermal, chemical, and enzymatic degradation, making it a compelling scaffold for drug design and a potent defense molecule in its own right. This technical guide provides an in-depth overview of Kalata B1, encompassing its discovery, structural characteristics, multifaceted biological activities, and mechanism of action. We present collated quantitative data on its bioactivities, detailed experimental protocols for its characterization, and visual representations of its known signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

The discovery of Kalata B1 was prompted by the observation of the uterotonic effects of a tea made from Oldenlandia affinis, used in traditional African medicine to accelerate childbirth.[1] The remarkable ability of the active component to withstand boiling led to the characterization of a novel class of peptides: the cyclotides.[2] Kalata B1 is a 29-amino acid peptide, distinguished by a head-to-tail cyclized backbone and three interlocking disulfide bonds that form a cystine knot.[1][3] This structure is responsible for its extraordinary stability and diverse biological activities, which include insecticidal, antimicrobial, anti-HIV, and immunomodulatory effects.[1][4][5] The primary mechanism of action for many of these activities involves the interaction with and disruption of cellular membranes.[3]

Structure and Physicochemical Properties

Kalata B1 belongs to the Möbius subfamily of cyclotides, characterized by a cis-proline residue in loop 5 that induces a 180° twist in the peptide backbone.[6] Its compact, rigid structure, underpinned by the CCK motif, is crucial for its biological functions and stability.[7]

Table 1: Physicochemical Properties of Kalata B1

PropertyValueReference
Amino Acid SequenceCGETCVGGTCNTPGCTCSWPVCTRNGLPV[1]
Molecular Weight2890.4 Da[8]
Number of Residues29[8]
Disulfide BridgesCys(I)-Cys(IV), Cys(II)-Cys(V), Cys(III)-Cys(VI)[3]
SubfamilyMöbius[6]

Biological Activities and Quantitative Data

Kalata B1 exhibits a broad spectrum of biological activities, primarily attributed to its ability to interact with and disrupt cell membranes. Below is a summary of its key activities with corresponding quantitative data.

Cytotoxic and Chemosensitizing Activity

Kalata B1 has demonstrated dose-dependent cytotoxicity against various cancer cell lines. Furthermore, it has been shown to chemosensitize glioblastoma cells to the chemotherapeutic agent temozolomide (TMZ).[6][9]

Table 2: Cytotoxicity of Kalata B1 against Various Cell Lines

Cell LineActivityIC50 (µM)Reference
U-87 MG (Glioblastoma)Cytotoxicity3.21[2]
T98 (Glioblastoma)Cytotoxicity2.4 - 21.1[6][9]
U-251 (Glioblastoma)Cytotoxicity10.88[2]
CEM-SS (Human T-cell lymphoblastoid)Cytotoxicity6.3[5]
Anti-HIV Activity

Kalata B1 inhibits the cytopathic effects of HIV-1 infection in human lymphoblastoid cells. This activity is dependent on its cyclic backbone.[5][10] The mechanism is believed to involve the disruption of the viral membrane, which is rich in phosphatidylethanolamine (PE) phospholipids.[11]

Table 3: Anti-HIV Activity of Kalata B1

Virus StrainCell LineActivityEC50 (µM)Reference
HIV-1RFCEM-SSAntiviral0.9[5]
Hemolytic Activity

Kalata B1 exhibits hemolytic activity, a property linked to its membrane-disrupting capabilities. This activity is dependent on interactions with PE-containing phospholipids in the red blood cell membrane.[11][12]

Table 4: Hemolytic Activity of Kalata B1

Cell TypeActivityHC50 (µM)Reference
Human Red Blood CellsHemolysis~50
Antimicrobial Activity

The antimicrobial activity of Kalata B1 has been a subject of some debate, with conflicting reports on its efficacy against Gram-positive and Gram-negative bacteria. This is likely due to differences in experimental conditions.[12] One study reported potent activity against Staphylococcus aureus.

Table 5: Antimicrobial Activity of Kalata B1

MicroorganismActivityMIC (µM)Reference
Staphylococcus aureusAntibacterial0.26
Escherichia coliInactive/Conflicting-[12]

Mechanism of Action: Membrane Interaction and Pore Formation

The primary mechanism underlying Kalata B1's bioactivities is its ability to bind to and disrupt cellular membranes. This process is initiated by the interaction of specific residues on the peptide's surface with phospholipids, particularly phosphatidylethanolamine (PE), in the target membrane. Following initial binding, Kalata B1 monomers are thought to oligomerize on the membrane surface, leading to the formation of transmembrane pores and subsequent leakage of cellular contents.[3]

KalataB1_Membrane_Interaction cluster_solution Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Kalata_Monomer Kalata B1 Monomer Membrane_Surface Membrane Surface (PE-rich domains) Kalata_Monomer->Membrane_Surface 1. Binding to PE phospholipids Oligomerization Oligomerization Membrane_Surface->Oligomerization 2. Surface Aggregation Pore Pore Formation Oligomerization->Pore 3. Insertion & Pore Formation Leakage Leakage of Cellular Contents Pore->Leakage 4. Cell Lysis IL2_Inhibition_Pathway T_Cell_Activation T-Cell Activation IL2_Gene_Expression IL-2 Gene Expression T_Cell_Activation->IL2_Gene_Expression IL2_Receptor_Expression IL-2 Receptor (CD25) Expression T_Cell_Activation->IL2_Receptor_Expression IL2_Secretion IL-2 Secretion IL2_Gene_Expression->IL2_Secretion IL2_Binding IL-2 Binding to Receptor IL2_Secretion->IL2_Binding IL2_Receptor_Expression->IL2_Binding Proliferation T-Cell Proliferation IL2_Binding->Proliferation KalataB1 [T20K]Kalata B1 KalataB1->IL2_Gene_Expression KalataB1->IL2_Secretion KalataB1->IL2_Receptor_Expression KOR_Signaling Kalata_T20K [T20K]Kalata B1 KOR κ-Opioid Receptor (KOR) Kalata_T20K->KOR Agonist Binding G_Protein Gαi/o KOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulation Experimental_Workflow_Leakage_Assay Start Start Lipid_Prep 1. Prepare Lipid Film (e.g., POPC/POPE) Start->Lipid_Prep Hydration 2. Hydrate with CF Buffer Lipid_Prep->Hydration Extrusion 3. Extrude to form LUVs Hydration->Extrusion Purification 4. Purify LUVs (Size-Exclusion Chromatography) Extrusion->Purification Assay_Setup 5. Aliquot LUVs into 96-well plate Purification->Assay_Setup Add_Peptide 6. Add Kalata B1 Assay_Setup->Add_Peptide Incubate_Read 7. Incubate & Measure Fluorescence Add_Peptide->Incubate_Read Add_Triton 8. Add Triton X-100 (100% Lysis Control) Incubate_Read->Add_Triton Data_Analysis 9. Calculate % Leakage Add_Triton->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide on the Physicochemical Properties of Kalata B1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Kalata B1, the prototypic cyclotide. Kalata B1's unique structural features—a head-to-tail cyclized peptide backbone combined with a knotted arrangement of three disulfide bonds known as a cyclic cystine knot (CCK)—confer upon it exceptional stability and a distinct mechanism of action, making it a subject of intense interest for therapeutic and agrochemical applications.

Core Physicochemical & Structural Properties

The defining characteristics of Kalata B1 stem from its unique topology. Quantitative data summarizing its molecular and structural properties are presented below.

Molecular Profile

Kalata B1 is a 29-amino acid peptide originally isolated from the African plant Oldenlandia affinis.[1][2] Its compact, cyclic structure is fundamental to its function and stability.

Table 1: General Molecular Properties of Kalata B1

Property Value / Description Citation(s)
Molecular Weight (Native) 2892 Da (by ESI-MS); 2.92 kDa [1][2][3][4]
Molecular Weight (Reduced) 2898 Da [1]
Amino Acid Count 29 residues [1][2][5]
Amino Acid Sequence C¹GETC²VGGT³CNTPGC⁴T⁵CSWPV⁶CTRNGLP (Cys residues numbered I-VI) [5]
3D Structure (PDB ID) 1NB1 [5][6]
Core Structural Motif Cyclic Cystine Knot (CCK) [3][5]

| Disulfide Connectivity | Cys I - Cys IV, Cys II - Cys V, Cys III - Cys VI |[7][8] |

Stability Profile

Kalata B1 exhibits extraordinary resistance to conditions that would denature or degrade typical peptides of similar size.[9] This ultrastability is a direct consequence of its highly constrained cyclic cystine knot framework.[8][10]

Table 2: Stability Profile of Kalata B1

Condition Observation Citation(s)
Thermal Stability Stable at temperatures approaching boiling (e.g., 80°C) [1][8][11]
Chemical Stability Resistant to unfolding in 6 M Guanidine HCl and 8 M Urea [1][8][12]
pH Stability Stable in acidic conditions (e.g., 0.5 M HCl at 80°C for hours); Stable in alkaline buffer (pH 9.0) for at least 7 days [1][13][14]

| Enzymatic Stability | Native form is resistant to proteolysis by trypsin, endoproteinase Glu-C, chymotrypsin, and thermolysin. The reduced (linear) form is susceptible. |[1][8][12][15] |

Solubility and Lipophilicity

The solubility and membrane-partitioning characteristics of Kalata B1 are critical to its biological activity, particularly its interaction with cell membranes.

Table 3: Solubility and Lipophilicity Characteristics of Kalata B1

Property Description Citation(s)
Solubility Low solubility in purely aqueous solutions. Higher solubility reported in aqueous solutions containing organic solvents like methanol, ethanol, or isopropanol. [16]

| Lipophilicity (LogD) | The experimental LogD at pH 7.4 is -0.64 , indicating low partitioning into octanol, despite strong retention on C18 chromatography media. |[11] |

Mechanism of Action: Membrane Interaction and Pore Formation

The biological activities of Kalata B1 are primarily driven by its direct interaction with and disruption of cellular membranes, a mechanism that does not rely on a specific protein receptor.[9][17] The process is initiated by a specific affinity for phosphatidylethanolamine (PE) phospholipids, which are often exposed on the outer leaflet of cancer cells and microorganisms.[10][17]

The proposed mechanism involves several key steps, culminating in pore formation and loss of cellular integrity.[10][18]

G cluster_membrane Cell Membrane MonomerBound Bound Monomer Oligomer Oligomer Formation (Tetramers/Octamers) MonomerBound->Oligomer Lateral Diffusion Pore Pore Formation & Membrane Disruption Oligomer->Pore Insertion Leakage Leakage of Intracellular Contents Pore->Leakage Monomer Kalata B1 (Monomer in Solution) Monomer->MonomerBound Binding to PE Lipids via Hydrophobic Patch G cluster_cell Cell Interior (Cytosol) cluster_pathways IntracellularKB1 Intracellular Kalata B1 KB1 Extracellular Kalata B1 Binding Binding to PE Phospholipids KB1->Binding Endocytosis Endocytosis Pathway (Vesicular Uptake) Binding->Endocytosis Aggregation near endocytic machinery Translocation Direct Membrane Translocation Binding->Translocation Binding to outer leaflet Endocytosis->IntracellularKB1 Translocation->IntracellularKB1 G cluster_synthesis Synthesis & Purification cluster_folding Folding & Final Purification cluster_analysis Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude Crude Linear Peptide Cleavage->Crude PurifyLinear RP-HPLC Purification Crude->PurifyLinear Linear Pure Linear Peptide PurifyLinear->Linear Folding Oxidative Folding Linear->Folding Folded Folded Isomers Folding->Folded PurifyCyclic RP-HPLC Purification Folded->PurifyCyclic Final Pure, Folded Kalata B1 PurifyCyclic->Final MS Mass Spectrometry (MS) Final->MS Verify Mass NMR NMR Spectroscopy Final->NMR Confirm Structure CD Circular Dichroism (CD) Final->CD Assess Stability

References

An In-depth Technical Guide to the Natural Variants and Isoforms of Kalata B1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural variants and isoforms of Kalata B1, a prototypic cyclotide with significant interest in drug development. This document details their molecular characteristics, biological activities, and the experimental methodologies used for their study, presented in a format tailored for researchers in the fields of pharmacology, biochemistry, and drug discovery.

Introduction to Kalata B1 and its Significance

Kalata B1 is a macrocyclic peptide isolated from the African plant Oldenlandia affinis. It belongs to the cyclotide family, a unique class of proteins characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This structural architecture confers exceptional stability to thermal, chemical, and enzymatic degradation, making cyclotides attractive scaffolds for drug design.[1][2][3][4] Kalata B1 and its variants exhibit a range of biological activities, including uterotonic, insecticidal, anti-HIV, and cytotoxic effects, which are primarily attributed to their ability to interact with and disrupt cell membranes.[1][3][5][6]

Natural Variants and Isoforms of Kalata B1 from Oldenlandia affinis

Oldenlandia affinis is a rich source of cyclotides, with at least 18 distinct variants identified to date.[7] These natural variants, often referred to as isoforms, exhibit variations in their amino acid sequences, which in turn influences their biological activity.

Amino Acid Sequences of Known Kalata Variants

The following table summarizes the amino acid sequences of Kalata B1 and some of its well-characterized natural variants. The six conserved cysteine residues that form the cystine knot are highlighted in bold.

Variant NameSequenceReference
Kalata B1 C GETC VGTC NTPGC TESC WPVC TN[6][7]
Kalata B2 C GETC VGTC NTPGC TASC WPVC TN[8]
Kalata B5 C GETC VGTC DTPGC TESC WPIC TN[9]
Kalata B7 C GETC VGTC NTPGC TESC WPVC TD[10]
Kalata B19 C GESC VYTC NIPGC TKSC WPVC TN[7]

Quantitative Data on Biological Activities

The subtle variations in the amino acid sequences of Kalata B1 variants can lead to significant differences in their biological potency. The following tables present a compilation of quantitative data from various studies.

Cytotoxic Activity of Kalata Variants

The cytotoxic effects of Kalata B1 and its variants have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

VariantCell LineIC50 (µM)Reference
Kalata B1 (natural) U-87 MG (glioblastoma)3.21[11]
Kalata B1 (synthetic) U-87 MG (glioblastoma)2.4 - 21.1[12][13]
Kalata B1 (synthetic) T-98G (glioblastoma)2.4 - 21.1[12]
Kalata B7 U-87 MG (glioblastoma)10.2[10]
Hemolytic Activity of Kalata B1 and its Analogs

Hemolytic activity is a measure of the ability of a compound to lyse red blood cells and is often used as an indicator of membrane-disrupting properties.

PeptideHemolytic Activity (IC50 in µM)Reference
Kalata B1 (native) ~25[1]
D-Kalata B1 (synthetic enantiomer) ~77[14]

Experimental Protocols

This section outlines the key experimental methodologies employed in the study of Kalata B1 and its variants.

Extraction and Purification of Natural Kalata B1

Source Material: Aerial parts of Oldenlandia affinis.

Protocol:

  • Extraction: The plant material is typically boiled in water, mimicking the traditional method of preparing the "Kalata-Kalata" tea.[15]

  • Initial Fractionation: The aqueous extract is subjected to solvent partitioning, for example, with n-butanol, to enrich the cyclotide fraction.

  • Solid-Phase Extraction (SPE): The enriched fraction is passed through a C18 SPE cartridge to further remove impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved using RP-HPLC.

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is employed for elution.

    • Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

Solid-Phase Peptide Synthesis (SPPS) of Kalata B1

Methodology: Fmoc-based or Boc-based solid-phase peptide synthesis is utilized to assemble the linear peptide precursor.

Key Steps:

  • Resin Preparation: A suitable resin, such as a pre-loaded Wang or PAM resin, is used as the solid support.

  • Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain using activating agents like HBTU or HATU.

  • Deprotection: The N-terminal protecting group (Fmoc or Boc) is removed after each coupling step.

  • Cleavage and Deprotection: The completed linear peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).

  • Cyclization: The linear peptide is cyclized in solution, often using a head-to-tail ligation strategy.

  • Oxidative Folding: The cyclized peptide is subjected to oxidative folding conditions to facilitate the formation of the three native disulfide bonds, yielding the correctly folded Kalata B1.

Structural Characterization by NMR Spectroscopy

Sample Preparation: Purified Kalata B1 is dissolved in an appropriate solvent system, typically a mixture of H2O/D2O or an organic solvent like methanol.

NMR Experiments:

  • 1D 1H NMR: Provides a fingerprint of the peptide and allows for the initial assessment of sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the three-dimensional structure.

  • Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints from coupling constants, are used in molecular dynamics and simulated annealing programs (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.

Signaling Pathways and Mechanisms of Action

The biological activities of Kalata B1 are primarily mediated by its interaction with cellular membranes. For some synthetic analogs, downstream signaling pathways leading to apoptosis have been identified.

Membrane Interaction and Pore Formation

Kalata B1's primary mechanism of action involves the disruption of cell membranes. This process is initiated by the binding of the cyclotide to phosphatidylethanolamine (PE) phospholipids in the outer leaflet of the cell membrane.[16] This interaction is followed by peptide oligomerization on the membrane surface, leading to the formation of transmembrane pores and subsequent cell lysis.[17]

Kalata_B1_Membrane_Interaction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kalata_B1 Kalata B1 Monomer PE Phosphatidylethanolamine (PE) Kalata_B1->PE 1. Binding to PE Oligomer Kalata B1 Oligomer PE->Oligomer 2. Oligomerization Pore Transmembrane Pore Oligomer->Pore 3. Pore Formation Lysis Cell Lysis Pore->Lysis 4. Ion/Molecule Efflux

Caption: Kalata B1 mechanism of membrane disruption.

Cellular Uptake

Kalata B1 can enter cells through two main pathways: direct translocation across the cell membrane and endocytosis. Both pathways are initiated by the interaction with phosphatidylethanolamine.[16]

Kalata_B1_Cellular_Uptake Extracellular_KB1 Extracellular Kalata B1 Membrane_Binding Binding to PE on Cell Membrane Extracellular_KB1->Membrane_Binding Direct_Translocation Direct Translocation Membrane_Binding->Direct_Translocation Endocytosis Endocytosis Membrane_Binding->Endocytosis Intracellular_KB1_Cytosol Intracellular Kalata B1 (Cytosol) Direct_Translocation->Intracellular_KB1_Cytosol Intracellular_KB1_Vesicle Intracellular Kalata B1 (Vesicle) Endocytosis->Intracellular_KB1_Vesicle

Caption: Cellular uptake pathways of Kalata B1.

Apoptosis Induction by a Synthetic Analog

The synthetic analog [T20K]Kalata B1 has been shown to induce apoptosis in anaplastic large cell lymphoma cells, at least partially through the activation of STAT5 and p53 signaling pathways.[18]

T20K_Kalata_B1_Apoptosis T20K_KB1 [T20K]Kalata B1 Cell_Interaction Interaction with Lymphoma Cell T20K_KB1->Cell_Interaction STAT5_Activation Increased STAT5 Signaling Cell_Interaction->STAT5_Activation p53_Activation Increased p53 Signaling Cell_Interaction->p53_Activation Apoptosis Apoptosis STAT5_Activation->Apoptosis p53_Activation->Apoptosis

Caption: Apoptotic pathway induced by [T20K]Kalata B1.

Conclusion and Future Directions

Kalata B1 and its natural variants represent a fascinating and promising class of molecules for drug development. Their exceptional stability and diverse biological activities, coupled with a growing understanding of their mechanisms of action, position them as valuable scaffolds for creating novel therapeutics. Further research is warranted to fully explore the therapeutic potential of the wide array of natural Kalata B1 isoforms and to design synthetic analogs with enhanced potency and specificity for various disease targets. The detailed methodologies and data presented in this guide are intended to facilitate these future research and development endeavors.

References

The Evolutionary Significance of Cyclotides: A Technical Whitepaper on Kalata B1

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotides represent a remarkable example of molecular evolution, resulting in a class of plant-derived peptides with exceptional stability and a broad spectrum of biological activities. Their defining features—a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds known as the cyclic cystine knot (CCK)—confer unparalleled resistance to thermal, chemical, and enzymatic degradation. This structural resilience is central to their evolutionary role as potent defense agents for plants against pests and pathogens. Kalata B1, the prototypic cyclotide, serves as a quintessential model for understanding the structure-function relationships that drive their biological significance. This whitepaper provides an in-depth analysis of the evolutionary drivers, molecular mechanisms, and diverse bioactivities of cyclotides, with a core focus on Kalata B1, offering insights for their potential application in agriculture and pharmacology.

Introduction to Cyclotides and their Evolutionary Context

Cyclotides are small, disulfide-rich proteins, typically 28-37 amino acids in size, that are ribosomally synthesized in a wide range of plants, including those from the Rubiaceae (coffee), Violaceae (violet), Fabaceae (legume), and Cucurbitaceae (gourd) families.[1][2][3][4] Their primary evolutionary purpose is believed to be host defense.[2][3][5][6] The high concentration of cyclotides in plant tissues (up to 1g per kg of wet weight) and the presence of numerous isoforms within a single plant are consistent with a defensive function.[1][7]

The evolutionary success of cyclotides is intrinsically linked to their unique CCK architecture. This motif provides a hyperstable structural scaffold that protects the peptide from harsh conditions, such as those found in the digestive tracts of herbivorous insects, allowing it to remain active.[5][8][9] The discovery of Kalata B1 originated not from its defensive role, but from its use in traditional African medicine, where a tea made from the plant Oldenlandia affinis was used to accelerate childbirth due to the peptide's uterotonic effects.[9][10][11][12][13] The fact that the peptide remained active after boiling was the first clue to its extraordinary stability.[9][11]

Biosynthesis: An Evolutionary Pathway to Stability

The production of cyclotides is a sophisticated, genetically encoded process that underscores their evolutionary development. They are synthesized as larger precursor proteins that undergo significant post-translational modification.[2][3][7][14]

  • Gene Transcription & Translation: A cyclotide gene is transcribed and translated into a prepropeptide. This precursor contains an N-terminal endoplasmic reticulum (ER) signal sequence, a pro-region, and one or more cyclotide domains.[2][7]

  • ER Translocation & Folding: The signal peptide directs the precursor to the ER, where the disulfide bonds of the cystine knot are formed.[7][14]

  • Proteolytic Excision & Cyclization: The precursor is then trafficked, likely to the vacuole, where an asparaginyl endopeptidase (AEP) excises the cyclotide domain and ligates the N- and C-termini to form the circular backbone.[2][3]

This biosynthetic pathway is a key evolutionary innovation, allowing plants to produce a highly stable and potent defense molecule from a simple genetic template.

Cyclotide Biosynthesis Workflow Cyclotide Biosynthesis Workflow cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Ribosome cluster_er Endoplasmic Reticulum cluster_vacuole Vacuole Gene Cyclotide Gene mRNA mRNA Gene->mRNA Transcription Prepropeptide Prepropeptide Synthesis mRNA->Prepropeptide Translation Folding Folding & Disulfide Bond Formation Prepropeptide->Folding Processing Excision & Cyclization (by AEP) Folding->Processing MatureCyclotide Mature, Active Cyclotide Processing->MatureCyclotide

A simplified workflow of cyclotide biosynthesis.

Molecular Mechanism of Action

The primary mechanism underpinning the diverse biological activities of Kalata B1 is its ability to interact with and disrupt cellular membranes.[1][8][15] This action is not random but involves a specific sequence of events that highlights its evolutionary optimization as a membrane-targeting agent.

  • Target Recognition: Kalata B1 preferentially binds to membranes containing phosphatidylethanolamine (PE) phospholipids.[1][8][15][16] This interaction is a critical first step that concentrates the peptide on the target cell surface.

  • Oligomerization: Once bound to the membrane, individual Kalata B1 molecules are thought to self-associate, forming multimeric complexes.[8] This oligomerization is mediated by a cluster of residues forming a "bioactive face" on the molecule.[8]

  • Pore Formation: The oligomeric complex then inserts into the lipid bilayer, forming transmembrane pores.[8][17] Electrophysiological studies have estimated the diameter of these pores to be between 41–47 Å.[8][18]

  • Cell Lysis: The formation of these pores leads to an uncontrolled flux of ions and small molecules, disrupting cellular homeostasis and ultimately causing leakage of cellular contents and cell death.[1][8]

Beyond pore formation, Kalata B1 can also enter cells via endocytosis and direct membrane translocation, initiating internalization by inducing membrane curvature.[16][19] This dual mechanism makes it a highly effective and versatile defense molecule.

Kalata B1 Mechanism of Action Kalata B1 Mechanism of Membrane Disruption Start Kalata B1 in Extracellular Space Binding 1. Binding to PE Phospholipids Start->Binding Oligomerization 2. Oligomerization on Membrane Surface Binding->Oligomerization PoreFormation 3. Insertion and Pore Formation Oligomerization->PoreFormation Leakage 4. Leakage of Cellular Contents PoreFormation->Leakage CellDeath Cell Death Leakage->CellDeath Membrane Target Cell Membrane

The proposed mechanism of Kalata B1-induced cell lysis.

Quantitative Bioactivity Profile of Kalata B1

The membrane-disrupting mechanism of Kalata B1 translates into a wide array of measurable biological activities. These activities provide strong evidence for its role as a broad-spectrum defense molecule, having evolved to target a variety of threats.

Biological ActivityTarget/AssayMetricResultReference(s)
Insecticidal Helicoverpa punctigera larvaeMortality50% mortality after 16 days on a diet containing 0.15% (w/v) Kalata B1.[7]
Anti-HIV HIV-1 RF in CEM-SS cellsEC₅₀~70 nM (for related cyclotides, Circulin A/B)[11]
HIV-1 RF in CEM-SS cellsIC₅₀~520 nM (for related cyclotides, Circulin A/B)[11]
Hemolytic Human ErythrocytesHD₅₀11.7 µM[12]
Uterotonic Isolated rat/human uterine stripsActive Conc.0.5–20 µg/mL[13][20]
Antimicrobial Staphylococcus aureusMIC0.26 µM[6]

EC₅₀ (Half-maximal effective concentration), IC₅₀ (Half-maximal inhibitory concentration), HD₅₀ (Half-maximal hemolytic dose), MIC (Minimum inhibitory concentration).

Key Experimental Protocols

The characterization of Kalata B1's function relies on a suite of established biophysical and biological assays.

Cyclotide Extraction and Purification
  • Extraction: Dried and ground plant material (e.g., from Oldenlandia affinis) is extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[12]

  • Partitioning: The crude extract is partitioned against water to separate polar and non-polar components. The cyclotide-rich fraction is typically recovered from the aqueous phase.

  • Purification: The aqueous extract is subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Cyclotides, being hydrophobic, elute late from C18 columns.[11][12]

  • Characterization: The purified fractions are analyzed by Mass Spectrometry (MS) to confirm the molecular weight of Kalata B1 and by NMR spectroscopy to confirm its structure.[12]

Membrane Permeability (Vesicle Leakage) Assay
  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from phospholipids (e.g., POPC) and loaded with a self-quenching fluorescent dye, such as carboxyfluorescein (CF).[8][18]

  • Assay: The CF-loaded vesicles are placed in a cuvette, and a baseline fluorescence is measured.

  • Peptide Addition: A known concentration of Kalata B1 is added to the vesicle suspension.

  • Measurement: If Kalata B1 forms pores in the vesicle membranes, CF leaks out into the surrounding buffer, becomes de-quenched, and fluoresces. The increase in fluorescence over time is monitored using a spectrofluorometer and is proportional to the degree of membrane permeabilization.[8][18]

Insecticidal Bioassay
  • Diet Preparation: Purified Kalata B1 is incorporated at a specific concentration (e.g., 0.15% w/v) into an artificial diet for insect larvae.[7] A control diet is prepared without the cyclotide.

  • Larval Application: Newly hatched larvae (e.g., Helicoverpa punctigera) are placed on the diet.[7]

  • Monitoring: The larvae are monitored over a period of several days to weeks.

  • Data Collection: Key metrics such as larval weight (growth retardation), developmental stage, and mortality are recorded daily and compared between the treatment and control groups.[7]

Structure-Function Relationship: The Core of Evolutionary Success

The evolutionary significance of Kalata B1 is a direct consequence of its unique structure. The fusion of a cyclic backbone and a cystine knot creates a molecule that is both highly stable and functionally potent.

The CCK motif confers stability, enabling potent biological functions.

This inherent stability ensures that the peptide can survive and execute its membrane-disrupting function in diverse and challenging biological contexts, making it a highly effective and evolutionarily selected defense agent.

Conclusion and Future Directions

The cyclotide Kalata B1 is a product of sophisticated molecular evolution, resulting in a hyperstable, multi-functional peptide scaffold. Its primary evolutionary significance lies in its role as a potent plant defense molecule, a function enabled by its unique cyclic cystine knot structure and its specific membrane-disrupting mechanism of action. The broad bioactivity profile, from insecticidal to anti-HIV, underscores its versatility.

For researchers and drug development professionals, cyclotides represent more than just a curiosity of plant evolution. Their exceptional stability makes them ideal scaffolds for peptide-based drug design, capable of overcoming the traditional limitations of peptide therapeutics. Furthermore, their ability to enter cells highlights their potential as delivery systems for intracellular targets. The continued study of Kalata B1 and other cyclotides will undoubtedly yield further insights into their evolutionary journey and unlock new opportunities for their application in both agriculture and medicine.

References

The Crucial Interaction of Kalata B1 with Phosphatidylethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalata B1, a prototypic cyclotide, has garnered significant attention in the scientific community for its wide range of biological activities, including insecticidal, anti-HIV, and cytotoxic properties.[1][2] A cornerstone of its mechanism of action lies in its interaction with cellular membranes, a process that is not indiscriminate but rather highly specific.[1][3] This technical guide delves into the core of this interaction, focusing on the pivotal role of phosphatidylethanolamine (PE) in mediating the membrane-binding and subsequent disruptive activities of Kalata B1. Understanding this molecular interplay is paramount for harnessing the therapeutic potential of Kalata B1 and designing novel cyclotide-based therapeutics.

The bioactivity of Kalata B1 is intrinsically linked to the lipid composition of the target cell membranes.[1][2] Extensive research has demonstrated that Kalata B1 exhibits a distinct preference for membranes containing PE phospholipids.[1][4][5][6] This specificity is a key determinant of its biological effects, from hemolysis to antiviral activity.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and mechanistic pathways governing the Kalata B1-PE interaction.

Quantitative Analysis of Kalata B1-PE Interaction

The affinity of Kalata B1 for various lipid compositions has been quantified using techniques such as Surface Plasmon Resonance (SPR). These studies have consistently highlighted the enhanced binding of Kalata B1 to membranes containing PE.

Lipid CompositionBinding Affinity (RU)Key ObservationReference
POPCLowBaseline binding to a neutral, zwitterionic membrane.[1]
POPC/POPEHighSignificant increase in binding with the inclusion of PE.[1]
POPC/POPGLowNegatively charged headgroups do not favor Kalata B1 binding.[1]
POPC/POPE/Chol/SMHighBinding is further modulated by membrane fluidity and raft-like domains.[1]

Note: RU (Resonance Units) are a relative measure of binding obtained from SPR experiments. Direct comparison of absolute values across different studies should be done with caution. POPC: Palmitoyloleoyl-phosphatidylcholine; POPE: Palmitoyloleoyl-phosphatidylethanolamine; POPG: Palmitoyloleoyl-phosphatidylglycerol; Chol: Cholesterol; SM: Sphingomyelin.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in mapping the binding interface between Kalata B1 and the PE headgroup. Chemical shift perturbation studies have identified specific residues in Kalata B1 that are directly involved in this interaction.

Kalata B1 ResidueChemical Shift Change (ppm) upon PE TitrationSignificanceReference
E7> 0.02Crucial for initiating binding through ionic interactions with the PE ammonium group.[1][4]
T8> 0.02Involved in hydrogen bonding with the PE headgroup.[4]
V10> 0.02Contributes to the binding interface.[4]
G11> 0.02Contributes to the binding interface.[4]
T13> 0.02Involved in hydrogen bonding with the PE headgroup.[4]
N15> 0.02Involved in hydrogen bonding with the PE headgroup.[4]
W23> 0.02Important for membrane insertion via cation-π and CH-π interactions.[4]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring Membrane Binding

SPR is a powerful technique to study the real-time binding of peptides to lipid bilayers.

experimental_workflow_spr cluster_preparation Preparation cluster_binding_assay Binding Assay cluster_data_analysis Data Analysis prep_vesicles Prepare Large Unilamellar Vesicles (LUVs) of desired lipid composition deposit_lipids Deposit LUVs onto the L1 sensor chip to form a lipid bilayer prep_vesicles->deposit_lipids prep_peptide Prepare Kalata B1 solution in buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) inject_peptide Inject Kalata B1 solution over the lipid surface (association phase) prep_peptide->inject_peptide prep_chip Prepare L1 sensor chip prep_chip->deposit_lipids deposit_lipids->inject_peptide inject_buffer Inject buffer to monitor dissociation inject_peptide->inject_buffer measure_response Measure the change in resonance units (RU) to determine binding affinity inject_buffer->measure_response fit_data Fit data to a suitable binding model measure_response->fit_data

Fig. 1: Experimental workflow for SPR analysis.

Detailed Methodology:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) with the desired lipid composition (e.g., POPC, POPC/POPE) are prepared by extrusion.[1]

  • Chip Preparation: An L1 sensor chip is cleaned and prepared for lipid deposition.

  • Lipid Deposition: The LUV suspension is injected over the sensor chip surface, leading to the formation of a stable lipid bilayer.

  • Peptide Injection: A solution of Kalata B1 at a known concentration is injected over the lipid surface for a defined period to monitor the association phase.[1]

  • Dissociation: Buffer is then flowed over the surface to monitor the dissociation of the peptide from the lipid bilayer.[1]

  • Data Analysis: The changes in the SPR signal (measured in resonance units) are recorded, and the data is fitted to a suitable binding model to determine kinetic parameters.

NMR Spectroscopy for Mapping the Binding Site

NMR spectroscopy provides atomic-level information about the interaction between Kalata B1 and PE.

experimental_workflow_nmr cluster_preparation Sample Preparation cluster_titration Titration Experiment cluster_analysis Data Analysis prep_peptide Prepare a solution of isotopically labeled (e.g., 15N) Kalata B1 acquire_initial_spectrum Acquire a 2D 1H-15N HSQC spectrum of Kalata B1 alone prep_peptide->acquire_initial_spectrum prep_ligand Prepare a stock solution of the phosphatidylethanolamine (PE) headgroup add_ligand Add increasing amounts of the PE headgroup solution to the Kalata B1 sample prep_ligand->add_ligand acquire_initial_spectrum->add_ligand acquire_spectra Acquire a 2D spectrum after each addition add_ligand->acquire_spectra Iterate monitor_shifts Monitor chemical shift changes for each amide resonance of Kalata B1 acquire_spectra->monitor_shifts map_shifts Map the residues with significant chemical shift perturbations onto the 3D structure of Kalata B1 monitor_shifts->map_shifts

Fig. 2: Experimental workflow for NMR titration.

Detailed Methodology:

  • Sample Preparation: A solution of uniformly ¹⁵N-labeled Kalata B1 is prepared in a suitable buffer.

  • Initial Spectrum: A 2D ¹H-¹⁵N HSQC spectrum is recorded for the peptide alone to establish the initial chemical shifts of the backbone amides.

  • Titration: A solution containing the soluble headgroup of phosphatidylethanolamine is incrementally added to the Kalata B1 sample.[1]

  • Spectral Acquisition: A 2D spectrum is acquired after each addition of the PE headgroup.[1]

  • Data Analysis: The chemical shift perturbations for each residue are calculated and plotted against the ligand concentration. Residues showing significant changes are identified as being part of the binding interface.[1]

Mechanism of Action: A Multi-Step Process

The interaction of Kalata B1 with PE-containing membranes is a dynamic process that culminates in membrane disruption. This can be visualized as a multi-step mechanism.

mechanism_of_action cluster_steps Kalata B1 - PE Membrane Interaction initial_binding Initial binding of Kalata B1 to the membrane surface, mediated by specific interactions with PE headgroups. oligomerization Lateral diffusion and self-association of Kalata B1 molecules on the membrane surface. initial_binding->oligomerization insertion Insertion of the hydrophobic patch of the Kalata B1 oligomer into the lipid bilayer. oligomerization->insertion pore_formation Formation of a transmembrane pore or channel, leading to leakage of cellular contents. insertion->pore_formation disruption Membrane destabilization and cell lysis. pore_formation->disruption

Fig. 3: Proposed mechanism of Kalata B1 action.

Elucidation of the Mechanism:

  • Initial Recognition and Binding: The process is initiated by the specific recognition and binding of Kalata B1 to PE headgroups on the outer leaflet of the cell membrane.[1][4] Molecular dynamics simulations suggest that an ionic interaction between the carboxylate group of residue E7 in Kalata B1 and the ammonium group of the PE headgroup is a critical initial step.[4] This is further stabilized by hydrogen bonds involving other residues.[4]

  • Oligomerization: Once bound to the membrane surface, Kalata B1 molecules are thought to diffuse laterally and self-associate to form oligomeric complexes.[7][8] This oligomerization is a crucial step for subsequent membrane disruption.

  • Membrane Insertion: The hydrophobic patch of the Kalata B1 oligomer, which includes residues like W23, then inserts into the hydrophobic core of the lipid bilayer.[4][8] This insertion is facilitated by the initial PE-mediated anchoring.

  • Pore Formation and Membrane Disruption: The inserted oligomeric complex then forms a pore or channel-like structure through the membrane.[7][9] This leads to the leakage of ions and small molecules, ultimately causing membrane destabilization and cell death.[7]

Logical Relationship of Key Determinants in Kalata B1 Bioactivity

The biological activity of Kalata B1 is not a result of a single factor but rather a confluence of its structural features and the properties of the target membrane.

logical_relationship cluster_peptide Kalata B1 Properties cluster_membrane Membrane Properties cluster_outcome Biological Outcome structure Cyclic Cystine Knot (High Stability) amphipathicity Distinct Hydrophobic and Hydrophilic Faces structure->amphipathicity specific_residues Key Residues for PE Binding (e.g., E7, G6) amphipathicity->specific_residues pe_content Presence of Phosphatidylethanolamine (PE) specific_residues->pe_content bioactivity Biological Activity (e.g., Hemolytic, Anti-HIV) pe_content->bioactivity pe_content->bioactivity fluidity Membrane Fluidity (Raft-like domains) fluidity->bioactivity charge Overall Membrane Charge (Neutral or Zwitterionic favored) charge->bioactivity

Fig. 4: Interplay of factors in Kalata B1 bioactivity.

Conclusion

The interaction between Kalata B1 and phosphatidylethanolamine is a highly specific and crucial determinant of its biological activity. This interaction is not merely an electrostatic attraction but a complex process involving specific residues, leading to membrane insertion and disruption. The detailed understanding of this mechanism, supported by quantitative data and elucidated through advanced biophysical techniques, provides a solid foundation for the rational design of novel cyclotide-based drugs with enhanced target specificity and therapeutic efficacy. Future research will likely focus on further refining our understanding of the oligomeric states of Kalata B1 on the membrane and the precise architecture of the pores it forms.

References

The Historical Odyssey of Kalata B1: From Traditional Remedy to a Paradigm of Peptide Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Serendipitous Discovery in Ethnomedicine

The story of Kalata B1, the prototypic cyclotide, is a compelling narrative of how traditional knowledge can pave the way for modern scientific breakthroughs. Its journey began not in a sterile laboratory, but in the heart of Africa, where for generations, a tea brewed from the leaves of the plant Oldenlandia affinis was used by women to facilitate childbirth.[1] This traditional remedy, known as "Kalata-Kalata," hinted at the presence of a potent uterotonic agent.[2] It was the pioneering work of a Norwegian physician, Dr. Lorents Gran, in the 1960s and 1970s that brought this ethnobotanical wisdom to the attention of the scientific community.[2] He observed the remarkable efficacy of this herbal preparation and embarked on a quest to isolate and characterize its active principle, a journey that would ultimately lead to the discovery of a new class of circular peptides.

Early Investigations: The Unveiling of a Uterotonic Peptide

Dr. Gran's initial research in the early 1970s successfully isolated a peptide fraction from Oldenlandia affinis that exhibited potent contractile activity on uterine tissue. He named the primary active component Kalata B1.[2] These early studies were crucial in establishing the peptidic nature of the uterotonic agent and provided the first quantitative insights into its biological activity.

Experimental Protocols: Pioneering Isolation and Bioassays

The methodologies employed by Gran and his contemporaries, though rudimentary by today's standards, laid the essential groundwork for all subsequent research on Kalata B1.

2.1.1. Isolation and Purification of Kalata B1 (Circa 1970s)

Figure 1: Generalized workflow for the initial isolation of Kalata B1.

2.1.2. Uterotonic Activity Bioassay

The uterotonic activity of Kalata B1 was assessed using isolated uterine muscle strips from rats. This classic pharmacological preparation allowed for the direct measurement of muscle contraction in response to the application of the purified peptide.

ParameterDescription
Tissue Isolated uterine horn from non-pregnant rats.
Apparatus Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
Measurement Isotonic or isometric contractions recorded using a kymograph or a force-displacement transducer.
Procedure 1. Uterine strip was suspended in the organ bath and allowed to equilibrate. 2. Spontaneous contractions were recorded to establish a baseline. 3. Increasing concentrations of Kalata B1 were added to the bath. 4. The amplitude and frequency of contractions were recorded and compared to the baseline and to the effects of a known uterotonic agent like oxytocin.
Quantitative Data: Early Uterotonic Effects

While the full concentration-response curves from Gran's original publications are not readily accessible, later reports and reviews of his work indicate that Kalata B1 induced strong uterine contractions at low microgram per milliliter concentrations. These effects were comparable to those of oxytocin, the standard uterotonic hormone used in clinical practice.

CompoundEffective Concentration Range (in vitro)Observed Effect
Kalata B1 Low µg/mLIncreased amplitude and frequency of uterine contractions.
Oxytocin Low µg/mLIncreased amplitude and frequency of uterine contractions.

The Structural Revelation: A Circular and Knotted Peptide

For over two decades following its initial discovery, the true chemical nature of Kalata B1 remained an enigma. Its remarkable stability to heat and enzymatic degradation was unusual for a peptide of its size.[3] The groundbreaking work of Saether, Craik, and their colleagues in 1995 finally unraveled its extraordinary structure, revealing a circular peptide backbone and a knotted arrangement of three disulfide bonds, a motif they termed the "cyclic cystine knot" (CCK).[4] This discovery not only defined a new family of proteins—the cyclotides—but also explained Kalata B1's exceptional stability.

Experimental Protocol: Elucidation of the 3D Structure

The determination of Kalata B1's three-dimensional structure was a landmark achievement, accomplished through the use of two-dimensional nuclear magnetic resonance (NMR) spectroscopy and computational modeling.[4]

Figure 2: Experimental workflow for the 3D structure elucidation of Kalata B1.

3.1.1. Key Findings from Structural Analysis

The structural analysis of Kalata B1 revealed the following key features:

  • Amino Acid Composition: The peptide consists of 29 amino acid residues.[4]

  • Cyclic Backbone: The N-terminus and C-terminus are joined by a peptide bond, forming a continuous loop.[4]

  • Cystine Knot: Three disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI) form a knotted arrangement, where one disulfide bond passes through a macrocycle formed by the other two and the intervening backbone segments.[4]

FeatureDescription
Sequence CGETCVGGTCNTPGCTCSWPVCTRN
Molecular Weight ~2.9 kDa
Disulfide Bonds Cys3-Cys16, Cys10-Cys22, Cys20-Cys28
Secondary Structure Primarily β-strands and turns

Mechanism of Action: A Link to the Oxytocin Receptor

The uterotonic activity of Kalata B1, being functionally similar to that of oxytocin, strongly suggested a potential interaction with the oxytocin receptor. While direct binding studies with Kalata B1 have been limited, research on the closely related cyclotide, Kalata B7, has provided compelling evidence for this mechanism. Studies have shown that Kalata B7 acts as a partial agonist at the human oxytocin and vasopressin V1a receptors.[3] This suggests that Kalata B1 likely exerts its uterotonic effects through a similar signaling pathway.

Proposed Signaling Pathway for Kalata B1's Uterotonic Activity

The proposed mechanism involves the binding of Kalata B1 to the oxytocin receptor, a G-protein coupled receptor (GPCR), on the surface of myometrial cells. This binding event initiates a downstream signaling cascade that ultimately leads to an increase in intracellular calcium concentration and smooth muscle contraction.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Kalata_B1 Kalata B1 OTR Oxytocin Receptor (GPCR) Kalata_B1->OTR Binding Gq Gq protein OTR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Contraction Myometrial Contraction Ca2_increase->Contraction

Figure 3: Proposed signaling pathway for the uterotonic action of Kalata B1.

Conclusion: A Legacy of Discovery and a Future of Possibilities

The historical journey of Kalata B1 research is a testament to the power of interdisciplinary science, from ethnobotany and traditional medicine to advanced analytical chemistry and structural biology. The initial observations of its potent uterotonic activity have blossomed into a deep understanding of its unique molecular architecture and a plausible mechanism of action. The discovery of Kalata B1 and the cyclotides has not only provided a fascinating example of nature's chemical ingenuity but has also opened up new avenues for drug design and development. The exceptional stability of the cyclotide framework makes it an attractive scaffold for the engineering of novel therapeutics with enhanced bioavailability and resistance to degradation. The legacy of Kalata B1 continues to inspire researchers to explore the vast and often untapped resources of the natural world in the quest for new medicines.

References

Methodological & Application

Recombinant Production of Kalata B1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and efficient production of cyclotides like Kalata B1 is a critical step in harnessing their therapeutic potential. This document provides detailed application notes and protocols for the recombinant expression and purification of Kalata B1, a prototypic cyclotide known for its exceptional stability and diverse biological activities.

Kalata B1, originally isolated from the plant Oldenlandia affinis, is a small, cyclic peptide characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds. This unique cyclic cystine knot (CCK) motif confers remarkable resistance to thermal, chemical, and enzymatic degradation, making it an attractive scaffold for drug design and development. Recombinant expression, particularly in Escherichia coli, offers a scalable and cost-effective alternative to chemical synthesis or extraction from natural sources.

Application Notes

The primary strategy for the recombinant production of Kalata B1 involves the expression of a linear precursor protein in E. coli, followed by an intein-mediated cyclization step. This approach leverages the natural protein splicing mechanism of inteins to facilitate the formation of the circular peptide backbone. Subsequent oxidative folding allows for the correct formation of the three disulfide bridges, yielding the biologically active cyclotide.

Several expression systems and purification strategies have been developed, with variations in the choice of intein, fusion partners for purification, and conditions for cyclization and folding. The protocols detailed below are based on established methods that have been successfully used for the production of Kalata B1 and other cyclotides.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the recombinant expression and purification of Kalata B1, providing a comparative overview of different approaches.

Expression SystemFusion TagPurification MethodCyclization/Folding MethodYieldPurityReference
E. coli BL21(DE3)GyrA intein-Chitin Binding Domain (CBD)Chitin Affinity ChromatographyOn-column cleavage and oxidative folding~20% (based on linear precursor)>95%[1][2]
E. coli Origami 2(DE3)Split Intein (Npu DnaE) with His-tagNi-NTA Affinity Chromatography, Trypsin-Sepharose Affinity ChromatographyIn-cell cyclization and foldingNot specifiedHigh[3][4]
E. coli BL21(DE3) GoldConditional Split InteinNot specifiedIn vitro assembly and cyclizationNot specifiedHigh[5]

Experimental Workflow

The general workflow for the recombinant expression and purification of Kalata B1 is depicted below. This process involves transformation of the expression vector into a suitable E. coli strain, induction of protein expression, cell lysis, purification of the fusion protein, intein-mediated cyclization, and finally, oxidative folding to obtain the mature cyclotide.

Recombinant Kalata B1 Production Workflow cluster_expression Expression cluster_purification Purification & Cyclization cluster_folding_analysis Folding & Analysis Transformation Transformation into E. coli Culture Cell Culture and Growth Transformation->Culture Inoculation Induction Induction of Precursor Expression Culture->Induction e.g., IPTG Lysis Cell Lysis Induction->Lysis Harvest AffinityChrom Affinity Chromatography Lysis->AffinityChrom Clarified Lysate Cyclization Intein-Mediated Cyclization AffinityChrom->Cyclization e.g., Thiol-induced Folding Oxidative Folding Cyclization->Folding Reduced, cyclized peptide Purification2 RP-HPLC Purification Folding->Purification2 Crude folded peptide Analysis MS and NMR Analysis Purification2->Analysis Purified Kalata B1 Kalata_B1_MoA cluster_membrane Cell Membrane Membrane Lipid Bilayer KalataB1 Kalata B1 Monomers Binding Membrane Binding KalataB1->Binding Binding->Membrane Oligomerization Oligomerization Binding->Oligomerization Pore Pore Formation Oligomerization->Pore Leakage Ion/Molecule Leakage Pore->Leakage CellDeath Cell Death Leakage->CellDeath

References

Application Notes and Protocols: Cyclization and Oxidative Folding of Kalata B1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis, cyclization, and oxidative folding of Kalata B1, a prototypic cyclotide known for its exceptional stability and diverse biological activities. The unique cyclic cystine knot (CCK) motif of Kalata B1, comprising a head-to-tail cyclized backbone and three interlocking disulfide bonds, presents both a formidable synthetic challenge and a promising scaffold for drug design.[1][2][3][4][5][6] This document outlines the primary strategies employed to achieve the correct topology of Kalata B1, offering experimental protocols and comparative data to guide researchers in this field.

Introduction to Synthetic Strategies

The synthesis of Kalata B1 and other cyclotides primarily involves two critical stages: the formation of the cyclic peptide backbone and the establishment of the correct disulfide bond connectivity that forms the cystine knot.[1][7] Two principal synthetic routes have been established:

  • Strategy A: Oxidation Followed by Cyclization: In this approach, the linear peptide precursor is first subjected to oxidative conditions to form the three disulfide bonds. This folding process pre-organizes the N- and C-termini in close proximity, facilitating the subsequent intramolecular cyclization.[2][8][9][10] However, this method often requires partially hydrophobic solvent conditions to stabilize the folded intermediate.[8][9]

  • Strategy B: Cyclization Followed by Oxidation: This strategy involves the initial cyclization of the linear peptide, followed by oxidative folding to form the disulfide knot.[2][8][9][10] This approach has been shown to be highly efficient, as the cyclic backbone constrains the peptide, favoring the formation of the native disulfide bond arrangement, even in aqueous solutions.[8][9]

A more recent and efficient variation is the one-pot cyclization and oxidative folding method, which combines both steps into a single, streamlined process.[11][12][13]

Comparative Data of Synthetic Strategies

The choice of strategy can significantly impact the overall yield and efficiency of Kalata B1 synthesis. The following table summarizes reported yields for different methodologies.

StrategyMethodReported YieldReference
Strategy B Native Chemical Ligation followed by oxidationNot explicitly quantified, but described as more efficient than Strategy A.[8][9]
One-Pot Intein-mediated cyclization and folding20-60%[11]
One-Pot Thiol-induced cyclization and folding~20% (based on linear precursor)[12]

Experimental Protocols

Protocol 1: Strategy A - Oxidation Followed by Cyclization

This protocol is based on the principle of using the folded structure to facilitate the final cyclization step.[8][9][10]

1. Synthesis of the Linear Peptide:

  • The linear peptide sequence of Kalata B1 (e.g., GTCNTPGCTCSWPVCTRNGLPVCGETCVG) is assembled using standard solid-phase peptide synthesis (SPPS).[10]

2. Oxidative Folding of the Linear Peptide:

  • Dissolve the purified linear peptide in a folding buffer. A typical buffer consists of 0.1 M ammonium bicarbonate (pH 8.0-8.5) containing a redox system, such as 1 mM reduced glutathione (GSH) and 0.2 mM oxidized glutathione (GSSG).[14][15]
  • To improve folding efficiency, a partially hydrophobic co-solvent, such as 20-50% isopropanol, can be included.[8][9][14]
  • The reaction is typically carried out at room temperature for 24-48 hours.
  • Monitor the formation of the correctly folded species using reverse-phase high-performance liquid chromatography (RP-HPLC).

3. Cyclization of the Oxidized Peptide:

  • Once the desired oxidized species is the major product, the peptide is purified by RP-HPLC.
  • The cyclization is achieved using a suitable peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine), in a dilute solution to favor intramolecular cyclization over intermolecular oligomerization.[6]
  • The reaction progress is monitored by RP-HPLC until the linear precursor is consumed.
  • The final cyclic and oxidized Kalata B1 is purified by RP-HPLC.

Protocol 2: Strategy B - Cyclization Followed by Oxidation

This is often the preferred method due to its higher efficiency. Native Chemical Ligation (NCL) is a key technique for the cyclization step.[2]

1. Synthesis of the Linear Peptide Thioester:

  • Synthesize the linear peptide precursor with a C-terminal thioester and an N-terminal cysteine. A common strategy involves choosing a ligation site that results in a native Gly-Cys sequence.[8]

2. Intramolecular Native Chemical Ligation:

  • Dissolve the purified linear peptide thioester in a ligation buffer, typically at a pH of 6.5-7.5, containing a thiol catalyst such as 4-mercaptophenylacetic acid (MPAA).
  • The reaction is performed at high dilution to promote the intramolecular reaction.
  • Monitor the formation of the cyclized peptide by RP-HPLC. The cyclization is usually rapid, often completing within an hour.[10]

3. Oxidative Folding of the Cyclic Peptide:

  • After the cyclization is complete, the pH of the solution is adjusted to 8.0-8.5.
  • Introduce a redox buffer system (e.g., GSH/GSSG) to initiate disulfide bond formation. The presence of a hydrophobic co-solvent like isopropanol can also enhance folding.[14]
  • The folding reaction is allowed to proceed for 24-48 hours at room temperature.
  • The final product is purified by RP-HPLC and characterized by mass spectrometry and NMR to confirm the correct structure and disulfide connectivity.[7]

Protocol 3: One-Pot Intein-Mediated Cyclization and Oxidative Folding

This biosynthetic approach offers an efficient route to folded cyclotides.[11][12][13]

1. Expression and Purification of the Intein Fusion Construct:

  • The gene encoding the Kalata B1 precursor is cloned into an expression vector containing a self-splicing intein.
  • The fusion protein is expressed in a suitable host, such as E. coli.
  • The expressed fusion protein is purified from the cell lysate.

2. One-Pot Cyclization and Folding:

  • The purified intein-Kalata B1 precursor is incubated in a buffer at pH 7.2 containing a high concentration of a thiol, such as reduced glutathione (GSH), to induce intein splicing and cyclization.[12]
  • After the cyclization is complete (typically overnight), the reaction conditions are adjusted for oxidative folding. This involves the addition of oxidized glutathione (GSSG) to achieve an optimal GSH:GSSG ratio (e.g., 4:1) and isopropanol to 50%. The pH is maintained at around 8.0.[12]
  • The reaction proceeds for another 20-24 hours.[12]
  • The folded Kalata B1 is then purified and characterized.

Visualizing the Workflows

The following diagrams illustrate the key steps in the described synthetic strategies for Kalata B1.

Strategy_A cluster_synthesis Linear Peptide Synthesis cluster_folding Oxidative Folding cluster_cyclization Backbone Cyclization cluster_product Final Product SPPS Solid-Phase Peptide Synthesis Oxidation Oxidation of Linear Peptide (Redox Buffer +/- Co-solvent) SPPS->Oxidation Purified Linear Peptide Cyclization In-solution Ligation (Coupling Reagents) Oxidation->Cyclization Folded Linear Peptide KalataB1 Kalata B1 Cyclization->KalataB1 Purification

Caption: Workflow for Strategy A: Oxidation before cyclization.

Strategy_B cluster_synthesis Linear Peptide Synthesis cluster_cyclization Backbone Cyclization cluster_folding Oxidative Folding cluster_product Final Product SPPS SPPS of Peptide Thioester NCL Native Chemical Ligation SPPS->NCL Purified Linear Peptide Thioester Oxidation Oxidation of Cyclic Peptide (Redox Buffer +/- Co-solvent) NCL->Oxidation Reduced Cyclic Peptide KalataB1 Kalata B1 Oxidation->KalataB1 Purification

Caption: Workflow for Strategy B: Cyclization before oxidation.

One_Pot_Strategy cluster_expression Recombinant Expression cluster_onepot One-Pot Reaction cluster_product Final Product Expression Expression of Intein-Kalata B1 Fusion OnePot Cyclization (Thiol-induced) & Oxidative Folding (Redox Buffer) Expression->OnePot Purified Fusion Protein KalataB1 Kalata B1 OnePot->KalataB1 Purification

Caption: Workflow for One-Pot Intein-Mediated Synthesis.

Conclusion

The synthesis of Kalata B1 is a challenging yet achievable goal with several established strategies. The choice of method will depend on the available resources, desired scale, and specific application. The cyclization-before-oxidation strategy and one-pot methods generally offer higher efficiency and are often preferred. The protocols and data presented here provide a comprehensive guide for researchers aiming to synthesize and study this fascinating and therapeutically promising cyclotide.

References

Application Notes and Protocols: Site-Directed Mutagenesis of Kalata B1 for Functional Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing site-directed mutagenesis on the cyclotide Kalata B1 to investigate its structure-function relationships. Detailed protocols for mutagenesis, peptide synthesis/expression, and key functional assays are provided to enable researchers to probe the molecular determinants of Kalata B1's diverse biological activities.

Introduction to Kalata B1

Kalata B1 is the prototypic member of the cyclotide family, a group of macrocyclic peptides found in plants.[1][2] These peptides are characterized by a unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif.[1][3] This rigid structure confers exceptional stability to thermal, chemical, and enzymatic degradation.[4][5] Kalata B1 exhibits a range of biological activities, including insecticidal, nematocidal, hemolytic, and anti-HIV properties.[1][6][7] The primary mechanism of action for many of these activities involves interaction with and disruption of cellular membranes, leading to pore formation and leakage of cellular contents.[1][8][9]

Site-directed mutagenesis is a powerful tool to elucidate the specific residues responsible for these activities. By systematically replacing amino acids, researchers can identify "bioactive faces" and key functional groups that govern the potency and selectivity of Kalata B1.[1][2] This knowledge is crucial for the rational design of novel Kalata B1 analogs with enhanced therapeutic or agricultural potential.

Data Presentation: Impact of Mutations on Kalata B1 Activity

The following tables summarize quantitative data from alanine and lysine scanning mutagenesis studies of Kalata B1, highlighting the impact of single amino acid substitutions on its biological activities.

Table 1: Alanine-Scanning Mutagenesis of Kalata B1 - Effects on Hemolytic and Insecticidal Activity

ResidueOriginal Amino AcidMutantHemolytic Activity (HC50, µM)Insecticidal Activity (% Mortality)
1GlyAla> 10020
2ValAla1585
3ProAla> 10015
4ValAla1290
7GluAla> 10010
8ThrAla> 1005
13SerAla> 10012
14GlyAla2560
17TrpAla> 1000
18ValAla1880
20ThrAla> 10010
23TrpAla> 1000
29AsnAla> 10015

Data compiled from published studies.[1][2] HC50 is the concentration of peptide required to cause 50% hemolysis. Insecticidal activity is shown as percent mortality of Helicoverpa punctigera larvae at a set concentration.

Table 2: Lysine-Scanning Mutagenesis of Kalata B1 - Effects on Nematocidal Activity

ResidueOriginal Amino AcidMutantNematocidal Activity (IC50, µM) against H. contortus
Wild-Type--15.0
1GlyLys2.5
7GluLys> 50
8ThrLys5.0
17TrpLys> 50
20ThrLys3.0
23TrpLys> 50
29AsnLys4.5
T20/N29Thr/AsnLys/Lys1.8
G1/T20/N29Gly/Thr/AsnLys/Lys/Lys1.1

Data compiled from published studies.[7] IC50 is the concentration of peptide required to inhibit larval development by 50%.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the site-directed mutagenesis and functional analysis of Kalata B1.

Protocol 1: Site-Directed Mutagenesis using QuikChange™ Method

This protocol describes the introduction of point mutations into the gene encoding for a Kalata B1 precursor using a method analogous to the QuikChange™ Site-Directed Mutagenesis Kit.

1. Primer Design:

  • Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation.
  • The mutation should be located in the center of the primers with 10-15 bases of correct sequence on both sides.
  • The melting temperature (Tm) of the primers should be ≥ 78°C. Use the following formula for estimation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).
  • The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.

2. PCR Amplification:

  • Set up the following 50 µL PCR reaction in a thin-walled PCR tube:
  • 5 µL of 10x reaction buffer
  • 10-50 ng of dsDNA plasmid template (containing the Kalata B1 precursor gene)
  • 125 ng of forward mutagenic primer
  • 125 ng of reverse mutagenic primer
  • 1 µL of dNTP mix (10 mM each)
  • ddH₂O to a final volume of 50 µL
  • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
  • Perform thermal cycling using the following parameters:
  • Segment 1: 1 cycle at 95°C for 1 minute.
  • Segment 2: 18-30 cycles of:
  • 95°C for 50 seconds
  • 60°C for 50 seconds
  • 68°C for 1 minute/kb of plasmid length
  • Segment 3: 1 cycle at 68°C for 7 minutes.

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
  • Mix gently and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform competent E. coli cells (e.g., XL10-Gold) with 1-2 µL of the DpnI-treated DNA.
  • Plate the transformation mixture on an agar plate containing the appropriate antibiotic for plasmid selection.
  • Incubate overnight at 37°C.

5. Verification:

  • Select several colonies and isolate the plasmid DNA.
  • Sequence the plasmid DNA to confirm the presence of the desired mutation.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Kalata B1 Mutants

This protocol outlines a general procedure for the chemical synthesis of Kalata B1 mutants using Fmoc-based SPPS.

1. Peptide Chain Assembly:

  • Synthesize the linear peptide precursor on a suitable resin (e.g., Rink-amide MBHA resin) using a microwave-assisted or manual peptide synthesizer.
  • Use standard Fmoc/tBu chemistry with HBTU/HOBt activation for amino acid coupling.
  • Fmoc deprotection is achieved by treating the resin with 20% piperidine in NMP.

2. Cleavage from Resin:

  • Cleave the synthesized peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

3. Cyclization:

  • Dissolve the crude linear peptide in a suitable solvent (e.g., DMF).
  • Perform head-to-tail cyclization using a coupling reagent such as HATU or HBTU with a base like DIPEA.
  • Monitor the reaction by HPLC until completion.

4. Oxidative Folding:

  • Purify the cyclized peptide by reverse-phase HPLC.
  • Induce the formation of the three disulfide bonds by dissolving the peptide in a folding buffer (e.g., 0.1 M NH₄HCO₃, pH 8.5) and allowing it to stir in an open-to-air container for 24-48 hours.

5. Final Purification:

  • Purify the final folded and cyclized Kalata B1 mutant by reverse-phase HPLC.
  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 3: Hemolytic Assay

This protocol describes a method to determine the hemolytic activity of Kalata B1 and its mutants on human red blood cells (RBCs).

1. Preparation of Red Blood Cells:

  • Obtain fresh human blood containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood at 1000 x g for 10 minutes at 4°C.
  • Remove the plasma and buffy coat. Wash the RBC pellet three times with phosphate-buffered saline (PBS), pH 7.4, by repeated centrifugation and resuspension.
  • Prepare a 2% (v/v) suspension of RBCs in PBS.

2. Assay Procedure:

  • Prepare serial dilutions of the Kalata B1 mutants in PBS in a 96-well plate.
  • Add an equal volume of the 2% RBC suspension to each well.
  • Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100 for 100% lysis).
  • Incubate the plate at 37°C for 1 hour.

3. Data Measurement and Analysis:

  • Centrifuge the 96-well plate at 1000 x g for 5 minutes.
  • Carefully transfer the supernatant to a new 96-well plate.
  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
  • Plot the % hemolysis against the peptide concentration to determine the HC50 value.

Protocol 4: Insecticidal Bioassay against Helicoverpa armigera

This protocol details a diet-incorporation method to assess the insecticidal activity of Kalata B1 mutants.

1. Insect Rearing:

  • Rear Helicoverpa armigera larvae on an artificial diet in a controlled environment (e.g., 25°C, 60% relative humidity, 14:10 light:dark photoperiod).

2. Diet Preparation:

  • Prepare the artificial diet according to a standard recipe.
  • While the diet is still liquid and has cooled to below 50°C, incorporate the Kalata B1 mutants at various concentrations. Prepare a control diet with the solvent used to dissolve the peptides.
  • Dispense the diet into individual wells of a multi-well plate.

3. Bioassay:

  • Place one neonate (first instar) or second instar H. armigera larva into each well.
  • Seal the plates to prevent larvae from escaping.
  • Incubate the plates under the same conditions used for insect rearing.

4. Data Collection and Analysis:

  • Record larval mortality at 24, 48, and 72 hours.
  • Larvae that are unable to move when prodded are considered dead.
  • Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
  • Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Protocol 5: Membrane Permeability (Carboxyfluorescein Leakage) Assay

This protocol measures the ability of Kalata B1 mutants to disrupt lipid vesicles, a model for cell membranes.

1. Liposome Preparation:

  • Prepare large unilamellar vesicles (LUVs) composed of a desired lipid composition (e.g., POPC or a mixture mimicking a specific cell type).
  • Encapsulate a self-quenching concentration of 5(6)-carboxyfluorescein (CF) within the liposomes.
  • Remove unencapsulated CF by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

2. Leakage Assay:

  • Place the CF-loaded liposomes in a cuvette with a suitable buffer (e.g., HEPES buffer, pH 7.4).
  • Monitor the fluorescence intensity over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
  • Add the Kalata B1 mutant to the cuvette and continue to monitor the fluorescence. An increase in fluorescence indicates leakage of CF from the liposomes and subsequent de-quenching.
  • After the reaction has stabilized, add a small amount of Triton X-100 to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).

3. Data Analysis:

  • Calculate the percentage of CF leakage at different time points using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] x 100 (where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100).
  • Compare the leakage kinetics and final leakage percentage for different mutants and concentrations.

Visualizations

The following diagrams illustrate key workflows and concepts related to the site-directed mutagenesis of Kalata B1.

Site_Directed_Mutagenesis_Workflow cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Mutagenesis cluster_transformation Transformation & Verification cluster_expression Peptide Production start Kalata B1 Precursor Gene in Plasmid primer_design Design Mutagenic Primers pcr PCR with Mutagenic Primers start->pcr primer_design->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transform Transform E. coli dpni->transform select Select Colonies transform->select sequence Sequence Verification select->sequence end Mutant Kalata B1 Peptide sequence->end

Caption: Workflow for site-directed mutagenesis of the Kalata B1 gene.

Kalata_B1_Mechanism_of_Action cluster_membrane Cell Membrane membrane_surface Membrane Surface oligomerization Oligomerization membrane_surface->oligomerization pore Pore Formation leakage Cellular Leakage pore->leakage kalata_b1 Kalata B1 Monomer kalata_b1->membrane_surface Binding oligomerization->pore

Caption: Proposed mechanism of action for Kalata B1 on cell membranes.

References

Application Notes: Kalata B1 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kalata B1 is the prototypic member of the cyclotide family, a group of macrocyclic peptides isolated from plants such as Oldenlandia affinis and various violet species.[1][2] These peptides are characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which confer exceptional stability against thermal, chemical, and enzymatic degradation.[2] In glioblastoma (GBM) research, Kalata B1 has emerged as a promising agent, not primarily as a standalone cytotoxic drug, but as a potent chemosensitizer that enhances the efficacy of standard-of-care chemotherapy.[3][4]

Primary Application: Chemosensitization of Temozolomide (TMZ)

Glioblastoma is the most aggressive primary brain tumor, and treatment is often hampered by resistance to the frontline chemotherapeutic agent, Temozolomide (TMZ).[1][2] Research has demonstrated that Kalata B1 can significantly "turbocharge" the cytotoxic activity of TMZ against glioblastoma cells.[1] Co-administration of Kalata B1 with TMZ allows for a substantial reduction in the concentration of TMZ required to achieve significant cancer cell death, in some cases by more than tenfold.[1][3][4] This effect has been observed in well-established glioblastoma cell lines, including U-87 MG and T-98G.[5]

Studies using a synthetic version of Kalata B1, which was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to be structurally and functionally equivalent to the natural molecule, have validated these findings.[2][5] The use of synthetic Kalata B1 is advantageous for research as it allows for the production of larger, more consistent quantities than what can be extracted from natural sources.[1][4]

Mechanism of Action

While the precise intracellular signaling pathway for Kalata B1's chemosensitizing effect in glioblastoma is not yet fully elucidated, the leading hypothesis centers on its interaction with the cell membrane.[4][6] The proposed mechanism involves several steps:

  • Targeting Phospholipids : Kalata B1 preferentially binds to phosphatidylethanolamine (PE) phospholipids, which are more frequently exposed on the outer surface of cancer cell membranes compared to healthy cells.[6][7]

  • Membrane Disruption : Following binding, Kalata B1 induces membrane curvature and inserts itself into the lipid bilayer, leading to the formation of pores or other disruptions.[2][6][7]

  • Enhanced Drug Permeability : This disruption of membrane integrity is believed to increase the influx of co-administered drugs like TMZ into the glioblastoma cell, thereby enhancing their cytotoxic effect.[2][6]

Kalata B1 can enter cells through both direct membrane translocation and endocytosis, making it a versatile scaffold for potentially delivering therapeutic agents into cancer cells.[6]

In Vitro Cytotoxicity and Stability

Kalata B1 exhibits dose-dependent cytotoxicity against glioblastoma cell lines on its own, though its potency is more pronounced when used in combination with TMZ.[5][8] Furthermore, a critical characteristic for any potential therapeutic is its stability. Human serum stability assays have confirmed that Kalata B1 remains stable, a key attribute conferred by its unique cyclic structure.[3][4][5]

Quantitative Data

Table 1: In Vitro Cytotoxicity (IC50) of Cyclotides against Glioblastoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Kalata B1 and other cyclotides. Lower values indicate higher cytotoxic potency.

CyclotideCell LineIC50 Value (µM)Reference
Kalata B1U-87 MG7.92[8]
Kalata B1U-87 MG3.21[8]
Kalata B1U-251 MG10.88[8]
Synthetic Kalata B1U-87 MG5.3[5]
Synthetic Kalata B1T-98G21.1[5]
Cycloviolacin O2 (CyO2)U-87 MG2.15[8]
Cycloviolacin O13 (CyO13)U-87 MG2.94[8]
Varv Peptide AU-87 MG2.65[8]
Table 2: Chemosensitization Effect of Synthetic Kalata B1 on Temozolomide (TMZ)

This table details the reduction in TMZ concentration required for significant cytotoxicity when co-administered with synthetic Kalata B1.

Cell LineKalata B1 Conc. (µM)Effective TMZ Conc. (µM)Fold Reduction in Required TMZReference
U-87 MG0.510016-fold[3][5]
T-98G0.257515-fold[3][5]

Experimental Protocols & Visualizations

Protocol 1: In Vitro Cell Viability and Chemosensitization (MTT Assay)

This protocol is used to determine the cytotoxicity of Kalata B1 alone and its ability to sensitize glioblastoma cells to TMZ.

Materials:

  • Glioblastoma cell lines (e.g., U-87 MG, T-98G)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Kalata B1 (natural or synthetic) stock solution

  • Temozolomide (TMZ) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding : Trypsinize and count cells. Seed 6,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[5][9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment Preparation : Prepare serial dilutions of Kalata B1 (e.g., 0.1, 1, 5, 10 µM) and TMZ from stock solutions in culture medium.[5] For combination studies, prepare solutions containing a fixed, sub-lethal concentration of Kalata B1 (e.g., 0.25 or 0.5 µM) mixed with serial dilutions of TMZ.

  • Cell Treatment : Remove the medium from the wells and replace it with 100 µL of the treatment media (Control, Kalata B1 alone, TMZ alone, or Kalata B1 + TMZ combination).

  • Incubation : Incubate the plates for 72 hours at 37°C and 5% CO₂.[5]

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition : Measure the absorbance (Optical Density, OD) of each well at 490-570 nm using a microplate reader.[9][10]

  • Analysis : Calculate cell viability as a percentage of the untreated control wells: (OD_treated / OD_control) * 100. Plot the viability against drug concentration to determine IC50 values.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Analysis start Start seed Seed Glioblastoma Cells (U-87 MG / T-98G) in 96-well plates start->seed incubate1 Incubate 24h for cell attachment seed->incubate1 treat Add Treatment Groups: - Control - Kalata B1 only - TMZ only - Kalata B1 + TMZ incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove Media & Add DMSO incubate3->solubilize read_plate Measure Absorbance (OD 570nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 Values read_plate->analyze end_node End analyze->end_node

Workflow for assessing Kalata B1's chemosensitizing effect.
Protocol 2: Peptide Stability in Human Serum

This protocol assesses the stability of Kalata B1 when exposed to enzymes present in human serum.

Materials:

  • Kalata B1 stock solution

  • Human serum (commercially available)

  • Incubator or water bath at 37°C

  • Precipitating agent (e.g., ice-cold ethanol or acetonitrile with 1% trifluoroacetic acid)

  • Microcentrifuge

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation : In a microcentrifuge tube, dilute the Kalata B1 stock solution into human serum to a final concentration of 10 µM.[11] Prepare a control sample by diluting the same amount of peptide into a stable buffer (e.g., PBS).

  • Incubation : Incubate the tubes at 37°C.[11]

  • Time Points : At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation : Immediately stop the enzymatic degradation by adding 2-3 volumes of an ice-cold precipitating agent (e.g., ethanol) to the aliquot.[11] Vortex thoroughly.

  • Centrifugation : Incubate the mixture on ice for 20-30 minutes, then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

  • Analysis : Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments. Analyze the supernatant using reverse-phase HPLC or LC-MS to quantify the amount of full-length Kalata B1 remaining.[11][13]

  • Data Interpretation : Compare the peak area of the intact Kalata B1 at each time point to the peak area at time zero to determine the percentage of peptide remaining over time and calculate its half-life.

mechanism_of_action cluster_membrane Glioblastoma Cell label_membrane Cell Membrane (Phospholipid Bilayer) pe_lipid PE Lipids Exposed tmz TMZ influx Enhanced TMZ Influx tmz->influx kb1 Kalata B1 binds Binds to PE Lipids kb1->binds binds->pe_lipid disrupts Induces Curvature & Disrupts Membrane binds->disrupts pore Forms Pores disrupts->pore pore->influx death Increased Cell Death (Apoptosis) influx->death

Proposed mechanism of Kalata B1-mediated chemosensitization.
Logical Relationship: Synergistic Action

The core application of Kalata B1 in glioblastoma research is its ability to work synergistically with TMZ. Kalata B1 is not a replacement for chemotherapy but an adjuvant that lowers the threshold for the chemotherapeutic agent to be effective.

synergistic_effect cluster_agents Therapeutic Agents cluster_effects Cellular Effects kb1 Kalata B1 membrane Membrane Permeabilization kb1->membrane causes tmz Temozolomide (TMZ) dna_damage DNA Alkylation tmz->dna_damage causes result Synergistic Glioblastoma Cell Death membrane->result enables enhanced dna_damage->result leads to

Logical diagram of the synergistic action of Kalata B1 and TMZ.

References

Application Notes and Protocols: Immunomodulatory Effects of Kalata B1 in T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immunomodulatory effects of the cyclotide Kalata B1 and its potent synthetic analog, [T20K]kalata B1, on T-lymphocytes. Detailed protocols for key experiments are included to facilitate further research and development of cyclotide-based immunomodulatory therapeutics.

Introduction

Cyclotides are a class of plant-derived cyclic peptides known for their exceptional stability due to a unique cyclic cystine knot (CCK) motif. Kalata B1, a prototypic cyclotide, has been identified as an inhibitor of human T-lymphocyte proliferation, suggesting its potential as an immunosuppressive agent. This has led to the investigation of its derivatives, such as the chemically synthesized [T20K]kalata B1, which has shown promise in preclinical models of autoimmune diseases like multiple sclerosis. The primary mechanism of action involves the disruption of Interleukin-2 (IL-2) signaling, a critical pathway for T-cell proliferation and activation.

Mechanism of Action

Kalata B1 and its analog [T20K]kalata B1 exert their immunomodulatory effects on T-cells primarily by inhibiting the IL-2 dependent signaling pathway. This interference occurs at multiple levels:

  • Inhibition of IL-2 Secretion: Treatment of activated T-lymphocytes with [T20K]kalata B1 significantly reduces the secretion of IL-2.

  • Downregulation of IL-2 Receptor: The expression of the high-affinity IL-2 receptor subunit (CD25) on the surface of activated T-cells is markedly decreased following treatment.

  • Suppression of IL-2 Gene Expression: At the transcriptional level, [T20K]kalata B1 has been shown to decrease the levels of il-2 mRNA.

The culmination of these effects is a cytostatic arrest of T-cell proliferation, which can be rescued by the addition of exogenous IL-2, confirming the IL-2 dependent nature of the inhibition. While the precise molecular target of Kalata B1 is still under investigation, its mechanism is distinct from that of calcineurin inhibitors like Cyclosporin A (CsA).

Data Presentation

Table 1: Potency of Kalata B1 and its Analogs in Inhibiting T-Cell Proliferation
CompoundTarget CellsIC50 (µM)
Kalata B1Human PBMCs3.9 ± 0.5
[T20K]kalata B1Activated human lymphocytes~5
[V10K]kalata B1Activated human lymphocytesInactive

Data compiled from multiple sources.

Table 2: Effect of [T20K]kalata B1 on IL-2 Pathway Components in Activated T-Lymphocytes
ParameterTreatmentObservation
IL-2 Secretion[T20K]kalata B1Significantly reduced
IL-2 Receptor (CD25) Expression (24h)[T20K]kalata B1Reduced to 79% ± 10 of control
IL-2 Receptor (CD25) Expression (36h)[T20K]kalata B1Reduced to 46% ± 18 of control
il-2 mRNA Expression[T20K]kalata B1Clearly decreased

Data extracted from a study by Gründemann et al.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE Staining

This protocol details the method to assess the anti-proliferative effects of Kalata B1 and its analogs on primary human T-lymphocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Kalata B1 or its analogs (e.g., [T20K]kalata B1)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T-cells using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Label the enriched T-cells with CFSE at a final concentration of 1 µM for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

  • Add 50 µL of medium containing the desired concentrations of Kalata B1 or its analogs. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., Cyclosporin A).

  • Stimulate the T-cells by adding 50 µL of PHA at a final concentration of 1 µg/mL.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence in daughter cells.

Protocol 2: Measurement of IL-2 Secretion by ELISA

This protocol describes the quantification of IL-2 in the supernatant of activated T-cell cultures.

Materials:

  • Supernatants from T-cell proliferation assays (Protocol 1)

  • Human IL-2 ELISA kit

  • Microplate reader

Procedure:

  • After the desired incubation period (e.g., 24 or 48 hours) in the T-cell proliferation assay, centrifuge the 96-well plates.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-2 in each sample by interpolating from the standard curve.

Protocol 3: Analysis of IL-2 Receptor (CD25) Expression by Flow Cytometry

This protocol outlines the procedure to measure the surface expression of CD25 on activated T-cells.

Materials:

  • T-cells from the proliferation assay (Protocol 1)

  • Phycoerythrin (PE)-conjugated anti-human CD25 antibody

  • Isotype control antibody

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Harvest the T-cells from the proliferation assay at desired time points (e.g., 24 and 36 hours).

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer.

  • Add the PE-conjugated anti-human CD25 antibody or the isotype control antibody at the manufacturer's recommended concentration.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 300 µL of FACS buffer.

  • Analyze the samples on a flow cytometer, gating on the lymphocyte population.

  • Quantify the percentage of CD25-positive cells and the mean fluorescence intensity.

Visualizations

Kalata_B1_Mechanism_of_Action TCR T-Cell Receptor (TCR) IL2_Gene IL-2 Gene Transcription TCR->IL2_Gene IL2R_Gene IL-2 Receptor Gene Transcription TCR->IL2R_Gene Stimulation Antigenic Stimulation Stimulation->TCR Kalata_B1 Kalata B1 ([T20K] analog) Kalata_B1->IL2_Gene IL2_Protein IL-2 (Secretion) Kalata_B1->IL2_Protein IL2R IL-2 Receptor (CD25) Kalata_B1->IL2R IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_mRNA->IL2_Protein IL2_Protein->IL2R Autocrine Signaling IL2R_Gene->IL2R Proliferation T-Cell Proliferation IL2R->Proliferation

Caption: Kalata B1's inhibitory effects on the T-cell IL-2 signaling pathway.

T_Cell_Proliferation_Assay_Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Enrich_T_Cells 2. Enrich for T-Cells Isolate_PBMCs->Enrich_T_Cells CFSE_Label 3. Label T-Cells with CFSE Enrich_T_Cells->CFSE_Label Plate_Cells 4. Plate CFSE-labeled T-Cells CFSE_Label->Plate_Cells Add_Compounds 5. Add Kalata B1 analogs and controls Plate_Cells->Add_Compounds Stimulate 6. Stimulate with PHA Add_Compounds->Stimulate Incubate 7. Incubate for 3-5 days Stimulate->Incubate Analyze 8. Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for assessing T-cell proliferation using CFSE staining.

Application Notes & Protocols: Development of Kalata B1 as an Anti-HIV Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kalata B1 is the prototypic member of the cyclotide family, a class of macrocyclic peptides isolated from plants.[1][2] These peptides are characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif.[3][4] This unique topology grants them exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug development.[3][4][5] Kalata B1 has demonstrated significant anti-HIV activity, primarily by inhibiting the entry of the virus into host cells.[6][7] These notes provide an overview of the data supporting Kalata B1's development and detailed protocols for its evaluation.

1. Mechanism of Action

The anti-HIV activity of Kalata B1 is not dependent on a specific chiral protein receptor.[7][8] Instead, its mechanism involves direct interaction with lipid membranes.[1][9] The primary mode of action is the disruption of the viral and/or host cell membrane, which prevents the fusion and subsequent entry of HIV.[3][9]

Key aspects of the mechanism include:

  • Membrane Binding: Kalata B1 preferentially binds to membranes containing phosphatidylethanolamine (PE) phospholipids.[9][10] HIV membranes are rich in PE, which may contribute to the peptide's selectivity.[4]

  • Membrane Disruption: Upon binding, Kalata B1 is thought to disrupt membrane integrity, potentially by forming pores or altering lipid organization.[9][11]

  • Structural Importance: The intact cyclic backbone and the overall three-dimensional fold of the cyclotide are essential for its anti-HIV activity. Linear versions of Kalata B1 are inactive, highlighting the importance of the constrained cyclic structure.[3][6]

cluster_0 HIV Entry & Kalata B1 Inhibition HIV HIV Virion (gp120/gp41) HostCell Host T-Cell (CD4/CCR5 Receptors) HIV->HostCell 1. Binding Fusion Membrane Fusion HostCell->Fusion 2. Conformational Change KalataB1 Kalata B1 Membrane Viral/Host Membrane (PE-rich) KalataB1->Membrane Targets PE Lipids Inhibition Inhibition Membrane->Inhibition Disrupts Membrane Entry Viral Entry Fusion->Entry 3. Entry Inhibition->Fusion Blocks

Caption: Proposed mechanism of Kalata B1 anti-HIV activity.

2. Quantitative Data Summary

The anti-HIV-1 efficacy and associated cytotoxicity of Kalata B1 and related cyclotides are critical parameters for assessing its therapeutic potential. The therapeutic index (TI), calculated as the ratio of cytotoxicity (IC50 or CC50) to antiviral activity (EC50), is a key indicator of a drug candidate's selectivity.

PeptideAnti-HIV Activity (EC50)Cytotoxicity (IC50 / CC50)Therapeutic Index (TI)Cell LineVirus StrainReference
Kalata B1 (Native) ~0.07 µM - 0.9 µM~0.52 µM - 6.3 µM~7.4 - 7.0Human Lymphoblastoid CellsHIV-1RF[3][7]
Kalata B1 (all-D enantiomer) 2.5 µM10.5 µM4.2Human Lymphoblastoid CellsHIV-1RF[7]
Circulin A ~0.07 µM~0.52 µM~7.4Human Lymphoblastoid CellsHIV-1[3]
Acyclic Kalata B1 No Activity>11,000 µM-Human Lymphoblastoid CellsHIV-1[3][6]
Viola tricolor extract 1.8 ± 0.7 µg/ml57.2 ± 20.3 µg/ml31.8TZM-blHIV-1[12]
V. tricolor Fraction 4.1 1.9 ± 0.3 µg/ml15.4 ± 8.1 µg/ml8.1TZM-blHIV-1[12]

EC50 (50% effective concentration): The concentration of the peptide that protects 50% of cells from the cytopathic effects of HIV infection. IC50/CC50 (50% inhibitory/cytotoxic concentration): The concentration of the peptide that causes 50% cytotoxicity in uninfected cells.

3. Experimental Protocols

Detailed protocols are essential for the consistent evaluation of Kalata B1's anti-HIV properties.

3.1 Protocol: Anti-HIV-1 Cytoprotection Assay

This assay measures the ability of a compound to protect host cells from the cytopathic (cell-killing) effects of HIV-1 infection.

cluster_workflow Workflow: Anti-HIV Cytoprotection Assay A 1. Cell Seeding (e.g., CEM-SS cells) in 96-well plate B 2. Compound Addition Add serial dilutions of Kalata B1 A->B C 3. Virus Infection Add HIV-1 stock (e.g., HIV-1RF) B->C D 4. Incubation Incubate for 6 days at 37°C, 5% CO2 C->D E 5. Viability Staining Add XTT or MTT reagent D->E F 6. Readout Measure absorbance on plate reader E->F G 7. Data Analysis Calculate EC50 (protection) and IC50 (toxicity) F->G

Caption: Experimental workflow for an anti-HIV cytoprotection assay.

Methodology:

  • Cell Preparation: Seed human T-lymphoblastoid cells (e.g., CEM-SS) into a 96-well microtiter plate at a density of 2.5 x 10^4 cells/well.

  • Compound Preparation: Prepare serial dilutions of Kalata B1 in cell culture medium. Add the diluted peptide to the appropriate wells. Include wells for cell-only (no virus, no peptide) and virus-only (no peptide) controls.

  • Infection: Add a pre-titered amount of HIV-1 stock (e.g., HIV-1RF) to all wells except the cell-only control wells.

  • Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: After incubation, add a metabolic dye such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well. Living cells will metabolize the dye, causing a color change.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Analysis:

    • EC50: Determine the concentration of Kalata B1 that results in a 50% reduction in the cytopathic effect of the virus.

    • IC50: In parallel, run a plate with uninfected cells and serial dilutions of Kalata B1 to determine the concentration that reduces cell viability by 50%.

3.2 Protocol: Hemolytic Activity Assay

This assay assesses the membrane-disrupting potential of Kalata B1 on mammalian cells, using red blood cells (RBCs) as a model.[7]

Methodology:

  • RBC Preparation: Obtain fresh human red blood cells and wash them three times with a phosphate-buffered saline (PBS) solution by centrifugation. Resuspend the RBC pellet to a 1% (v/v) solution in PBS.

  • Compound Preparation: Prepare serial dilutions of Kalata B1 in PBS.

  • Incubation: In a 96-well plate, mix the RBC suspension with the Kalata B1 dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs with a lysis agent like 0.1% Triton X-100 for 100% hemolysis).

  • Reaction: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Data Acquisition: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

  • Analysis: Calculate the percentage of hemolysis for each Kalata B1 concentration relative to the positive control. Determine the HC50 value, the concentration causing 50% hemolysis.

4. Drug Development Considerations

The development of Kalata B1 as a therapeutic agent involves several logical steps, from initial screening to potential clinical application.

cluster_dev Logical Flow for Kalata B1 Development A 1. Discovery & Screening Identify anti-HIV activity of natural cyclotides B 2. Mechanism of Action Elucidate membrane disruption pathway A->B C 3. Lead Optimization (SAR) Synthesize analogs to improve Therapeutic Index (TI) B->C Decision1 Sufficiently High TI? C->Decision1 Evaluate Analogs D 4. In Vitro Characterization Test potency, selectivity, and stability E 5. Preclinical Studies Evaluate in vivo efficacy, pharmacokinetics, and toxicology D->E F 6. Clinical Trials Assess safety and efficacy in humans E->F Decision1->C No, Redesign Decision1->D Yes

Caption: Logical workflow for the therapeutic development of Kalata B1.

Key Considerations:

  • Therapeutic Index: While Kalata B1 shows potent anti-HIV activity, its cytotoxicity is a concern.[3] A primary goal of development is to improve the therapeutic index by designing analogs with reduced hemolytic/cytotoxic effects while maintaining or enhancing antiviral potency.

  • Structure-Activity Relationship (SAR): Studies have shown that the distribution of hydrophobic and charged residues on the peptide's surface influences its activity.[3] Future SAR studies should focus on modifying these regions to dissociate antiviral activity from cytotoxicity.

  • Stability and Delivery: The exceptional stability of the cyclotide scaffold is a major advantage.[4] However, formulation and delivery strategies must be developed to ensure the peptide reaches its target site in vivo.

  • Resistance: Because Kalata B1 targets the lipid membrane, a component less prone to mutation than viral proteins, the development of HIV resistance may be less likely compared to conventional antiretrovirals.[12] This aspect should be thoroughly investigated.

References

Application Notes and Protocols: Assessing the Insecticidal Activity of Kalata B1 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kalata B1 is the prototypical cyclotide, a class of plant-derived, disulfide-rich cyclic peptides known for their exceptional stability against thermal, chemical, and enzymatic degradation.[1][2] This stability, conferred by their unique cyclic cystine knot (CCK) motif, makes them promising candidates for agricultural applications as bio-insecticides.[1][3] The natural function of cyclotides is believed to be in plant defense, particularly against insect pests.[4] Kalata B1 has demonstrated potent insecticidal activity against lepidopteran pests like Helicoverpa larvae by inhibiting their growth and development.[5][6] The primary mechanism of action involves the disruption of cell membranes in the insect's mid-gut, leading to cell lysis and mortality.[5][7]

These application notes provide a framework for assessing the insecticidal properties of novel Kalata B1 analogs, summarizing key structure-activity relationships and detailing standardized protocols for activity evaluation.

Mechanism of Action: Membrane Disruption

The insecticidal effect of Kalata B1 and its analogs is primarily attributed to their ability to interact with and disrupt biological membranes.[5] Unlike metabolic inhibitors, Kalata B1 does not affect digestive enzymes such as trypsins, chymotrypsins, or α-amylases in the insect gut.[6][8] Instead, the cyclotide binds to specific phospholipids, particularly phosphatidylethanolamine (PE), which is abundant in insect cell membranes.[3][9] This interaction, driven by a combination of hydrophobic and electrostatic forces, leads to the formation of pores or other membrane defects, causing a loss of cellular integrity, leakage of internal contents, and ultimately, cell death.[7][9]

cluster_0 Insect Midgut Lumen cluster_1 Epithelial Cell Membrane cluster_2 Cell Cytoplasm KB1 Kalata B1 Analog Membrane Phospholipid Bilayer Phosphatidylethanolamine (PE) Rich KB1->Membrane:h 1. Binding Pore Pore Formation Membrane:p->Pore 2. Insertion & Oligomerization Leakage Ion & Content Leakage Pore->Leakage 3. Disruption Lysis Cell Lysis & Death Leakage->Lysis 4. Osmotic Imbalance

Caption: Proposed mechanism of insecticidal action for Kalata B1 analogs.

Structure-Activity Relationships (SAR)

The insecticidal activity of Kalata B1 is modulated by specific amino acid residues clustered on one face of the molecule, often referred to as the "bioactive face".[9] Alanine scanning mutagenesis studies have shown that mutating residues within this face can significantly reduce or eliminate hemolytic and lytic activity.[9] Conversely, strategic mutations can enhance stability without compromising insecticidal efficacy.

Key SAR insights include:

  • Bioactive Face: A cluster of residues is critical for membrane interaction and subsequent lysis.[9]

  • Hydrophobicity: Increased hydrophobicity can enhance membrane-binding ability. For instance, substituting Glycine at position 1 with Leucine ([G1L]) increases hydrophobicity and strengthens membrane binding affinity.[2]

  • Stability: The exceptional stability of the cyclotide scaffold is crucial. However, certain residues, like Asn29, can be susceptible to deamidation at alkaline pH. Substituting Asn29 or Gly1 with lysine or leucine has been shown to increase long-term stability while retaining insecticidal activity.[1]

  • Cyclic Backbone: The head-to-tail cyclic backbone is generally considered important for the potent bioactivities of cyclotides.[3]

cluster_workflow SAR Logic for Kalata B1 Analogs cluster_face Mutation Location start Kalata B1 Scaffold mod_type Introduce Point Mutation (e.g., Lysine/Alanine Scan) start->mod_type bio_face Bioactive Face mod_type->bio_face e.g., Alanine Scan other_face Other Surface Regions mod_type->other_face e.g., Lysine Scan for Stability result1 Reduced Activity bio_face->result1 result2 Activity Retained or Stability Enhanced other_face->result2

Caption: Logical flow of structure-activity relationships in Kalata B1 analogs.

Quantitative Data Summary

The following table summarizes the reported activities of select Kalata B1 analogs. Direct comparison of quantitative values (e.g., LC₅₀) is often challenging due to variations in experimental conditions across studies.

Analog/MutantTarget Insect/Cell LineAssay TypeObserved EffectReference
Kalata B1 (Wild-Type) Helicoverpa punctigeraLarval Feeding AssayPotent growth inhibition and mortality.[6][3][6]
Kalata B1 (Wild-Type) Helicoverpa armigeraLarval Feeding AssaySignificant insecticidal effects.[3][3]
Kalata B2 Helicoverpa armigeraLarval Feeding AssayPotent insecticidal agent, similar to Kalata B1.[4][5][4][5]
[G1K]kB1 Fall Armyworm (Spodoptera frugiperda)Insect Cell TargetingRetained insecticidal activity, enhanced stability.[1][7][1][7]
[G1L]kB1 Fall Armyworm (Spodoptera frugiperda)Insect Cell TargetingRetained insecticidal activity, enhanced stability.[1][7][1][7]
[N29K]kB1 Fall Armyworm (Spodoptera frugiperda)Insect Cell TargetingRetained insecticidal activity, enhanced stability.[1][7][1][7]
Alanine Mutants Haemonchus contortus (nematode)Larvicidal Assay (IC₅₀)Activity dramatically reduced when residues on the bioactive face are mutated.[5][5]
Vcom1 (Bracelet) Spodoptera frugiperda (Sf9 cells)Cytotoxicity AssayHigher potency than Möbius subfamily cyclotides.[10][10]
Vcom2 (Möbius) Spodoptera frugiperda (Sf9 cells)Cytotoxicity AssayCytotoxic, but less potent than Vcom1.[10][10]

Experimental Protocols

Protocol 1: Insecticidal Bioassay using Artificial Diet

This protocol details a feeding bioassay to determine the effect of Kalata B1 analogs on the growth and survival of lepidopteran larvae, such as Helicoverpa armigera or Spodoptera frugiperda.

Materials:

  • Target insect larvae (first instar).

  • Standard artificial diet for the specific insect species.

  • Kalata B1 analog (lyophilized powder).

  • Appropriate solvent for the analog (e.g., sterile water, dilute ethanol).

  • Multi-well insect rearing trays or individual containers.

  • Fine paintbrush for handling larvae.

  • Incubator with controlled temperature, humidity, and photoperiod.

  • Analytical balance.

Procedure:

  • Preparation of Test Diet: a. Prepare the artificial diet according to the supplier's or a standard laboratory recipe. Allow it to cool to approximately 40-50°C before adding test compounds. b. Prepare a stock solution of the Kalata B1 analog. c. Create a series of dilutions to achieve the desired final concentrations in the diet (e.g., 0.1 to 1.0 µmol per gram of diet). A negative control group should receive the diet with the solvent only.[5] d. Thoroughly mix the analog solution into the molten diet for each concentration and dispense a consistent amount into each well of the rearing trays. Allow the diet to solidify completely.

  • Infestation: a. Using a fine paintbrush, carefully transfer one first-instar larva into each well. b. Seal the trays with a breathable lid to prevent larvae from escaping while allowing for air exchange.

  • Incubation: a. Place the trays in an incubator set to conditions optimal for the target insect's development (e.g., 25°C, 60% relative humidity, 16:8 light:dark cycle).

  • Data Collection: a. Record larval mortality daily for a period of 7 to 14 days. Larvae that are unresponsive to gentle prodding with the paintbrush are considered dead. b. At the end of the assay period (e.g., day 7), weigh the surviving larvae from each treatment group.

  • Data Analysis: a. Mortality: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.[11] b. Growth Inhibition: Compare the average weight of larvae in each treatment group to the control group. Calculate the GI₅₀ (concentration causing 50% growth inhibition).

Protocol 2: Insect Cell Line Cytotoxicity Assay (MTT Assay)

This protocol assesses the direct cytotoxic effect of Kalata B1 analogs on an insect cell line, such as Sf9 (from Spodoptera frugiperda).

Materials:

  • Sf9 insect cell line.

  • Appropriate insect cell culture medium (e.g., Grace's Insect Medium supplemented with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • Kalata B1 analog.

  • Phosphate-buffered saline (PBS).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: a. Culture Sf9 cells to a logarithmic growth phase. b. Seed the cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well in 100 µL of medium. c. Incubate for 24 hours at 27°C to allow cells to attach.

  • Treatment: a. Prepare a serial dilution of the Kalata B1 analog in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test analog at various concentrations. Include wells for a negative control (medium only) and a positive control (a known cytotoxic agent). c. Incubate the plate for 24-48 hours at 27°C.

  • MTT Assay: a. After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for another 4 hours at 27°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Gently pipette to ensure complete dissolution and leave at room temperature for at least 2 hours (or overnight) in the dark.

  • Data Measurement and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the negative control. c. Plot the cell viability against the log of the analog concentration and determine the IC₅₀ (concentration that inhibits 50% of cell viability) using a dose-response curve fit.

Overall Experimental Workflow

The assessment of a novel Kalata B1 analog follows a logical progression from synthesis and characterization to detailed bioactivity testing.

cluster_workflow Workflow for Assessing Kalata B1 Analog Insecticidal Activity p1 1. Analog Design & Synthesis (Solid Phase Peptide Synthesis) p2 2. Purification & Characterization (HPLC, Mass Spectrometry) p1->p2 p3 3. In Vitro Cytotoxicity Screen (e.g., Sf9 Cell MTT Assay) p2->p3 p4 4. Larval Feeding Bioassay (Diet Incorporation) p3->p4 Promising Analogs p5 5. Data Analysis (Calculate IC₅₀ / LC₅₀) p4->p5 p6 6. Structure-Activity Relationship Analysis p5->p6

Caption: High-level workflow for the evaluation of novel Kalata B1 analogs.

References

Application Notes and Protocols for Kalata B1 Hemolysis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting hemolysis assays with the cyclotide Kalata B1. Cyclotides are a family of plant-derived peptides known for their exceptional stability and diverse biological activities, including hemolytic properties.[1][2] Understanding the hemolytic activity of Kalata B1 is crucial for its development as a therapeutic agent or as a scaffold in drug design.[3] The primary mechanism of Kalata B1's hemolytic activity is believed to be the disruption of the cell membrane through pore formation.[4][5]

Quantitative Data Summary

The hemolytic activity of Kalata B1 can be quantified by determining the concentration required to induce 50% hemolysis (IC50). This value can vary depending on the experimental conditions, such as incubation time.

PeptideIncubation TimeIC50 (μM)Source
Native Kalata B11 hour> 85[6]
Native Kalata B114 hours5.0[6]
D-Kalata B1 (enantiomer)14 hours11.0[6]

Experimental Workflow

The following diagram outlines the key steps in the Kalata B1 hemolysis assay.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_rbc Prepare 0.25% (v/v) Erythrocyte Suspension incubate Incubate Erythrocytes with Kalata B1 (37°C, 1h or 14h) prep_rbc->incubate Add to plate prep_peptide Prepare Serial Dilutions of Kalata B1 prep_peptide->incubate Add to plate centrifuge Centrifuge to Pellet Intact Erythrocytes incubate->centrifuge measure Measure Absorbance of Supernatant at 415 nm centrifuge->measure calculate Calculate Percentage of Hemolysis measure->calculate

Caption: Experimental workflow for the Kalata B1 hemolysis assay.

Mechanism of Action: Pore Formation

Kalata B1 is thought to induce hemolysis by directly interacting with the erythrocyte membrane and forming pores. This process is believed to involve the initial binding of Kalata B1 molecules to the membrane, followed by their oligomerization to form pore-like structures that disrupt membrane integrity and lead to cell lysis.[4][5]

Pore_Formation_Mechanism cluster_membrane Erythrocyte Membrane membrane Lipid Bilayer oligomers Kalata B1 Oligomers membrane->oligomers Promotes Oligomerization kalata Kalata B1 Monomers kalata->membrane Binds to pore Pore Formation oligomers->pore lysis Cell Lysis pore->lysis

Caption: Proposed mechanism of Kalata B1-induced hemolysis.

Detailed Experimental Protocol

This protocol is a synthesis of established methods for determining the hemolytic activity of Kalata B1.[5][6][7]

1. Materials and Reagents

  • Kalata B1 peptide (≥95% purity)[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fresh human or animal blood (e.g., mouse, rat)[4][8]

  • Triton X-100 (for positive control)

  • 96-well microtiter plates (round-bottom)[7]

  • Microplate reader capable of measuring absorbance at 415 nm or 577 nm[5][8]

  • Benchtop centrifuge and plate centrifuge[7]

2. Preparation of Erythrocyte Suspension

  • Collect fresh blood in tubes containing an anticoagulant (e.g., K2EDTA).[8]

  • Centrifuge the blood at 1500 x g for 30 seconds to pellet the red blood cells (RBCs).[6]

  • Carefully remove and discard the supernatant.

  • Wash the RBCs by resuspending the pellet in PBS and centrifuging again. Repeat this washing step until the supernatant is clear.[6]

  • After the final wash, resuspend the RBC pellet in PBS to prepare a 0.25% (v/v) erythrocyte suspension.[5][6]

3. Assay Procedure

  • Prepare serial dilutions of Kalata B1 in PBS in a 96-well plate. A typical concentration range is 1.5–85 μM.[6]

  • In separate wells, prepare a negative control (PBS only) and a positive control (e.g., 1% Triton X-100) that will induce 100% hemolysis.[7]

  • Add 100 μL of the 0.25% erythrocyte suspension to each well containing 20 μL of the peptide dilutions or controls.[6]

  • Incubate the plate at 37°C for the desired time period (e.g., 1 hour or 14 hours).[6]

  • After incubation, centrifuge the plate at 150 x g for 5 minutes to pellet the intact erythrocytes.[6]

4. Data Acquisition and Analysis

  • Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm using a microplate reader.[5] This wavelength corresponds to the release of hemoglobin.

  • Calculate the percentage of hemolysis for each Kalata B1 concentration using the following formula:

    % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Plot the percentage of hemolysis against the Kalata B1 concentration to determine the IC50 value.

References

Application Notes and Protocols: Leveraging the Cell-Penetrating Properties of Kalata B1 for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cell-penetrating properties of the cyclotide Kalata B1 and detail its potential as a scaffold for intracellular drug delivery. The following sections offer quantitative data on its biological activity, detailed protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.

Introduction to Kalata B1

Kalata B1 is a prototypic cyclotide, a class of macrocyclic peptides found in plants, characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[1][2] This unique cyclic cystine knot (CCK) motif confers exceptional stability against thermal, chemical, and enzymatic degradation.[1][2][3] Notably, Kalata B1 possesses intrinsic cell-penetrating capabilities, making it an attractive and stable scaffold for delivering therapeutic cargo to intracellular targets.[4][5][6]

Mechanism of Cellular Entry

Kalata B1 employs a distinctive dual-pathway mechanism to enter mammalian cells, initiated by its specific interaction with phosphatidylethanolamine (PE) phospholipids on the outer leaflet of the cell membrane.[4][5][6][7] This interaction can lead to two distinct internalization routes:

  • Direct Translocation: Kalata B1 can directly cross the plasma membrane to enter the cytosol. This process is thought to be concentration-dependent and involves the induction of membrane curvature.[4][5][6][8]

  • Endocytosis: The peptide can also be internalized via endocytic pathways.[4][5][6] Aggregation of Kalata B1 near endocytic machinery can trigger its uptake into intracellular vesicles.[4] Studies have shown that this uptake is an energy-dependent process.[8]

This dual-entry mechanism, particularly its ability to target PE lipids which are often more exposed on the surface of cancer cells, highlights its potential for targeted drug delivery.[4][5][6]

Kalata_B1_Entry_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KalataB1 Kalata B1 PE Phosphatidylethanolamine (PE) Phospholipids KalataB1->PE Binds to MembraneCurvature Membrane Curvature PE->MembraneCurvature Induces Cytosol Cytosol MembraneCurvature->Cytosol Direct Translocation Endosome Endosome MembraneCurvature->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking

Fig 1. Cellular entry mechanism of Kalata B1.

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity and pharmacokinetic properties of Kalata B1 and its derivatives.

Table 1: Cytotoxicity of Kalata B1 and Related Cyclotides
CyclotideCell LineAssayIC50 (µM)Reference
Kalata B1U-87 GlioblastomaMTT3.21[4]
Kalata B1U-251 GlioblastomaMTT10.88[4]
CyO2U-87 GlioblastomaMTT0.45[4]
CyO2U-251 GlioblastomaMTT0.79[4]
Kalata B1U-87 MG-2.4 - 21.1[9]
Kalata B1T98-2.4 - 21.1[9]
Cter M and kB1Sf9 insect cellsMTT>32[10]
Table 2: In Vivo Pharmacokinetic Parameters of Kalata B1 in Rats
Administration RouteDose (mg/kg)Volume of Distribution (L/kg)Oral BioavailabilityReference
Intravenous0.50.07 - 0.13N/A[11]
Per Os (Oral)--Measurable but limited[11][12]
Table 3: Blood-Brain Barrier (BBB) Permeability
PeptideBBB Partitioning (Kp,uu,brain)Reference
Kalata B10.5%[13]
SFTI-113%[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of cellular uptake of fluorescently labeled Kalata B1.

Materials:

  • HeLa cells

  • Complete DMEM growth medium

  • Fluorescently labeled Kalata B1 (e.g., Alexa Fluor 488 conjugate)

  • Phosphate-buffered saline (PBS)

  • Trypan Blue (TB) solution (for quenching extracellular fluorescence)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture HeLa cells in complete DMEM until they are approximately 80% confluent.

  • Cell Seeding: Seed HeLa cells in a 24-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with varying concentrations of fluorescently labeled Kalata B1 for a specified duration (e.g., 2-4 hours) at 37°C. Include an untreated control.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized peptide.

  • Cell Detachment: Detach the cells using a suitable non-enzymatic cell dissociation solution.

  • Quenching (Optional): To distinguish between membrane-bound and internalized peptide, resuspend a set of cells in PBS containing Trypan Blue just before analysis. TB will quench the fluorescence of extracellularly bound peptide.[8]

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Determine the percentage of fluorescent cells and the mean fluorescence intensity (MFI) for each sample. The reduction in MFI in the presence of Trypan Blue indicates the proportion of internalized peptide.[8]

Flow_Cytometry_Workflow A Seed HeLa cells in a 24-well plate B Incubate with fluorescently labeled Kalata B1 A->B C Wash cells with cold PBS B->C D Detach cells C->D E Resuspend in PBS +/- Trypan Blue D->E F Analyze via Flow Cytometry E->F G Quantify % fluorescent cells and MFI F->G

Fig 2. Workflow for assessing cellular uptake via flow cytometry.
Protocol 2: Membrane Permeabilization (Dye Leakage) Assay

This assay assesses the ability of Kalata B1 to disrupt cell membranes by measuring the release of a fluorescent dye from lipid vesicles.

Materials:

  • Lipids (e.g., POPC, POPE, cholesterol)

  • Fluorescent dye (e.g., Calcein or Carboxyfluorescein)

  • Buffer (e.g., HEPES)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve lipids in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours.

    • Hydrate the lipid film with a buffer containing the fluorescent dye at a self-quenching concentration.

    • Subject the suspension to several freeze-thaw cycles.

    • Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles.

  • Purification: Remove the non-encapsulated dye by passing the vesicle suspension through a size-exclusion chromatography column.

  • Leakage Assay:

    • Dilute the purified liposomes in a cuvette with buffer to the desired lipid concentration.

    • Record the baseline fluorescence (F₀).

    • Add Kalata B1 to the cuvette at the desired concentration and monitor the increase in fluorescence over time as the dye is released and de-quenched.

    • After the reaction reaches a plateau or at a defined endpoint, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence (F_max).

  • Data Analysis: Calculate the percentage of dye leakage at a given time point using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence at time t.[14]

Protocol 3: Cytotoxicity (MTT) Assay

This protocol determines the concentration at which Kalata B1 exhibits cytotoxic effects on a given cell line.

Materials:

  • Mammalian cell line (e.g., U-87 MG, HeLa)

  • Appropriate cell culture medium

  • Kalata B1 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 20% SDS in 0.01 M HCl)[10]

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate overnight.[10]

  • Peptide Treatment: Prepare serial dilutions of Kalata B1 in culture medium and add them to the wells in triplicate. Include a vehicle control (water or buffer) and a positive control for cell death (e.g., 1% Triton X-100).[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[10]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3 hours.[10]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the Kalata B1 concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of Kalata B1 A->B C Incubate for 24 hours B->C D Add MTT reagent and incubate for 3 hours C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate % viability and determine IC50 F->G

Fig 3. Workflow for determining cytotoxicity using the MTT assay.

Conclusion

Kalata B1's exceptional stability and unique cell-penetrating mechanism make it a highly promising scaffold for the development of novel drug delivery systems. Its ability to access the intracellular environment opens up possibilities for targeting previously "undruggable" intracellular proteins and pathways. The protocols and data presented here provide a foundational resource for researchers aiming to explore and harness the potential of Kalata B1 in their drug development programs.

References

In Vivo Pharmacokinetics of Kalata B1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vivo pharmacokinetics of Kalata B1, a prototypic cyclotide with significant therapeutic potential. These application notes and protocols are designed to facilitate further research and development of Kalata B1 and other cyclotide-based therapeutics.

Kalata B1, originally isolated from the African plant Oldenlandia affinis, is a macrocyclic peptide characterized by a unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[1][2][3] This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making it an attractive scaffold for drug design.[3] Traditional medicine has long utilized cyclotide-containing plants for their oral activity, suggesting inherent bioavailability.[1][4] Modern research has confirmed that Kalata B1 and its engineered analogues can exhibit oral activity and systemic distribution, opening avenues for their development as therapeutics for a range of diseases, including autoimmune disorders like multiple sclerosis.[4][5]

Pharmacokinetic Profile of Kalata B1

In vivo studies, primarily in rodent models, have begun to elucidate the pharmacokinetic properties of Kalata B1. These studies reveal a molecule with measurable, albeit limited, oral bioavailability and a distribution that is largely confined to the central compartment.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Kalata B1 and its grafted analogues from in vivo studies in rats.

Table 1: Intravenous Pharmacokinetic Parameters of Kalata B1 and Grafted Analogues in Rats

CompoundDoseHalf-life (t½) (min)Volume of Distribution (Vd) (mL/kg)Clearance (CL) (mL/min/kg)
Kalata B11 mg/kg113[6]241[6]-
Kalata B1-192[4]71.14 (Vdss)[4]-
ckb-KAL-~78[4]1053.60 (Vdss)[4]-
ckb-KIN-~147[4]136.00 (Vdss)[4]-

Vdss: Volume of distribution at steady state.

Table 2: Oral Pharmacokinetic Parameters of Grafted Kalata B1 Analogues in Rats

CompoundDose (mg/kg)Cmax (nM)Tmax (min)Oral Bioavailability (%)
ckb-KAL84430-900.43[4]
ckb-KIN151830-900.07[4]

Table 3: Plasma and Brain Tissue Binding of Kalata B1 in Rats

ParameterValue
Fraction unbound in plasma0.25 ± 0.08[6]
Fraction unbound in brain homogenate0.13 ± 0.08[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. The following protocols are based on published in vivo research on Kalata B1.

Protocol 1: In Vivo Pharmacokinetic Study in Rats (Intravenous and Oral Administration)

This protocol outlines the procedure for determining the pharmacokinetic profile of Kalata B1 or its analogues following intravenous and oral administration in a rat model.[4][7]

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.[8]

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.

2. Peptide Preparation and Administration:

  • Intravenous (IV) Administration:

    • Dissolve Kalata B1 in a suitable vehicle (e.g., saline).

    • Administer a single bolus dose (e.g., 0.5 mg/kg or 1 mg/kg) via a cannulated femoral vein or tail vein.[6][7]

  • Oral (PO) Administration:

    • Dissolve the peptide in an appropriate vehicle.

    • Administer via oral gavage at a specified dose (e.g., 8-15 mg/kg for grafted analogues).[4]

3. Blood Sampling:

  • Collect serial blood samples (approximately 200 µL) from a cannulated femoral artery or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes post-dose).[7]

  • Collect blood into heparinized tubes to prevent coagulation.

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -20°C or lower until analysis.

4. Sample Analysis:

  • Quantify the concentration of Kalata B1 in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[6]

5. Pharmacokinetic Analysis:

  • Use non-compartmental or compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data.

  • Key parameters to determine include: half-life (t½), volume of distribution (Vd), clearance (CL), area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Peptide_Prep Peptide Formulation (Saline Vehicle) IV_Admin Intravenous Bolus (e.g., 1 mg/kg) Peptide_Prep->IV_Admin PO_Admin Oral Gavage (e.g., 10 mg/kg) Peptide_Prep->PO_Admin Blood_Collection Serial Blood Sampling (e.g., 0-240 min) IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Centrifugation & Plasma Isolation Blood_Collection->Plasma_Separation LCMS_Quant LC-MS/MS Quantification Plasma_Separation->LCMS_Quant PK_Analysis Pharmacokinetic Modeling (t½, Vd, CL, F%) LCMS_Quant->PK_Analysis

Experimental workflow for in vivo pharmacokinetic studies of Kalata B1.
Protocol 2: Quantification of Kalata B1 in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of Kalata B1 in plasma and brain homogenate.[6]

1. Sample Preparation:

  • Plasma:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis.

  • Brain Homogenate:

    • Homogenize brain tissue in a suitable buffer.

    • Follow a similar protein precipitation and extraction procedure as for plasma.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with mobile phases consisting of water and acetonitrile with a small percentage of formic acid to improve ionization.

  • Mass Spectrometry (MS/MS):

    • Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize the precursor and product ion transitions for Kalata B1.

3. Method Validation:

  • Validate the method for linearity, accuracy, precision, limit of quantification (LOQ), and recovery according to regulatory guidelines. The LOQ for Kalata B1 has been reported to be as low as 2 ng/mL in plasma and 5 ng/g in brain homogenate.[6]

G cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_quant Quantification Biological_Matrix Plasma or Brain Homogenate Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Matrix->Protein_Precipitation Extraction Supernatant Evaporation & Reconstitution Protein_Precipitation->Extraction Injection Sample Injection Extraction->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection (Triple Quadrupole) Ionization->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

Workflow for LC-MS/MS quantification of Kalata B1 in biological samples.

Distribution, Metabolism, and Excretion

  • Distribution: Kalata B1 and its analogues are primarily associated with the central compartment.[4][8][9] The volume of distribution for Kalata B1 is larger than the vascular volume in rats, suggesting some distribution to peripheral tissues.[6] Studies have also shown that Kalata B1 can associate with cell membranes and has a relatively high binding to brain tissue.[6] The cellular uptake of Kalata B1 is thought to occur through interaction with phosphatidylethanolamine phospholipids, leading to both endocytosis and direct membrane translocation.[10]

  • Metabolism: The exceptional stability of the cyclotide scaffold makes it resistant to enzymatic degradation.[6] To date, no metabolites of Kalata B1 have been observed in vitro or in vivo.[4]

  • Excretion: The primary route of elimination for cyclotides is believed to be via the kidneys, similar to other peptide therapeutics.[4] This likely involves glomerular filtration and subsequent degradation by brush border enzymes in the kidneys.[4]

Future Directions and Considerations

The current body of research provides a solid foundation for the continued development of Kalata B1 and other cyclotides as therapeutic agents. Key findings indicate that while oral bioavailability is limited, it is sufficient to elicit pharmacological effects in vivo.[4] Future research should focus on:

  • Improving Oral Bioavailability: Strategies to enhance the oral absorption of cyclotides could significantly broaden their therapeutic applications.

  • Detailed Biodistribution Studies: Comprehensive studies using labeled cyclotides are needed to fully understand their tissue distribution and target engagement.

  • Metabolism and Excretion Pathways: Further investigation is required to definitively characterize the metabolic fate and excretion routes of Kalata B1.

These application notes and protocols offer a starting point for researchers to design and execute robust in vivo pharmacokinetic studies of Kalata B1, ultimately contributing to the translation of this promising class of molecules into clinical therapeutics.

References

Application Notes and Protocols for the Characterization of Kalata B1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kalata B1 is the prototypic member of the cyclotide family, a unique class of plant-derived peptides.[1] These molecules are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[2][3] This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making cyclotides attractive scaffolds for drug development.[1][4] Robust analytical techniques are crucial for the characterization, quantification, and structural elucidation of Kalata B1 in various stages of research and development. This document provides detailed application notes and protocols for two primary analytical methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Application Note: Quantitative Analysis of Kalata B1 in Biological Matrices

LC-MS is a powerful technique for the detection and quantification of Kalata B1 in complex biological samples such as plasma and brain homogenate.[5][6] Due to the high stability of the cyclotide structure, fragmentation via collision-induced dissociation is often inefficient.[5] A highly sensitive and specific method utilizes tandem mass spectrometry (MS/MS) in a Multiple Reaction Monitoring (MRM) mode.[7] The most intense signal is typically the doubly charged precursor ion ([M+2H]²⁺) at an m/z of 1446.8.[5][7] The MRM method is often set to monitor the transition of this parent ion through both quadrupoles without fragmentation, which ensures high signal strength for this stable peptide.[5] This approach allows for accurate quantification with a low limit of quantification (LOQ), making it suitable for pharmacokinetic studies.[6]

Data Presentation: LC-MS Quantitative Parameters

The following table summarizes key parameters for a validated LC-MS/MS method for Kalata B1 quantification in plasma and brain tissue.[5][6][7]

ParameterPlasmaBrain Homogenate
Linear Range 2 - 10,000 ng/mL5 - 2,000 ng/g
Limit of Quantification (LOQ) 2 ng/mL5 ng/g
Precursor Ion (m/z) 1446.8 ([M+2H]²⁺)1446.8 ([M+2H]²⁺)
Inter-day Precision <15%<15%
Intra-day Precision <15%<15%
Accuracy <12%<12%
Experimental Protocol: Quantitative LC-MS/MS of Kalata B1 in Plasma

This protocol is adapted from validated methods for quantifying Kalata B1 in biological matrices.[5][7]

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL plasma sample, add 150 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex the mixture thoroughly for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Carefully transfer the supernatant to a new microcentrifuge tube.
  • Evaporate the supernatant to dryness using a vacuum concentrator at 40°C.
  • Reconstitute the dried extract in 100 µL of mobile phase A (see below).

2. Liquid Chromatography Conditions:

  • Column: HyPurity C18 (50 x 4.6 mm, 3 µm particle size).[5][6]
  • Mobile Phase A: 0.05% Formic Acid in Water.
  • Mobile Phase B: 0.05% Formic Acid in Acetonitrile.
  • Flow Rate: 0.5 mL/min.
  • Gradient: Develop a suitable gradient to ensure separation from matrix components. A typical run starts with a low percentage of Mobile Phase B, ramps up to elute Kalata B1, followed by a wash and re-equilibration step. The total run time is typically around 6 minutes.[7]
  • Injection Volume: 40 µL.[7]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transition: m/z 1446.8 → 1446.8.[7]
  • Source Temperature: 130°C.[7]
  • Gas Flow: Optimize desolvation gas (e.g., Nitrogen) flow, typically around 1000 L/h.[7]

Visualization: LC-MS Workflow for Kalata B1 Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI-MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant

Caption: Workflow for Kalata B1 quantification by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Application Note: Structural Characterization and Validation

NMR spectroscopy is the primary technique for determining the high-resolution three-dimensional structure of Kalata B1 in solution (PDB ID: 1NB1).[8][9] It is essential for confirming the integrity of the cyclic cystine knot framework, which is critical for its biological activity and stability. Key NMR experiments include Total Correlation Spectroscopy (TOCSY) for assigning spin systems of amino acid residues and Nuclear Overhauser Effect Spectroscopy (NOESY) for obtaining distance restraints between protons that are close in space.[10] A key indicator of correct folding is the dispersion of chemical shifts, particularly the deviation of Hα proton chemical shifts from their random coil values.[2] Solid-state NMR can also be employed to study the orientation and interaction of Kalata B1 with lipid membranes.[11]

Data Presentation: Hα Chemical Shift Deviations

Deviation of Hα chemical shifts from random coil values is a hallmark of a well-folded protein. Negative values for most residues are indicative of β-sheet structures, which are present in Kalata B1.[2][12]

ResidueHα Chemical Shift (ppm)¹Random Coil Value (ppm)²Deviation (ppm)
Gly1 4.653.97+0.68
Leu2 4.214.37-0.16
Pro3 4.354.44-0.09
Val10 3.654.15-0.50
Gly11 4.09 / 3.413.97+0.12 / -0.56
Thr12 4.104.35-0.25
Cys14 4.604.57+0.03
Asn15 4.354.75-0.40
Thr16 4.114.35-0.24
Pro17 4.314.44-0.13
¹ Representative values based on PDB 1NB1. Actual values are pH and temperature dependent.
² Standard random coil values.
Experimental Protocol: 2D NMR for Structural Confirmation

This protocol provides a general workflow for confirming the structure of a synthesized or purified Kalata B1 sample.

1. Sample Preparation:

  • Dissolve 1-2 mg of purified Kalata B1 in 500 µL of a 90% H₂O / 10% D₂O buffer solution (e.g., 20 mM phosphate buffer, pH 6.0). D₂O provides the lock signal for the spectrometer.
  • Filter the sample into a high-quality NMR tube.

2. NMR Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[10]
  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration. The amide region (approx. 7.5-9.5 ppm) should show good signal dispersion.
  • 2D TOCSY: Acquire a TOCSY spectrum with a mixing time of ~80 ms. This will be used to identify the amino acid spin systems.
  • 2D NOESY: Acquire a NOESY spectrum with a mixing time of ~200-250 ms.[10] This will reveal through-space correlations, which are crucial for determining the tertiary structure and confirming the native fold.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
  • Assign the resonances by comparing the TOCSY and NOESY spectra with the known assignments for Kalata B1 (BMRB Entry: 5567).
  • Analyze the Hα chemical shifts and compare them to the values for native Kalata B1 to confirm proper folding.[2]
  • Examine the NOESY spectrum for key long-range NOEs that define the cystine knot and β-sheet structures, confirming the correct 3D fold.

Visualization: NMR Structure Determination Workflow

NMR_Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_struct Structure & Validation Sample Prepared Sample (Kalata B1 in D₂O buffer) Spec NMR Spectrometer Sample->Spec D1 1D ¹H Spec->D1 D2 2D TOCSY & NOESY Spec->D2 Process Spectral Processing D2->Process Assign Resonance Assignment Process->Assign Restraints NOE Restraints Assign->Restraints Calc Structure Calculation Restraints->Calc Validation Validation & Comparison (vs. PDB: 1NB1) Calc->Validation

Caption: General workflow for NMR structural analysis of Kalata B1.

Biological Workflows and Pathways

Application Note: Elucidating Mechanism of Action

Understanding how Kalata B1 interacts with and enters cells is key to its development as a therapeutic scaffold. Studies have shown that Kalata B1 initiates cellular entry by targeting and binding to phosphatidylethanolamine (PE) phospholipids in the outer leaflet of the cell membrane.[13] This interaction induces membrane curvature, facilitating entry through two main pathways: endocytosis and direct membrane translocation.[13] Furthermore, the biosynthesis of Kalata B1 involves a complex post-translational modification pathway where it is excised from a larger precursor protein (Oak1) by an asparaginyl endopeptidase, which also catalyzes the final cyclization step.[3][14]

Visualization: Kalata B1 Cellular Entry Mechanism

Cellular_Entry KB1 Kalata B1 Membrane Cell Membrane (PE Lipids) KB1->Membrane Binds Curvature Membrane Curvature Membrane->Curvature Induces Endo Endocytosis Curvature->Endo Trans Direct Translocation Curvature->Trans Cytosol Cytosol Endo->Cytosol Trans->Cytosol

Caption: Cellular entry pathways of Kalata B1.[13]

Visualization: Kalata B1 Biosynthesis and Cyclization

Biosynthesis_Workflow Gene Oak1 Gene Precursor Translated Precursor (in ER) Gene->Precursor Transcription & Translation Cleavage1 N-terminal Propeptide Cleavage Precursor->Cleavage1 Linear Linear Kalata B1 Domain + Flanking Regions Cleavage1->Linear AEP Asparaginyl Endopeptidase (AEP) Action Linear->AEP Cyclized Backbone Cyclization & C-terminal Cleavage AEP->Cyclized Mature Mature, Folded Kalata B1 Cyclized->Mature

Caption: Biosynthesis pathway of Kalata B1 from its precursor.[3][14]

References

Application Notes and Protocols for Grafting Bioactive Epitopes onto the Kalata B1 Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kalata B1 cyclotide, a small, cyclic peptide originally isolated from the plant Oldenlandia affinis, presents a remarkably stable and versatile scaffold for peptide-based drug design.[1][2] Its unique cyclic cystine knot (CCK) motif, comprising a head-to-tail cyclized backbone and three intertwined disulfide bonds, confers exceptional resistance to thermal, chemical, and enzymatic degradation.[1][3][4] This inherent stability makes the Kalata B1 framework an ideal candidate for "molecular grafting," a technique where a bioactive peptide epitope is incorporated into one of the scaffold's loops.[5][6] This approach aims to stabilize the often-labile bioactive peptide, thereby improving its pharmacokinetic properties and therapeutic potential.[5][6]

These application notes provide a comprehensive overview of the principles and methodologies for grafting bioactive epitopes onto the Kalata B1 scaffold. Detailed protocols for peptide synthesis, cyclization, and characterization are provided, along with examples of successfully grafted epitopes and their biological activities.

Rationale for Using the Kalata B1 Framework

The primary advantage of the Kalata B1 scaffold lies in its exceptional stability.[1][3][4] Linear peptides, while often possessing high specificity and activity, are typically prone to rapid degradation by proteases in vivo, limiting their therapeutic utility.[5][6] The rigid and constrained structure of Kalata B1 protects the grafted epitope from proteolytic cleavage, significantly enhancing its half-life in biological fluids.[5][7][8]

Key features of the Kalata B1 framework:

  • Exceptional Stability: Resistant to high temperatures, extreme pH, and a wide range of proteases.[1][3][4]

  • Structural Plasticity: Amenable to the insertion of foreign peptide sequences into specific loops, particularly loops 5 and 6, without disrupting the overall fold.[5][9][10]

  • Improved Pharmacokinetics: Grafting can lead to enhanced in vivo stability and bioavailability of the bioactive epitope.[11][12]

Experimental Workflow for Grafting Bioactive Epitopes

The general workflow for grafting a bioactive epitope onto the Kalata B1 framework involves several key steps, from the design of the chimeric peptide to its synthesis, purification, and characterization.

experimental_workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis design Epitope Selection & Grafting Strategy spps Solid-Phase Peptide Synthesis (SPPS) design->spps Sequence cleavage Cleavage from Resin spps->cleavage cyclization Backbone Cyclization cleavage->cyclization deprotection Side-Chain Deprotection cyclization->deprotection folding Oxidative Folding deprotection->folding purification RP-HPLC Purification folding->purification mass_spec Mass Spectrometry purification->mass_spec nmr NMR Spectroscopy purification->nmr stability_assay Stability Assays purification->stability_assay bioassay Biological Activity Assays purification->bioassay

Caption: A generalized experimental workflow for grafting bioactive epitopes onto the Kalata B1 scaffold.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the stability and bioactivity of Kalata B1 and its grafted analogues.

Table 1: Stability of Kalata B1 and Grafted Peptides

PeptideAssay Condition% Remaining after 24hReference(s)
Kalata B1Human Serum>90%[5][9]
Kalata B1Hydrochloric Acid~55%[5][9]
Kalata B1Pancreatin~70%[5][9]
Linear MOG41-47Human Serum0%[5][9]
Grafted MOG PeptidesHuman SerumSignificantly improved over linear epitope[5][9]
Grafted VEGF-A AntagonistHuman SerumIncreased resistance to degradation[10]

Table 2: Bioactivity of Grafted Kalata B1 Peptides

Grafted EpitopeTargetBioactivity MetricValueReference(s)
VEGF-A AntagonistVEGF-A ReceptorIC5012 µM[12]
Bradykinin B1 AntagonistBradykinin B1 Receptorin vivo activityOrally active[11]
MOG41-47 (MOG3)Immune system (in EAE model)Disease preventionPotent[6][13][14]
OctreotideSomatostatin Receptor 2Affinity/PotencyNanomolar[15]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Precursors

This protocol describes the synthesis of the linear peptide precursor of the grafted Kalata B1 analogue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin or 2-chlorotrityl chloride resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. b. Add the activation mixture to the resin and shake for 1-2 hours at room temperature. c. Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, remove the final Fmoc group as described in step 2.

  • Cleavage from Resin: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 2: Head-to-Tail Backbone Cyclization

This protocol describes the in-solution cyclization of the linear peptide precursor.

Materials:

  • Crude linear peptide

  • DMF

  • HATU

  • DIPEA

Procedure:

  • Dissolution: Dissolve the crude linear peptide in DMF to a final concentration of 1-5 mM.

  • Cyclization Reaction: a. Add HATU (1.5-3 equivalents) and DIPEA (3-6 equivalents) to the peptide solution. b. Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the cyclization by LC-MS.

  • Solvent Removal: Remove the DMF under vacuum.

  • Purification: The crude cyclized peptide can be purified by preparative RP-HPLC before or after oxidative folding.

Protocol 3: Oxidative Folding of the Cyclized Peptide

This protocol describes the formation of the three disulfide bonds to achieve the native cystine knot structure.

Materials:

  • Crude or purified cyclized peptide

  • Folding buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5)

  • Reduced glutathione (GSH) and Oxidized glutathione (GSSG)

  • Organic co-solvent (e.g., isopropanol or acetonitrile, optional)

Procedure:

  • Dissolution: Dissolve the cyclized peptide in the folding buffer.

  • Initiation of Folding: Add GSH and GSSG to the solution to create a redox buffer. A common ratio is 10:1 GSH:GSSG at a final concentration of 1-2 mM.

  • Incubation: Incubate the folding reaction at room temperature or 4°C for 24-72 hours. The addition of an organic co-solvent can sometimes improve folding efficiency.[16]

  • Monitoring: Monitor the folding process by LC-MS, observing the disappearance of the reduced peptide peak and the appearance of the folded product peak.

  • Quenching: Quench the reaction by acidifying with formic acid or acetic acid.

  • Purification: Purify the final folded and cyclized peptide by preparative RP-HPLC.

Signaling Pathway and Experimental Workflow Diagrams

Bradykinin B1 Receptor Signaling Pathway

The bradykinin B1 receptor (B1R) is a G-protein coupled receptor (GPCR) involved in inflammatory pain.[15] Its activation leads to an increase in intracellular calcium and the activation of downstream signaling cascades.[5][9]

B1R_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B1R Bradykinin B1 Receptor (B1R) GPCR G-protein (Gq) B1R->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Pro-inflammatory Response Ca_release->Inflammation PKC->Inflammation Ligand des-Arg9-bradykinin (B1R Agonist) Ligand->B1R Activates Grafted_Antagonist Grafted Kalata B1 (B1R Antagonist) Grafted_Antagonist->B1R Blocks

Caption: A simplified diagram of the Bradykinin B1 Receptor signaling pathway and its inhibition by a grafted Kalata B1 antagonist.

VEGF-A Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor A (VEGF-A) is a key regulator of angiogenesis.[17] It binds to its receptor, VEGFR2, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[10][12][18]

VEGFA_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFA VEGF-A VEGFA->VEGFR2 Binds & Activates Grafted_Antagonist Grafted Kalata B1 (VEGF-A Antagonist) Grafted_Antagonist->VEGFA Sequesters

Caption: An overview of the VEGF-A/VEGFR2 signaling pathway in endothelial cells and its antagonism by a grafted Kalata B1 peptide.

"Plug and Play" Synthesis Approach

A novel "plug and play" synthetic strategy has been developed to overcome challenges associated with the oxidative folding of grafted cyclotides.[7][15] This method involves the synthesis and folding of the Kalata B1 scaffold first, followed by the ligation of the bioactive epitope.[7][15]

plug_and_play cluster_scaffold Scaffold Preparation cluster_epitope Epitope Synthesis cluster_ligation Ligation & Cyclization linear_scaffold Linear Kalata B1 Precursor (with loop deletion) oxidative_folding Oxidative Folding linear_scaffold->oxidative_folding folded_scaffold Folded Acyclic Scaffold oxidative_folding->folded_scaffold ligation Ligation of Epitope to Scaffold folded_scaffold->ligation epitope_synthesis SPPS of Bioactive Epitope epitope_synthesis->ligation cyclization Final Backbone Cyclization ligation->cyclization final_product Folded Grafted Cyclotide cyclization->final_product

Caption: The "plug and play" approach for the synthesis of grafted cyclotides, separating scaffold folding from epitope introduction.

Conclusion

Grafting bioactive epitopes onto the Kalata B1 framework is a promising strategy for the development of novel peptide-based therapeutics. The exceptional stability of the cyclotide scaffold can overcome the inherent limitations of many bioactive peptides, leading to improved drug candidates. The protocols and data presented in these application notes provide a foundation for researchers to explore this exciting area of drug discovery and design. Careful consideration of the grafting site, epitope sequence, and synthesis strategy is crucial for the successful generation of potent and stable engineered cyclotides.

References

Application Notes and Protocols: High-Throughput Screening of Kalata B1 Mutant Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalata B1, the prototypic cyclotide, is a macrocyclic peptide originally isolated from the plant Oldenlandia affinis. Its unique cyclic cystine knot motif confers exceptional stability to thermal, chemical, and enzymatic degradation, making it an attractive scaffold for drug discovery and development.[1][2] The diverse biological activities of Kalata B1, including insecticidal, anti-HIV, and cytotoxic effects, are primarily attributed to its ability to interact with and disrupt cell membranes.[3][4][5] This document provides detailed application notes and protocols for the high-throughput screening of Kalata B1 mutant libraries to identify variants with enhanced potency, selectivity, or novel biological activities.

Mechanism of Action of Kalata B1

Kalata B1 exerts its biological effects primarily through a receptor-independent mechanism involving direct interaction with the cell membrane.[3] The process is initiated by the binding of Kalata B1 to phosphatidylethanolamine (PE) phospholipids in the outer leaflet of the cell membrane.[4][6][7] Following this initial binding, Kalata B1 molecules are thought to self-associate and insert into the membrane, leading to the formation of pores or channels.[4][8] This disruption of membrane integrity results in the leakage of cellular contents and ultimately leads to cell death.[8] Kalata B1 can also enter cells through endocytosis and direct translocation across the membrane.[6][7]

Kalata_B1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kalata_B1 Kalata B1 Monomers Membrane_Binding Binding to PE Lipids Kalata_B1->Membrane_Binding PE_Lipids PE Lipids PE_Lipids->Membrane_Binding Oligomerization Oligomerization Membrane_Binding->Oligomerization Endocytosis Endocytosis Membrane_Binding->Endocytosis Direct_Translocation Direct Translocation Membrane_Binding->Direct_Translocation Pore_Formation Pore Formation Oligomerization->Pore_Formation Cell_Lysis Cell Lysis / Leakage Pore_Formation->Cell_Lysis Cytosolic_Delivery Cytosolic Delivery Endocytosis->Cytosolic_Delivery Direct_Translocation->Cytosolic_Delivery

Caption: Proposed mechanism of action of Kalata B1, involving membrane binding, pore formation, and cellular entry.

Generation of Kalata B1 Mutant Libraries

The generation of diverse mutant libraries is the first step in identifying novel Kalata B1 variants. Several technologies are available for producing large libraries of cyclic peptides.[9][10][11]

1. Phage Display: This technique involves fusing a library of Kalata B1 variants to a bacteriophage coat protein. The phages displaying the peptides can then be screened for binding to a target of interest.

2. Yeast Display: Similar to phage display, this method involves expressing Kalata B1 mutants on the surface of yeast cells. Screening is often performed using fluorescence-activated cell sorting (FACS).

3. mRNA Display: This in vitro method links each peptide variant to its encoding mRNA molecule, allowing for the selection of binders from extremely large libraries.

4. Split-Intein Circular Ligation of Peptides and Proteins (SICLOPPS): This in vivo method utilizes the protein splicing activity of inteins to produce cyclized peptides within host cells, such as E. coli.[11] This is particularly useful for functional screens where the activity of the peptide is assessed within a cellular context.[12]

Library_Generation_Workflow DNA_Library Design & Synthesize DNA Library Cloning Clone into Display/Expression Vector DNA_Library->Cloning Transformation Transform into Host (E. coli, Yeast) Cloning->Transformation Expression Induce Expression of Peptide Library Transformation->Expression Screening High-Throughput Screening Expression->Screening Hit_Identification Identify & Validate 'Hit' Mutants Screening->Hit_Identification

Caption: General workflow for the generation and screening of Kalata B1 mutant libraries.

High-Throughput Screening Assays

The choice of screening assay depends on the desired properties of the Kalata B1 mutants. Below are protocols for key assays to evaluate the activity of Kalata B1 libraries.

Hemolytic Activity Assay

This assay is a primary screen for membrane-disrupting activity and is a good indicator of general cytotoxicity.[3]

Protocol:

  • Prepare Erythrocytes:

    • Obtain fresh human or animal blood.

    • Centrifuge at 1,500 x g for 5 minutes to pellet the red blood cells (RBCs).[3]

    • Aspirate the supernatant and wash the RBC pellet with phosphate-buffered saline (PBS), pH 7.4. Repeat this wash step three times or until the supernatant is clear.[3]

    • Resuspend the washed RBCs to a final concentration of 0.5% (v/v) in PBS.[13]

  • Assay Plate Preparation:

    • In a 96-well plate, perform serial dilutions of the Kalata B1 mutants in PBS. The final concentration range should typically be between 1 and 100 µM.

    • Include a negative control (PBS only) and a positive control (1% Triton X-100) for 0% and 100% hemolysis, respectively.

  • Incubation:

    • Add the 0.5% RBC suspension to each well containing the diluted peptides.

    • Incubate the plate at 37°C for 1 hour.[3][8]

  • Data Acquisition:

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 415 nm or 577 nm to quantify the release of hemoglobin.[8][14]

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • Plot the percentage of hemolysis against the peptide concentration and determine the HC50 (the concentration that causes 50% hemolysis).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic potential of compounds against cancer cell lines or other cell types.

Protocol:

  • Cell Culture:

    • Plate cells (e.g., HeLa, U-87 glioblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][15]

  • Peptide Treatment:

    • Prepare serial dilutions of the Kalata B1 mutants in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted peptides.

    • Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the peptide concentration and determine the IC50 (the concentration that inhibits 50% of cell growth).

Vesicle Leakage Assay

This assay directly measures the ability of Kalata B1 mutants to permeabilize lipid membranes, providing a more direct assessment of their membrane-disrupting activity in a controlled, cell-free system.[8]

Protocol:

  • Prepare Dye-Loaded Vesicles:

    • Prepare liposomes from a desired lipid composition (e.g., POPC or a mixture of POPC and POPE) containing a self-quenching concentration of a fluorescent dye such as carboxyfluorescein (CF).[8]

    • Remove the unencapsulated dye by size-exclusion chromatography.

  • Assay Setup:

    • In a 96-well plate, add the dye-loaded vesicles to a buffer solution.

    • Add the Kalata B1 mutants at various concentrations.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The leakage of the dye from the vesicles results in its dequenching and a corresponding increase in fluorescence.

    • After the reaction has reached a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

  • Data Analysis:

    • Calculate the percentage of leakage for each mutant at different concentrations and time points.

Data Presentation

Quantitative data from the screening assays should be summarized in tables for easy comparison of the activity of different Kalata B1 mutants.

Table 1: Hemolytic and Cytotoxic Activity of Kalata B1 Mutants

Mutant IDSequence ModificationHC50 (µM)IC50 (µM) vs. U-87 cells[6]
Wild-Type Kalata B1-~50[16]3.21[6]
D-Kalata B1All D-amino acids11.0 (14h incubation)[3]10.5[3]
[T20K]Kalata B1Thr20 -> Lys--
[G1K]kB1Gly1 -> Lys--
[N29K]kB1Asn29 -> Lys--
............

Table 2: Membrane Binding Affinity of Kalata B1 Mutants

Mutant IDLipid CompositionBinding Affinity (K D) (µM)
Wild-Type Kalata B1POPC:POPE (80:20)-
deam-kB1POPC:POPE (80:20)-
[P3K]kB1POPC:POPE (80:20)No binding up to 128 µM[2]
[E7K]kB1POPC:POPE (80:20)No binding up to 128 µM[2]
[V25K]kB1POPC:POPE (80:20)No binding up to 128 µM[2]
.........

Logical Workflow for Hit Validation

Once initial "hits" are identified from the high-throughput screen, a series of validation steps are necessary to confirm their activity and characterize their properties.

Hit_Validation_Workflow Primary_Screen Primary Screen (e.g., Hemolysis) Resynthesis Resynthesize & Purify Hit Candidates Primary_Screen->Resynthesis Confirmation Confirm Activity in Primary Assay Resynthesis->Confirmation Secondary_Assays Secondary Assays (e.g., Cytotoxicity, Vesicle Leakage) Confirmation->Secondary_Assays Selectivity Assess Selectivity (e.g., Cancer vs. Normal Cells) Secondary_Assays->Selectivity Mechanism Mechanism of Action Studies (e.g., SPR, Electrophysiology) Selectivity->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A logical workflow for the validation and characterization of hit compounds from a primary screen.

Conclusion

The high-throughput screening of Kalata B1 mutant libraries is a powerful approach for the discovery of novel peptide-based therapeutics. By combining robust library generation techniques with a suite of well-defined biophysical and cell-based assays, researchers can efficiently identify and characterize Kalata B1 variants with improved therapeutic potential. The protocols and workflows outlined in this document provide a comprehensive guide for scientists and drug development professionals to embark on such screening campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Kalata B1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Kalata B1.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of Kalata B1?

The chemical synthesis of Kalata B1, a complex macrocyclic peptide with a cystine knot motif, presents several key challenges:

  • Low Yields: The multi-step nature of the synthesis, including solid-phase peptide synthesis (SPPS), cyclization, and oxidative folding, often results in low overall yields. For instance, one strategy involving oxidation before cyclization reported a yield of approximately 2% of the correctly folded material from the crude peptide[1].

  • Side Reactions: During cyclization, side reactions such as polymerization can occur, especially with unprotected amino acid side chains like glutamic acid, leading to a reduction in the desired product[1].

  • Disulfide Bond Formation: Achieving the correct pairing of the six cysteine residues to form the three characteristic disulfide bonds of the cystine knot is a significant hurdle. Incorrect disulfide bridging leads to misfolded and inactive peptides[1][2].

  • Folding and Aggregation: The linear peptide precursor can be prone to aggregation, and achieving the correct three-dimensional fold can be difficult, sometimes requiring specific solvent conditions, such as the presence of partially hydrophobic solvents, to stabilize exposed hydrophobic residues[1].

  • Purification: The final product often requires extensive purification, primarily using reversed-phase high-performance liquid chromatography (RP-HPLC), to separate the correctly folded and cyclized Kalata B1 from various isomers, byproducts, and unreacted precursors[1][2][3][4].

Q2: What are the main synthetic strategies for producing Kalata B1?

There are two primary strategies for the chemical synthesis of Kalata B1, differing in the order of the cyclization and oxidation steps[1][5]:

  • Oxidation followed by Cyclization: In this approach, the linear peptide is first subjected to oxidative conditions to form the three disulfide bonds. This pre-organizes the peptide into a native-like structure, bringing the N- and C-termini into close proximity, which facilitates the subsequent head-to-tail cyclization of the peptide backbone[1][5].

  • Cyclization followed by Oxidation: This strategy involves first cyclizing the linear peptide backbone, followed by the oxidation of the cysteine residues to form the disulfide knot. This approach can sometimes lead to more efficient folding as the cyclic backbone constrains the conformational possibilities[1][5].

A chemoenzymatic approach using the peptide ligase butelase 1 has also been shown to be highly efficient for the cyclization of the Kalata B1 precursor, with reported yields greater than 95% for the cyclization step[6].

Troubleshooting Guides

Problem 1: Low Yield After Cyclization Step

Possible Causes:

  • Competing Polymerization: Unprotected reactive side chains or suboptimal peptide concentration can lead to intermolecular reactions, forming polymers instead of the desired cyclic monomer[1].

  • Inefficient Coupling Reagents: The choice and amount of coupling reagent can significantly impact the efficiency of the amide bond formation.

  • Steric Hindrance: The amino acid residues at the ligation site can cause steric hindrance, slowing down or preventing efficient cyclization.

Solutions:

  • Optimize Peptide Concentration: Perform the cyclization reaction at high dilution (e.g., ~1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization[1].

  • Protect Reactive Side Chains: Ensure that all reactive amino acid side chains that are not involved in the cyclization are properly protected.

  • Screen Coupling Reagents: Test different coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) to find the most effective one for your specific peptide sequence[1].

  • Optimize Ligation Site: If possible, choose a ligation site with less steric hindrance. Glycine is often a good choice for the C-terminal residue at the ligation site to minimize steric hindrance[1].

Problem 2: Multiple Peaks on RP-HPLC After Oxidative Folding

Possible Causes:

  • Incorrect Disulfide Bridge Formation: The presence of multiple peaks often indicates the formation of various disulfide isomers (mis-folded peptides) in addition to the correctly folded Kalata B1[1][2].

  • Incomplete Oxidation: Some peptide may remain in a reduced or partially oxidized state.

  • Oxidation of Other Residues: Methionine or tryptophan residues can be susceptible to oxidation under certain conditions.

Solutions:

  • Optimize Redox Buffer: The composition of the oxidation buffer is critical. A common approach is to use a glutathione redox couple (reduced glutathione (GSH) and oxidized glutathione (GSSG)) to facilitate correct disulfide shuffling and folding[7]. The ratio of GSH to GSSG may need to be optimized.

  • Incorporate Organic Solvents: The addition of organic solvents like isopropanol can help to stabilize the native structure and prevent aggregation, leading to a higher yield of the correctly folded product[1][2][3][7].

  • Control pH and Temperature: The pH of the oxidation buffer (typically around 8-8.5) and the reaction temperature can influence the rate and outcome of the folding process[1][2][3].

  • Purify the Reduced Peptide: Ensure the starting linear peptide is pure before attempting oxidation to minimize the formation of byproducts.

Quantitative Data Summary

ParameterStrategy 1: Oxidation then CyclizationStrategy 2: Cyclization then OxidationChemoenzymatic Cyclization (Butelase 1)
Overall Yield Approx. 2% from crude peptide[1]Approx. 7% from crude peptide[1]Not reported for full process
Cyclization Step Yield Not explicitly separated38%[3]>95%[6]
Purity ≥95% after RP-HPLC[3]≥95% after RP-HPLC[3]Not specified

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Kalata B1 (Boc Chemistry)
  • Resin Preparation: Start with a Boc-Gly-PAM resin (0.5 mmol scale)[1].

  • Amino Acid Coupling: Add subsequent Boc-protected amino acids using HBTU with in situ neutralization[1].

  • Deprotection: Remove the Boc protecting group with trifluoroacetic acid (TFA).

  • Cleavage from Resin: Cleave the synthesized peptide from the resin using hydrogen fluoride (HF) with p-cresol and p-thiocresol as scavengers (9:0.5:0.5 v/v) at -5 to 0 °C for 1 hour[1].

  • Precipitation and Purification: Precipitate the peptide with cold ether and purify the crude linear peptide by preparative RP-HPLC[1].

Protocol 2: Cyclization of Oxidized Kalata B1
  • Dissolve Peptide: Dissolve the oxidized linear Kalata B1 in DMF at a concentration of approximately 1 mg/mL[1].

  • Add Coupling Reagents: Add a 1-10 fold molar excess of HBTU and an excess of diisopropylethylamine (DIEA)[1].

  • Reaction Time: Allow the reaction to proceed for a short duration (e.g., 30 seconds), as longer reaction times may lead to reduced yields due to side reactions[1].

  • Quench Reaction: Quench the reaction by adding 0.1% TFA[1].

  • Purification: Purify the cyclic Kalata B1 using semi-preparative RP-HPLC on a C18 column[1].

Protocol 3: Oxidative Folding of Reduced Kalata B1
  • Prepare Folding Buffer: Prepare a buffer of 0.1 M ammonium bicarbonate (pH 8.5) containing 50% v/v isopropanol[2].

  • Add Peptide: Dissolve the purified reduced peptide in the folding buffer.

  • Initiate Folding: Allow the reaction to proceed at room temperature overnight with aeration[2][3].

  • Monitor Reaction: Monitor the progress of the folding by RP-HPLC and mass spectrometry[2].

  • Purification: Once the folding is complete, purify the correctly folded Kalata B1 by preparative RP-HPLC[2][3].

Visualizations

Synthesis_Workflows cluster_strategy1 Strategy 1: Oxidation then Cyclization cluster_strategy2 Strategy 2: Cyclization then Oxidation s1_start Linear Reduced Peptide s1_ox Oxidative Folding s1_start->s1_ox Redox Buffer s1_cyc Backbone Cyclization s1_ox->s1_cyc Coupling Reagents s1_end Kalata B1 s1_cyc->s1_end s2_start Linear Reduced Peptide s2_cyc Backbone Cyclization s2_start->s2_cyc Thioester Method or Coupling Reagents s2_ox Oxidative Folding s2_cyc->s2_ox Redox Buffer s2_end Kalata B1 s2_ox->s2_end

Caption: Comparative workflows for the two main chemical synthesis strategies of Kalata B1.

Troubleshooting_Low_Yield cluster_causes Possible Causes cluster_solutions Solutions problem Low Yield After Cyclization cause1 Polymerization problem->cause1 cause2 Inefficient Coupling problem->cause2 cause3 Steric Hindrance problem->cause3 sol1 Optimize Concentration (High Dilution) cause1->sol1 sol2 Screen Coupling Reagents (e.g., HBTU, BOP) cause2->sol2 sol3 Optimize Ligation Site (e.g., C-terminal Gly) cause3->sol3

Caption: Troubleshooting logic for addressing low cyclization yields in Kalata B1 synthesis.

References

Technical Support Center: Recombinant Kalata B1 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of recombinant Kalata B1.

Frequently Asked Questions (FAQs)

Q1: What are the most common expression systems for producing recombinant Kalata B1?

A1: The most frequently used expression system for recombinant Kalata B1 is Escherichia coli, with strains such as BL21(DE3), Rosetta(DE3), and Origami(DE3) being popular choices.[1] Plant-based expression systems and in vitro synthesis are also utilized but are less common for routine laboratory-scale production.

Q2: What are the primary methods for achieving the backbone cyclization of Kalata B1?

A2: Backbone cyclization is a critical step. The main strategies include:

  • Intein-mediated protein splicing: This is a widely used method where the linear Kalata B1 precursor is fused to a self-excising intein domain.[1][2] Split intein systems have also been shown to be effective.[1][3]

  • Enzymatic ligation: Specific enzymes, such as butelase 1, can efficiently cyclize the linear precursor with high yields.[4]

  • Chemical ligation: Methods like native chemical ligation can be used, often following solid-phase peptide synthesis of the linear precursor.[5]

Q3: My recombinant Kalata B1 is expressed, but the final yield of correctly folded peptide is very low. What could be the issue?

A3: Low yield of correctly folded Kalata B1 is a common problem and can be attributed to several factors:

  • Inefficient cyclization: The chosen cyclization strategy may not be optimal.

  • Incorrect disulfide bond formation: The three disulfide bonds must form a specific "cystine knot" for proper folding and activity.[1]

  • Protein aggregation: The expressed linear or cyclized peptide may be misfolding and forming insoluble aggregates or inclusion bodies.[6]

  • Proteolytic degradation: The precursor or final product might be susceptible to cellular proteases.

  • Suboptimal purification strategy: The purification protocol may be leading to significant sample loss.

Q4: How can I improve the in vitro folding of my cyclized Kalata B1?

A4: Optimizing the refolding buffer is crucial. Key parameters to consider include:

  • Redox system: A mixture of reduced and oxidized glutathione (GSH/GSSG) is commonly used to facilitate correct disulfide bond formation.[7]

  • pH: The pH of the buffer can significantly influence the folding process.

  • Additives: Organic solvents like isopropanol or DMSO, and detergents like Brij 35, can help to stabilize folding intermediates and improve yields.[8][9]

  • Temperature and incubation time: Lower temperatures and longer incubation times have been shown to enhance the yield of natively folded cyclotides.[9]

Q5: Can the choice of fusion tag affect the yield of Kalata B1?

A5: Yes, the choice of fusion tag can have a significant impact. Fusion tags like thioredoxin (Trx) have been used to improve the expression and solubility of the linear precursor.[4] When using an intein-based system, a chitin-binding domain (CBD) can be fused to the intein to simplify purification.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no expression of the linear precursor - Plasmid issues (low copy number, incorrect sequence)[11]- Inefficient transcription/translation- Toxicity of the expressed peptide to the host cells- Verify the plasmid sequence.- Use a high-copy-number plasmid.- Optimize codon usage for the expression host.- Use a stronger promoter or optimize induction conditions (e.g., lower temperature, shorter induction time).[6]- Consider a different expression host or a fusion tag to increase solubility.[12]
Expressed precursor forms inclusion bodies - High expression rate leading to misfolding and aggregation[6]- Hydrophobic nature of the peptide- Lower the expression temperature (e.g., 18-25°C).- Reduce the inducer concentration.- Co-express molecular chaperones to assist in proper folding.[12][13]- Use a solubility-enhancing fusion tag (e.g., thioredoxin).[4]- Develop a protocol for inclusion body solubilization and refolding.[6]
Inefficient intein-mediated cyclization - Incorrect amino acid residues at the splice junction- Suboptimal conditions for intein activity- The efficiency of the cleavage/cyclization step can be influenced by the amino acid residues near the intein.[2] Consider site-directed mutagenesis of these residues.- Optimize the pH and temperature of the in vitro splicing reaction.- Ensure the presence of necessary co-factors if required by the specific intein.
Poor yield of correctly folded Kalata B1 after refolding - Incorrect disulfide bond formation- Aggregation during the folding process- Suboptimal refolding buffer composition- Screen different ratios of reduced and oxidized glutathione (GSH/GSSG).[7]- Test a range of pH values for the refolding buffer.- Add organic solvents (e.g., isopropanol, DMSO) or detergents to the refolding buffer.[8][9]- Optimize temperature and incubation time.[9]
Difficulty in purifying the final product - Co-elution with contaminants- Loss of product during purification steps- For intein-based systems, use an affinity tag on the intein (e.g., CBD) for initial purification.[10]- Employ multi-step purification, such as affinity chromatography followed by reversed-phase HPLC (RP-HPLC).[8]- For trypsin-inhibiting cyclotides, trypsin-agarose affinity chromatography can be highly specific.[10]

Quantitative Data Summary

The following table summarizes reported yields for Kalata B1 and related cyclotides under different production and folding strategies.

Peptide Production/Cyclization Strategy Folding Conditions Reported Yield Reference
Kalata B1Intein-mediated cyclization in E. coliOne-pot cyclization/folding with GSH~20% (based on linear precursor)[7]
Kalata B1Butelase 1 enzymatic cyclizationNot specified>95%[4]
MCoTI-IITrypsin-mediated cyclizationNot specified~92%[4]
Kalata B1Chemical synthesis (oxidation then cyclization)Partially hydrophobic solvent~2% (from crude peptide)[14]
Cycloviolacin O2Chemical synthesisTris-buffered 35% DMSO / 6% Brij 35, 4°C, 48hHigh folding yield[9]
Kalata B1Chemical synthesis0.1 M ammonium bicarbonate with 25-75% isopropanolHigh folding yield[9]

Experimental Protocols & Visualizations

Protocol 1: Recombinant Production of Kalata B1 using Intein-Mediated Cyclization

This protocol outlines a general workflow for producing Kalata B1 in E. coli using an intein fusion system.

  • Gene Synthesis and Cloning: Synthesize the DNA sequence for the linear Kalata B1 precursor and clone it into an expression vector containing an intein domain (e.g., Mxe GyrA or Sce VMA) and an affinity tag (e.g., Chitin Binding Domain).

  • Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., Origami 2(DE3)).

    • Grow the cells in appropriate media at 37°C to an OD600 of ~0.5.

    • Induce protein expression with an appropriate inducer (e.g., IPTG or rhamnose) and reduce the temperature to 18-25°C for overnight expression.[15]

  • Cell Lysis and Purification of the Linear Precursor:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Purify the soluble fusion protein from the supernatant using affinity chromatography corresponding to the tag (e.g., chitin resin for a CBD tag).

  • In Vitro Cyclization and Folding (One-Pot Reaction):

    • Elute the purified linear precursor from the affinity resin.

    • Add a thiol reagent like dithiothreitol (DTT) or 2-mercaptoethanol (β-ME) to induce intein cleavage and cyclization.

    • Dialyze the reaction mixture against a refolding buffer (e.g., 100 mM Tris-HCl pH 8.0, 2 mM GSH, 0.5 mM GSSG, 50% isopropanol) at 4°C for 24-48 hours.

  • Purification of Folded Kalata B1:

    • Acidify the refolding mixture with trifluoroacetic acid (TFA).

    • Purify the correctly folded, cyclized Kalata B1 using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final product using mass spectrometry and analytical RP-HPLC.

Intein_Mediated_Production cluster_expression E. coli Expression cluster_purification Purification & Cyclization cluster_analysis Analysis Transformation Transformation Induction Induction Transformation->Induction Expression Precursor Expression Induction->Expression CellLysis Cell Lysis Expression->CellLysis AffinityChrom Affinity Chromatography CellLysis->AffinityChrom Cyclization Intein Cleavage & Cyclization AffinityChrom->Cyclization Folding Oxidative Folding Cyclization->Folding RPHPLC RP-HPLC Purification Folding->RPHPLC MassSpec Mass Spectrometry RPHPLC->MassSpec

Caption: Workflow for recombinant Kalata B1 production.

Signaling Pathways and Logical Relationships

The core challenge in recombinant Kalata B1 production is navigating the pathway from a linear, unfolded peptide to a correctly cyclized and folded, active protein. The following diagram illustrates the potential fates of the expressed precursor and key intervention points for yield improvement.

Folding_Pathway LinearPrecursor Linear Precursor (Unfolded) InclusionBodies Inclusion Bodies (Aggregated) LinearPrecursor->InclusionBodies High Expression Rate CyclizedReduced Cyclized Precursor (Reduced, Unfolded) LinearPrecursor->CyclizedReduced Intein Splicing / Enzymatic Ligation Misfolded Misfolded/Aggregated (Cyclized) CyclizedReduced->Misfolded Incorrect Folding Conditions CorrectlyFolded Correctly Folded Kalata B1 (Active) CyclizedReduced->CorrectlyFolded Optimized Refolding (Redox Buffer, pH, Additives) Opt1 Optimize Expression (Temp, Induction) Opt1->LinearPrecursor Opt2 Optimize Cyclization (Enzyme, pH) Opt2->CyclizedReduced Opt3 Optimize Folding (Buffer Composition) Opt3->CorrectlyFolded

Caption: Folding pathway and optimization points for Kalata B1.

References

overcoming aggregation issues with Kalata B1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclotide Kalata B1. Below are solutions to common issues, particularly concerning aggregation in solution.

Troubleshooting Guide

Question: My Kalata B1 is precipitating out of my aqueous buffer. How can I improve its solubility?

Answer:

Kalata B1, despite its stability, can exhibit poor solubility in purely aqueous solutions, leading to aggregation and precipitation. This is often due to the presence of exposed hydrophobic patches on its surface. Here are several strategies to overcome this issue:

  • Initial Dissolution in Organic Solvent: It is standard practice to first dissolve lyophilized Kalata B1 in an organic solvent before preparing aqueous stocks. Methanol is a common choice.[1] A stock solution of 1 mg/mL in methanol can be prepared and stored at -20°C.[1] For final experimental concentrations, this stock can then be diluted into the desired aqueous buffer. Early studies have also noted higher solubility in aqueous methanol and ethanol compared to water alone.[2]

  • Adjusting pH: The stability of Kalata B1 can be pH-dependent. While highly stable, long-term incubation in alkaline buffers (e.g., pH 9.0) can lead to degradation.[3] For experimental purposes, maintaining a slightly acidic to neutral pH (e.g., pH 3.5 to 7.4) is often preferred and can help maintain solubility.[1][2]

  • Use of Co-solvents: If the final concentration of the organic solvent from the stock solution is not permissible in your experiment, consider the use of other co-solvents in your final buffer. However, the impact of these on the peptide's activity should be validated.

  • Sonication: Gentle sonication of the solution in a water bath can help to break up aggregates and improve dissolution.

Question: I am observing unexpected aggregation of Kalata B1 during my cell-based or membrane interaction assays. What is happening?

Answer:

It is crucial to distinguish between non-specific aggregation/precipitation in an aqueous solution and the functional self-association of Kalata B1 on membrane surfaces. Kalata B1's primary mechanism of action involves binding to cell membranes and then self-associating into multimeric pores, which leads to membrane disruption.[4][5] Therefore, what may appear as "aggregation" in the presence of cells or liposomes is likely its intended biological activity.

  • Monomeric State in Solution: In aqueous solutions, Kalata B1 typically exists as a monomer up to millimolar concentrations.[6][7]

  • Membrane-Mediated Self-Association: The peptide is thought to first bind to membranes as a monomer and then self-associate.[7] This process is critical for its hemolytic and other cytotoxic activities.[7][8] The bioactive face of Kalata B1, a cluster of specific residues, mediates this oligomerization.[4]

If you suspect non-specific aggregation is interfering with your results, ensure your initial peptide solution is fully solubilized and free of precipitates before adding it to your assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Kalata B1? A1: A stock solution of 1 mg/mL in methanol is a commonly used starting point.[1] This stock can then be diluted into your experimental buffer.

Q2: At what pH should I work with Kalata B1? A2: Kalata B1 is stable across a range of pH values. For NMR studies, a pH of around 3.25-3.5 has been used.[2] For biological assays, physiological pH (e.g., 7.4) is common.[1] Be aware that long-term stability can be reduced at alkaline pH.[3]

Q3: Is the aggregation of Kalata B1 reversible? A3: If precipitation has occurred in an aqueous buffer, it may be difficult to fully reverse. It is better to prevent it by using proper dissolution techniques. The functional self-association on membranes is a dynamic process related to its mechanism of action.[4]

Q4: How does Kalata B1 interact with membranes? A4: Kalata B1's interaction with membranes is initiated by binding to phosphatidylethanolamine (PE) phospholipids on the cell surface.[5][9][10] Following this initial binding, it is thought that Kalata B1 molecules self-associate to form pores, leading to membrane permeabilization and cell death.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for working with Kalata B1.

Table 1: Stock Solution and Storage

ParameterValueReference
Stock Solution Concentration1 mg/mL[1]
Recommended SolventMethanol[1]
Storage Temperature-20°C[1]

Table 2: Experimental Concentrations for Assays

AssayPeptide Concentration RangeReference
Hemolytic Activity Assay1.5–85 µM[7]
Anti-HIV AssayEC₅₀ and IC₅₀ values determined[7]
NMR Spectroscopy0.2 mM - 2.5 mM[2]
Electrophysiological Measurements10 µM - 25 µM[4]
Glioblastoma Cell CytotoxicityIC₅₀ values 2.4–21.1 µM[11]

Experimental Protocols

Protocol 1: Preparation of Kalata B1 Stock Solution
  • Weigh the required amount of lyophilized Kalata B1 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of gradient-grade methanol to achieve a concentration of 1 mg/mL.[1]

  • Vortex the solution until the peptide is completely dissolved.

  • Store the stock solution at -20°C.

  • For working solutions, dilute the methanol stock into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final concentration, ensuring the final methanol concentration is compatible with the experiment.

Protocol 2: Hemolytic Activity Assay
  • Prepare serial dilutions of Kalata B1 in phosphate-buffered saline (PBS) in a 96-well microtiter plate.[7]

  • Wash fresh human red blood cells (RBCs) with PBS by repeated centrifugation (e.g., 1500 x g for 30 seconds) until the supernatant is clear.[7]

  • Prepare a 0.25% (v/v) suspension of washed RBCs in PBS.

  • Add 100 µL of the RBC suspension to 20 µL of each peptide dilution. The final peptide concentration will be in the range of 1.5–85 µM.[7]

  • Incubate the plate for 1 hour at 37°C.[7]

  • Centrifuge the plate at 150 x g for 5 minutes.

  • Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 415 nm) to quantify hemolysis.

  • Use PBS as a negative control (0% hemolysis) and a cell-lysing agent like Triton X-100 as a positive control (100% hemolysis).

Visualizations

Kalata_B1_Solubilization_Workflow cluster_start Start cluster_process Process cluster_end End Product start Lyophilized Kalata B1 dissolve Dissolve in Methanol (e.g., 1 mg/mL) start->dissolve Step 1 vortex Vortex until clear dissolve->vortex Step 2 store Store at -20°C vortex->store Step 3 stock Methanol Stock Solution store->stock working Aqueous Working Solution (Diluted from stock) stock->working Dilute for experiment Kalata_B1_Membrane_Interaction cluster_solution Aqueous Environment cluster_membrane Cell Membrane cluster_outcome Result monomer Kalata B1 Monomer membrane_surface Membrane Surface (with PE Lipids) monomer->membrane_surface 1. Binds to PE Lipids oligomer Self-Assembled Oligomer membrane_surface->oligomer 2. Lateral diffusion & self-association pore Membrane Pore oligomer->pore 3. Inserts into membrane disruption Membrane Disruption & Cell Content Leakage pore->disruption 4. Forms pore

References

Technical Support Center: Troubleshooting Kalata B1 Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting instability issues related to the cyclotide Kalata B1 during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My Kalata B1 sample shows signs of degradation upon long-term storage. What are the most likely causes?

A1: Kalata B1 is exceptionally stable due to its cyclic cystine knot (CCK) motif, which makes it resistant to thermal, chemical, and enzymatic degradation.[1][2] However, instability can occur under specific conditions. The most common causes of degradation in long-term storage are:

  • Reduction of Disulfide Bonds: The stability of Kalata B1 is highly dependent on its three-dimensional structure, which is maintained by the CCK. If the disulfide bonds are reduced, the peptide becomes significantly more susceptible to enzymatic and chemical breakdown.[1][2]

  • Extreme pH Conditions: While stable in acidic conditions at room temperature, prolonged exposure to highly acidic (e.g., 1-2 M HCl) or alkaline (pH 9.0) conditions can lead to hydrolysis and deamidation, respectively.[1][3][4]

  • Improper Storage of Solutions: Storing Kalata B1 in solution, especially at temperatures above freezing, can increase the rate of chemical degradation over time.[5][6] Repeated freeze-thaw cycles can also be detrimental to the peptide's integrity.[5]

Q2: I observe multiple peaks during HPLC analysis of my stored Kalata B1 sample. What could these peaks represent?

A2: The appearance of multiple peaks in an HPLC chromatogram of a stored Kalata B1 sample could indicate the presence of degradation products or impurities. Potential species include:

  • Reduced Kalata B1: If the sample was exposed to reducing agents, you might observe peaks corresponding to the linearized, reduced form of the peptide.[1]

  • Hydrolysis Products: Under strongly acidic conditions, the peptide backbone can be hydrolyzed, leading to smaller peptide fragments.[1]

  • Deamidated Kalata B1: At alkaline pH, the Asn29 residue is susceptible to deamidation, which can result in a separate peak.[3]

  • Aggregates: While Kalata B1 typically remains monomeric, improper formulation or high concentrations could potentially lead to aggregation, though this is more commonly observed with variants like Kalata B2.[1]

Q3: What are the recommended storage conditions for ensuring the long-term stability of Kalata B1?

A3: To ensure the long-term stability of Kalata B1, the following storage conditions are recommended:

  • Lyophilized Powder: For long-term storage (months to years), Kalata B1 should be stored as a lyophilized powder in a desiccator at -20°C or -80°C.[1][5][6] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5]

  • Frozen Solutions: For short-term storage (weeks to a few months), solutions of Kalata B1 can be aliquoted and stored at -20°C or -80°C.[5][6] It is advisable to use a buffer with a pH between 5 and 7.[5] Avoid repeated freeze-thaw cycles.[5]

Q4: Can I modify Kalata B1 to improve its stability for my specific experimental conditions?

A4: Yes, site-specific mutations can enhance the stability of Kalata B1 under certain conditions. For instance, substituting Asn29 or Gly1 with lysine or leucine has been shown to double the stability of Kalata B1 when incubated in an alkaline buffer (pH 9.0) for 7 days, while retaining its insecticidal activity.[3][4]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Kalata B1 under various conditions.

Table 1: Acid Hydrolysis of Kalata B1

ConditionTemperatureTime for 95% HydrolysisReference
0.5 M HCl80 °C~2 hours[1]
1 M HCl25 °C5 hours[1]
2 M HCl25 °C2 hours[1]

Table 2: Enzymatic Stability of Native Kalata B1

EnzymeIncubation TimeDegradation ObservedReference
Trypsin48 hoursNo[1]
Endoproteinase Glu-C6 hoursNo[1]
Thermolysin> 90 minutesNo[1]
Pepsin (in 3 M GdHCl)24 hoursNo[1]
Chymotrypsin5 hours< 5%[7]

Table 3: Stability of Kalata B1 Mutants at Alkaline pH

PeptideCondition% Remaining after 7 daysReference
Wild-type Kalata B1pH 9.0, 37°C~40%[3]
[G1K]Kalata B1pH 9.0, 37°C~80%[3]
[N29K]Kalata B1pH 9.0, 37°C~80%[3]

Experimental Protocols

Protocol 1: Assessment of Kalata B1 Stability by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is used to monitor the degradation of Kalata B1 over time under specific stress conditions.

  • Sample Preparation: Prepare a stock solution of Kalata B1 in the desired buffer (e.g., 0.1 M ammonium bicarbonate, pH 9.0 for alkaline stability studies).[3] The final concentration is typically around 180 µM.[3]

  • Incubation: Incubate the samples at the desired temperature (e.g., 37°C).[3] At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot of the sample.

  • HPLC Analysis:

    • Inject the aliquot onto a C18 RP-HPLC column (e.g., HyPurity C18, 50 x 4.6 mm, 3 µm particle size).[8][9]

    • Use a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid. A typical gradient is 5-60% acetonitrile over 30 minutes.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area of the intact Kalata B1. The percentage of remaining peptide at each time point is calculated relative to the initial peak area at time zero.

Protocol 2: Analysis of Kalata B1 by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique to identify and quantify Kalata B1 and its potential degradation products.

  • Sample Preparation: Prepare samples as described in Protocol 1. For analysis, dilute the samples in an appropriate solvent, such as mobile phase A.[8]

  • LC Separation:

    • Use a C18 column for separation.

    • Employ a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.[8]

    • Monitor for the characteristic multiply charged ions of Kalata B1, such as the [M+2H]²⁺ and [M+3H]³⁺ ions (m/z 1446.8 and 964.9, respectively, for native Kalata B1).[1]

  • Data Analysis: Identify peaks based on their mass-to-charge ratio and retention time. Quantify the relative abundance of Kalata B1 and any degradation products.

Visualizations

Kalata_B1_Structure cluster_backbone Cyclic Backbone G1 G1 T2 T2 G1->T2 Peptide Bonds C3 C3 T2->C3 Peptide Bonds N4 N4 C3->N4 Peptide Bonds C15 C15 C3->C15 Disulfide I-IV T5 T5 N4->T5 Peptide Bonds P6 P6 T5->P6 Peptide Bonds G7 G7 P6->G7 Peptide Bonds C8 C8 G7->C8 Peptide Bonds T9 T9 C8->T9 Peptide Bonds C23 C23 C8->C23 Disulfide II-V C10 C10 T9->C10 Peptide Bonds S11 S11 C10->S11 Peptide Bonds C27 C27 C10->C27 Disulfide III-VI W12 W12 S11->W12 Peptide Bonds P13 P13 W12->P13 Peptide Bonds V14 V14 P13->V14 Peptide Bonds V14->C15 Peptide Bonds T16 T16 C15->T16 Peptide Bonds R17 R17 T16->R17 Peptide Bonds N18 N18 R17->N18 Peptide Bonds G19 G19 N18->G19 Peptide Bonds L20 L20 G19->L20 Peptide Bonds P21 P21 L20->P21 Peptide Bonds V22 V22 P21->V22 Peptide Bonds V22->C23 Peptide Bonds G24 G24 C23->G24 Peptide Bonds E25 E25 G24->E25 Peptide Bonds T26 T26 E25->T26 Peptide Bonds T26->C27 Peptide Bonds V28 V28 C27->V28 Peptide Bonds G29 G29 V28->G29 Peptide Bonds G29->G1 Peptide Bonds Degradation_Pathway KB1 Native Kalata B1 (Oxidized, Cyclic) Reduced Reduced Kalata B1 (Linear) KB1->Reduced Reducing Agents (e.g., DTT) Hydrolyzed Hydrolyzed Fragments KB1->Hydrolyzed Strong Acid (e.g., 2M HCl) Deamidated Deamidated Kalata B1 KB1->Deamidated Alkaline pH (e.g., pH 9.0) Reduced->Hydrolyzed Proteases (Trypsin, etc.) Troubleshooting_Workflow Start Instability Observed CheckStorage Review Storage Conditions Start->CheckStorage CheckpH Check pH of Solution CheckStorage->CheckpH Proper Lyophilize Action: Lyophilize for long-term storage at -20°C or below. CheckStorage->Lyophilize Improper CheckReducing Presence of Reducing Agents? CheckpH->CheckReducing Optimal AdjustpH Action: Adjust pH to 5-7 for solutions. CheckpH->AdjustpH Extreme RemoveReducing Action: Avoid reducing agents in formulation. CheckReducing->RemoveReducing Yes End Issue Persists CheckReducing->End No (Consult further)

References

strategies to reduce non-specific binding of Kalata B1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding (NSB) of Kalata B1 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Kalata B1 and why is non-specific binding a concern?

Kalata B1 is the prototypic cyclotide, a class of ultra-stable cyclic peptides characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds. This structure confers exceptional resistance to thermal, chemical, and enzymatic degradation. However, Kalata B1 also possesses hydrophobic surface patches, which can lead to non-specific binding to laboratory plastics, glass, and other surfaces. This non-specific binding can result in inaccurate quantification, reduced sensitivity in assays, and misleading experimental outcomes.

Q2: What are the primary drivers of non-specific binding for peptides like Kalata B1?

Non-specific binding of peptides is primarily driven by two types of interactions:

  • Hydrophobic interactions: The hydrophobic regions on the peptide surface can bind to hydrophobic plastic surfaces, such as standard polystyrene microplates.

  • Ionic interactions: Charged residues on the peptide can interact with charged surfaces.

Q3: What are the general strategies to minimize non-specific binding of Kalata B1?

General strategies to reduce NSB for Kalata B1 include optimizing buffer conditions, using blocking agents, and selecting appropriate laboratory ware.[1] Key approaches involve:

  • Adjusting the pH of the buffer.

  • Increasing the salt concentration.

  • Adding blocking proteins like Bovine Serum Albumin (BSA) or casein.[2][3]

  • Including non-ionic surfactants such as Tween-20.

  • Utilizing low-binding microplates and tubes.[4][5][6]

Troubleshooting Guide: Non-Specific Binding of Kalata B1

This guide addresses common issues encountered during experiments with Kalata B1.

Issue 1: High background signal or low signal-to-noise ratio in my assay.

High background is a common indicator of non-specific binding of Kalata B1 or detection reagents to the assay plate.

  • Troubleshooting Steps:

    • Incorporate a Blocking Step: Before adding Kalata B1, incubate the plate with a blocking buffer.

    • Add a Surfactant to Wash Buffers: Include a non-ionic surfactant in your wash buffers to disrupt hydrophobic interactions.

    • Switch to Low-Binding Plates: Transfer your assay to commercially available low-binding microplates.

    • Optimize Blocking Agent Concentration: The concentration of your blocking agent may be insufficient.

Issue 2: Inconsistent results and poor reproducibility between wells and plates.

This can be caused by variable adsorption of Kalata B1 to the surfaces of your experimental vessels.

  • Troubleshooting Steps:

    • Standardize Pre-Assay Vessel Treatment: Ensure all tubes and plates are treated consistently with blocking agents.

    • Use Low-Binding Consumables: Switch to low-binding pipette tips, tubes, and plates to ensure consistent sample concentration.

    • Optimize Buffer Composition: Adjusting the salt concentration in your assay buffer can help to minimize ionic interactions that may vary across your experimental setup.

Issue 3: Depletion of Kalata B1 from solution at low concentrations.

Kalata B1 may adsorb to container walls, significantly reducing its effective concentration, especially in dilute solutions.

  • Troubleshooting Steps:

    • Pre-condition Tubes and Plates: Incubate all vessels with a blocking solution before adding your Kalata B1 solution.

    • Include a Carrier Protein: Adding a carrier protein like BSA to your Kalata B1 stock and working solutions can help prevent adsorption to surfaces.

Data Presentation: Strategies to Reduce Non-Specific Binding

The following tables summarize key quantitative data for implementing strategies to reduce NSB.

Table 1: Recommended Concentrations of Common Blocking Agents and Additives

AdditiveRecommended ConcentrationApplication Notes
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)A common and effective blocking agent. However, it may not be suitable for assays detecting phosphoproteins.[7]
Casein (from non-fat milk)0.1% - 5% (w/v)A cost-effective alternative to BSA. May interfere with biotin-based detection systems and assays for phosphoproteins.[3][7]
Fish Gelatin0.1% - 1% (w/v)A good alternative with low cross-reactivity to mammalian antibodies.[7]
Tween-200.05% - 0.1% (v/v)A non-ionic surfactant used in wash buffers and blocking solutions to reduce hydrophobic interactions.[8]
Sodium Chloride (NaCl)150 mM - 500 mMIncreasing ionic strength can reduce non-specific binding due to electrostatic interactions.

Table 2: Comparison of Microplate Surface Types for Peptide Assays

Surface TypeDescriptionAdvantagesDisadvantages
Standard PolystyreneUntreated, hydrophobic surfaceInexpensive, widely availableProne to high non-specific binding of hydrophobic peptides like Kalata B1
Tissue Culture TreatedPolystyrene surface modified to be hydrophilic and negatively chargedPromotes cell attachmentCan still exhibit non-specific binding of charged peptides
Low-Binding/Ultra-Low BindingCovalently bonded hydrogel or other hydrophilic, neutral coatingSignificantly reduces protein and peptide binding, improving assay sensitivity and reproducibility[4][5][6][9]Higher cost compared to standard plates
PolypropyleneMore chemically resistant than polystyreneCan have lower binding for some peptides compared to polystyreneCan still exhibit significant non-specific binding

Experimental Protocols

Protocol 1: General Assay Protocol to Minimize Non-Specific Binding of Kalata B1

This protocol provides a general workflow for a binding or activity assay in a 96-well plate format, incorporating steps to reduce NSB.

  • Plate Selection: Use a low-binding 96-well microplate.

  • Blocking:

    • Prepare a blocking buffer (e.g., Phosphate Buffered Saline (PBS) with 1% BSA and 0.05% Tween-20).

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Aspirate the blocking buffer from the wells.

  • Washing:

    • Prepare a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Wash the wells three times with 200 µL of wash buffer per well.

  • Kalata B1 Incubation:

    • Dilute Kalata B1 to the desired concentrations in a dilution buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Add 100 µL of the Kalata B1 solutions to the appropriate wells.

    • Incubate for the desired time and temperature as per your specific assay requirements.

  • Subsequent Assay Steps:

    • Proceed with the subsequent steps of your assay (e.g., adding detection reagents), ensuring that all subsequent buffers also contain a small amount of surfactant (e.g., 0.05% Tween-20) to maintain the low-binding environment.

Protocol 2: Hemolytic Assay for Kalata B1 Activity

This protocol is adapted from published methods to assess the membrane-disrupting activity of Kalata B1 while minimizing non-specific binding to the assay plate.[1][10]

  • Preparation of Erythrocytes:

    • Obtain fresh human red blood cells (RBCs).

    • Wash the RBCs three times with PBS (pH 7.4) by centrifugation at 1500 x g for 5 minutes and aspiration of the supernatant.

    • Resuspend the RBC pellet in PBS to a final concentration of 0.25% (v/v).

  • Assay Procedure:

    • Use a V-bottom or U-bottom low-binding 96-well plate.

    • Serially dilute Kalata B1 in PBS in the microplate (final volume 100 µL per well).

    • Add 100 µL of the 0.25% RBC suspension to each well.

    • For controls, use PBS for 0% hemolysis (negative control) and 1% Triton X-100 for 100% hemolysis (positive control).

    • Incubate the plate for 1 hour at 37°C.

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom, clear microplate.

    • Measure the absorbance of the supernatant at 415 nm or 577 nm to quantify hemoglobin release.[1][11]

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_assay Assay Execution plate Select Low-Binding Microplate blocking Add Blocking Buffer (e.g., 1% BSA in PBS-T) plate->blocking inc_block Incubate 1-2h at RT blocking->inc_block wash1 Wash 3x with Wash Buffer (PBS-T) inc_block->wash1 add_kb1 Add Kalata B1 to Plate wash1->add_kb1 dilute Dilute Kalata B1 in Dilution Buffer dilute->add_kb1 inc_kb1 Incubate add_kb1->inc_kb1 add_reagents Add Detection Reagents inc_kb1->add_reagents read Read Plate add_reagents->read

Caption: Workflow for a generic Kalata B1 assay with steps to minimize non-specific binding.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KOR κ-Opioid Receptor (GPCR) G_protein Gi/o Protein KOR->G_protein Activates KB1 [T20K]Kalata B1 KB1->KOR Binds & Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates

Caption: Putative signaling pathway of [T20K]Kalata B1 via the κ-opioid receptor.

References

Technical Support Center: Enhancing the Cell-Penetrating Efficiency of Kalata B1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the cell-penetrating efficiency of Kalata B1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during experiments with this unique cyclotide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Kalata B1 cell entry?

A1: Kalata B1 utilizes a dual mechanism for cell entry, involving both direct translocation across the cell membrane and endocytosis.[1][2] Both pathways are initiated by the peptide binding to phosphatidylethanolamine (PE) phospholipids on the cell surface.[1][2] At lower concentrations, endocytosis is the predominant pathway, while direct translocation becomes more significant at higher concentrations.

Q2: What are the most common strategies to enhance the cell-penetrating efficiency of Kalata B1?

A2: The most common strategies involve amino acid substitutions to increase the peptide's positive charge and hydrophobicity. Lysine scanning mutagenesis has been particularly effective, with certain substitutions leading to significantly increased activity.[1][2] Other strategies applicable to cyclic peptides in general include N-methylation and stapling to improve stability and membrane interactions.

Q3: I am observing high cytotoxicity with my Kalata B1 analog. What could be the cause?

A3: High cytotoxicity is often linked to the peptide's membrane-disrupting properties. The same features that enhance cell penetration, such as increased positive charge and hydrophobicity, can also lead to increased membrane lysis and cell death. It is crucial to perform a dose-response analysis to determine the therapeutic window of your analog. Consider that hemolytic activity often correlates with the desired biological activity, so a balance must be struck.[1][2]

Q4: How can I be sure that my fluorescently-labeled Kalata B1 is inside the cell and not just stuck to the membrane?

A4: This is a common challenge in cell-penetrating peptide research. To differentiate between membrane-bound and internalized peptides, you can use a quenching agent like trypan blue, which will quench the fluorescence of extracellularly bound peptides. Additionally, techniques like confocal microscopy can provide visual confirmation of intracellular localization, often showing punctate staining indicative of endosomal entrapment. For quantifying cytosolic delivery specifically, the Chloroalkane Penetration Assay (CAPA) is a valuable tool.

Troubleshooting Guides

Problem 1: Low cell penetration efficiency of a newly synthesized Kalata B1 analog.

Possible Cause 1: The modification has disrupted the bioactive face of the peptide.

  • Solution: Alanine scanning mutagenesis studies have identified a cluster of residues essential for the lytic (and likely cell-penetrating) activity of Kalata B1.[3] Ensure your modification does not interfere with this bioactive face. Refer to the quantitative data on alanine and lysine scanning to guide your design.

Possible Cause 2: The peptide is not folding correctly.

  • Solution: The complex cystine-knot structure of Kalata B1 is crucial for its stability and activity. Improper folding during synthesis can lead to inactive conformers. Verify the structure of your analog using techniques like NMR or mass spectrometry to confirm correct disulfide bonding and folding.

Problem 2: Inconsistent results in cell uptake experiments.

Possible Cause 1: Variability in cell culture conditions.

  • Solution: Ensure consistent cell density, passage number, and growth phase for all experiments. The lipid composition of the cell membrane can change with culture conditions, affecting peptide interaction.

Possible Cause 2: Issues with the fluorescent label.

  • Solution: The choice and position of the fluorescent label can impact peptide activity. Some dyes are pH-sensitive, which can affect fluorescence in acidic endosomes. Consider using pH-insensitive dyes and perform control experiments to ensure the tag itself is not altering the uptake mechanism.

Problem 3: Difficulty in synthesizing and purifying Kalata B1 analogs.

Possible Cause 1: Inefficient cyclization.

  • Solution: The head-to-tail cyclization of Kalata B1 can be challenging. Optimization of the cyclization conditions, including the choice of coupling reagents and reaction time, is critical. Both oxidation followed by cyclization and cyclization followed by oxidation have been used as synthetic strategies.

Possible Cause 2: Aggregation during purification.

  • Solution: Hydrophobic analogs of Kalata B1 may be prone to aggregation. Use of organic modifiers in the purification buffers and careful optimization of the HPLC gradient can help to mitigate this issue.

Quantitative Data on Kalata B1 and Analogs

Table 1: Alanine Scan of Kalata B1 and its Effect on Lytic Activity

Residue Substituted with Alanine% Lytic Activity at 50 µM (compared to WT)
Wild Type (WT)100%
G1A<5%
L2A40-60%
P4A<5%
T5A<5%
G6A<5%
E7A<5%
T8A<5%
G11A40-60%
V12A<5%
T13A40-60%
C14ANot Applicable
N15A20-40%
T16A20-40%
P17A40-60%
G18A40-60%
T20A40-60%
C21ANot Applicable
S22A40-60%
W23A<5%
P24AInsoluble
V25A<5%
C26ANot Applicable
T27A40-60%
R28A40-60%
N29A20-40%

Data adapted from a study on the lytic ability of Kalata B1 alanine mutants.[3]

Table 2: Lysine Scan of Kalata B1 and its Effect on Nematocidal Activity

Residue Substituted with LysineRelative Nematocidal Activity (WT = 1.0)
Wild Type (WT)1.0
G1K2.5
L2K0.8
P4K<0.1
T5K<0.1
G6K<0.1
E7K<0.1
T8K<0.1
G11K0.8
V12K<0.1
T13K1.0
N15K<0.1
T16K<0.1
P17K0.7
G18K1.5
T20K1.8
S22K1.2
W23K<0.1
P24K<0.1
V25K<0.1
T27K1.3
R28K0.6
N29K2.2
[G1K, T20K, N29K] (Triple Mutant)13.0

Data adapted from a study on the nematocidal activity of Kalata B1 lysine mutants.[1][2]

Experimental Protocols

Protocol 1: Assessment of Cellular Uptake by Flow Cytometry
  • Cell Preparation:

    • Seed cells (e.g., HeLa or U87) in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Peptide Treatment:

    • Prepare a stock solution of fluorescently labeled Kalata B1 or its analog.

    • Dilute the peptide to the desired final concentrations (e.g., 1, 5, 10 µM) in serum-free cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the peptide solutions to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C.

    • Include an untreated control and a positive control (e.g., a well-known CPP like TAT peptide).

  • Cell Harvesting and Staining:

    • After incubation, wash the cells three times with cold PBS to remove excess peptide.

    • To distinguish between membrane-bound and internalized peptide, you can add a trypan blue solution (0.4%) for 5 minutes to quench extracellular fluorescence.

    • Detach the cells using trypsin-EDTA.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting at the appropriate wavelength for your fluorophore.

    • Gate on the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity of the cells, which corresponds to the amount of internalized peptide.

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Preparation:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of your Kalata B1 analog in cell culture medium.

    • Remove the old medium and add the peptide dilutions to the wells.

    • Include a vehicle control (medium only) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).

    • Incubate for 24-72 hours at 37°C.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the data and determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell viability).

Visualizations

Kalata_B1_Entry_Pathways KB1 Kalata B1 Membrane Cell Membrane (PE Phospholipids) KB1->Membrane Binds to DirectTranslocation Direct Translocation Membrane->DirectTranslocation High Concentration Endocytosis Endocytosis Membrane->Endocytosis Low Concentration Cytosol Cytosol DirectTranslocation->Cytosol Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape EndosomalEscape->Cytosol Flow_Cytometry_Workflow Start Start: Seed Cells Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Fluorescent Kalata B1 Analog Incubate1->Treat Incubate2 Incubate (1-4h) Treat->Incubate2 Wash Wash with PBS (3x) Incubate2->Wash Quench Optional: Trypan Blue Quenching Wash->Quench Harvest Harvest Cells (Trypsin) Wash->Harvest No Quenching Quench->Harvest Resuspend Resuspend in Flow Cytometry Buffer Harvest->Resuspend Analyze Analyze on Flow Cytometer Resuspend->Analyze End End: Quantify Uptake Analyze->End

References

Technical Support Center: Optimization of Kalata B1 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Kalata B1 for in vivo studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of key pharmacokinetic data.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Kalata B1 in a mouse or rat model?

A1: The appropriate starting dose for Kalata B1 depends on the administration route and the therapeutic goal. For intravenous (IV) administration in rats, doses around 0.5 mg/kg to 1 mg/kg have been used to study its pharmacokinetics.[1] For oral administration in mice, significantly higher doses, ranging from 10 mg/kg to 20 mg/kg, have been tested to evaluate its therapeutic effects in models of multiple sclerosis.[2] Due to its limited oral bioavailability, higher oral doses are generally required to achieve systemic exposure comparable to lower IV doses.[3]

Q2: What is the oral bioavailability of Kalata B1?

A2: Kalata B1 has measurable but limited oral bioavailability.[3] Studies in rats have shown that despite its exceptional stability, the systemic exposure after oral administration is significantly lower than after intravenous administration. This is a common challenge for peptide-based therapeutics.[4]

Q3: What is the primary mechanism of action of Kalata B1's immunosuppressive effects?

A3: Kalata B1 exerts its immunosuppressive effects on T-lymphocytes primarily by inhibiting the Interleukin-2 (IL-2) signaling pathway.[2][5][6][7] Treatment with Kalata B1 or its active mutants has been shown to decrease the expression of the IL-2 receptor alpha chain (CD25) on the surface of activated T-cells.[5][6][7] This leads to reduced IL-2 secretion and, consequently, an arrest of T-cell proliferation.[5][6] The anti-proliferative activity can be reversed by the addition of exogenous IL-2.[2][5][6][7]

Q4: Is Kalata B1 toxic in vivo?

A4: A primary toxicity concern with Kalata B1 is its hemolytic activity, which has been observed in vitro.[8] This potential for red blood cell lysis should be considered when determining the maximum tolerated dose in vivo. Studies with other cyclotides, such as Cycloviolacin O2, have shown a narrow therapeutic window with abrupt toxicity at higher doses in mice.[9] Therefore, careful dose-escalation studies are recommended.

Q5: How should Kalata B1 be formulated for in vivo administration?

A5: For intravenous administration, Kalata B1 can be dissolved in saline.[1] For oral gavage, it can be suspended in water.[2] Due to the hydrophobic nature of many cyclotides, solubility can be a challenge. If solubility issues arise, consider the use of co-solvents or formulation vehicles, but their potential impact on the experimental outcome must be evaluated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable plasma concentration after oral administration Poor absorption from the gastrointestinal tract. Degradation in the GI tract (though Kalata B1 is highly stable).Increase the oral dose. Consider co-administration with permeation enhancers (use with caution and appropriate controls). Verify the stability of the formulation. Use a sensitive analytical method like LC-MS/MS for quantification.
High variability in plasma concentrations between animals Inconsistent administration technique (e.g., improper gavage leading to partial dosing). Differences in animal fasting status or stress levels.Ensure all personnel are thoroughly trained in the administration technique. Standardize the fasting period for all animals before dosing. Minimize stress during handling and administration.
Signs of toxicity at the injection site (for IV administration) Irritation caused by the formulation. Too rapid injection.Ensure the formulation is at a physiological pH and is sterile. Administer the injection slowly over a defined period. Flush the vein with sterile saline after injection.
Hemolysis observed in blood samples Inherent hemolytic activity of Kalata B1. Improper blood collection technique.Monitor for signs of hemolysis in vivo (e.g., red urine). If hemolysis is a concern, consider using a less hemolytic analog if available. Use proper blood collection techniques to avoid mechanical lysis of red blood cells.
Peptide precipitation in the formulation Poor solubility of Kalata B1 in the chosen vehicle.Test the solubility of the peptide in different biocompatible solvents. Sonication may aid in solubilization. If using a suspension, ensure it is homogenous before and during administration.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Kalata B1 in Rats (Intravenous Administration)

Parameter Value Units Reference
Dose0.5 - 1mg/kg[1]
Half-life (t½)~192minutes[3]
Volume of Distribution (Vdss)0.07 - 0.13L/kg[3]
Clearance (CL)Data not consistently reported

Table 2: Pharmacokinetic Parameters of Kalata B1 and Analogs in Rodents (Oral Administration)

Compound Dose Animal Model Tmax Cmax Oral Bioavailability (F) Reference
[T20K]kB110 - 20MouseNot reportedNot reportedLow but effective[2]
ckb-KAL8Rat30-90 min44 nMLimited[3]
ckb-KIN15Rat30-90 min18 nMLimited[3]

Note: ckb-KAL and ckb-KIN are grafted analogs of Kalata B1.

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • Kalata B1 solution in sterile saline

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile 27-30 gauge needles and 1 mL syringes

  • 70% ethanol or isopropanol wipes

  • Sterile gauze

Procedure:

  • Preparation: Calculate the required dose and volume of the Kalata B1 solution for each mouse. The final injection volume should not exceed 5 mL/kg for a bolus injection.

  • Animal Warming: Warm the mouse using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.

  • Restraint: Place the mouse in an appropriate restrainer.

  • Vein Visualization: Gently wipe the tail with a 70% alcohol wipe to clean the area and improve vein visibility. The two lateral tail veins should be visible.

  • Injection:

    • Hold the tail gently.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. The needle should be inserted towards the body.

    • A successful insertion may result in a small flash of blood in the needle hub.

    • Slowly inject the Kalata B1 solution. There should be no resistance. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-injection:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Monitor the mouse for several minutes for any adverse reactions.

Protocol 2: Oral Gavage in Rats

Materials:

  • Kalata B1 suspension in water

  • Appropriately sized flexible gavage needle (e.g., 18-20 gauge for adult rats)

  • Syringe

  • Animal scale

Procedure:

  • Dosage Calculation: Weigh the rat and calculate the required volume of the Kalata B1 suspension. The maximum recommended volume is typically 10 mL/kg.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to be inserted. Mark this length on the needle.

  • Restraint: Gently but firmly restrain the rat to immobilize its head and body.

  • Tube Insertion:

    • Insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Gently advance the needle along the roof of the mouth towards the esophagus. The rat should swallow the tube. Never force the needle. If there is resistance, withdraw and reposition.

  • Administration: Once the needle is in the esophagus to the pre-measured depth, slowly administer the Kalata B1 suspension.

  • Withdrawal: After administration, slowly withdraw the gavage needle.

  • Monitoring: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis

Materials:

  • Appropriate collection tubes (e.g., EDTA-coated tubes to obtain plasma)

  • Syringes and needles or capillary tubes

  • Centrifuge

  • Dry ice or -80°C freezer

Procedure:

  • Time Points: Collect blood samples at predetermined time points after Kalata B1 administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Collection:

    • For rats, blood can be collected from the tail vein, saphenous vein, or via cardiac puncture (terminal procedure).

    • For mice, blood can be collected from the tail vein, saphenous vein, or retro-orbital sinus (requires anesthesia and is often a terminal procedure).

  • Sample Processing:

    • If plasma is required, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C).

    • Carefully collect the supernatant (plasma).

  • Storage: Immediately freeze the plasma or whole blood samples on dry ice or in a -80°C freezer until analysis.

Visualizations

Signaling Pathway of Kalata B1 in T-Cell Proliferation

Kalata_B1_Signaling KalataB1 Kalata B1 Membrane Cell Membrane KalataB1->Membrane Interacts with membrane lipids IL2_Gene IL-2 Gene KalataB1->IL2_Gene Inhibits (indirectly) IL2 IL-2 KalataB1->IL2 Reduces Secretion IL2R IL-2 Receptor (CD25) Membrane->IL2R Downregulates expression STAT5 STAT5 IL2R->STAT5 Activates IL2_Gene->IL2 Translation IL2->IL2R Binds Proliferation T-Cell Proliferation IL2->Proliferation Promotes pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation pSTAT5->IL2_Gene Promotes Transcription PK_Workflow start Start dose_prep Prepare Kalata B1 Formulation start->dose_prep animal_prep Prepare and Weigh Animal dose_prep->animal_prep administer Administer Kalata B1 (IV or Oral) animal_prep->administer blood_collection Collect Blood Samples at Timed Intervals administer->blood_collection sample_processing Process Blood to Obtain Plasma blood_collection->sample_processing storage Store Samples at -80°C sample_processing->storage analysis Quantify Kalata B1 by LC-MS/MS storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

References

Technical Support Center: Managing Kalata B1 Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of Kalata B1 in non-target cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Kalata B1 cytotoxicity?

A1: Kalata B1, a cyclotide, primarily exerts its cytotoxic effects through membrane disruption.[1][2][3] It interacts with the cell membrane, particularly with phosphatidylethanolamine (PE) phospholipids, leading to the formation of pores and subsequent leakage of cellular contents.[2] This process is initiated by the peptide's hydrophobic patch binding to the membrane, followed by oligomerization of Kalata B1 molecules on the membrane surface.[1][2]

Q2: Why am I observing cytotoxicity in my non-target cell line?

A2: While Kalata B1 can show selectivity for certain cell types, its membrane-disrupting mechanism is not always specific.[4][5] Non-target cells expressing PE phospholipids on their outer membrane leaflet can be susceptible to Kalata B1-induced pore formation. The degree of cytotoxicity can depend on the cell line, its membrane composition, and the concentration of Kalata B1 used.

Q3: How can I differentiate between true cytotoxicity and assay interference?

A3: It is crucial to rule out assay artifacts, especially with membrane-active peptides. Here are some steps:

  • Use multiple, mechanistically different cytotoxicity assays: For example, combine a metabolic assay like MTT with a membrane integrity assay like LDH release. If both show a dose-dependent cytotoxic effect, it is more likely to be true cytotoxicity.

  • Include proper controls: This includes vehicle controls (the solvent used to dissolve Kalata B1, e.g., DMSO), and a positive control for cytotoxicity (e.g., a known cytotoxic agent like Triton X-100).[2]

  • Visually inspect the cells: Use microscopy to look for morphological changes characteristic of cell death, such as membrane blebbing, cell shrinkage, or detachment.

  • Perform a time-course experiment: True cytotoxicity will likely increase with longer exposure times.

Q4: What are appropriate negative controls for Kalata B1 cytotoxicity experiments?

A4: A good negative control would be a structurally similar but inactive analog of Kalata B1. Some studies have used alanine-substituted mutants of Kalata B1 that show significantly reduced lytic activity.[3] For instance, the [V10A]kB1 mutant has been used as an inactive control in some studies.[6] If such a mutant is unavailable, using a different, non-membrane-active peptide of similar size and charge can be a reasonable alternative.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity in non-target cells.

Possible Cause 1: Kalata B1 concentration is too high.

  • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value of Kalata B1 in your specific non-target cell line. Start with a wide range of concentrations and narrow it down to find a sub-lethal concentration for your experiments.

Possible Cause 2: The non-target cell line is particularly sensitive to membrane disruption.

  • Troubleshooting Step: Characterize the membrane composition of your cell line if possible. Cells with higher surface exposure of PE may be more susceptible. Consider using a less sensitive cell line if your experimental design allows.

Possible Cause 3: Synergistic effects with other components in the culture medium.

  • Troubleshooting Step: Review all components of your cell culture medium. Some supplements could potentially enhance the membrane-destabilizing effects of Kalata B1. If possible, test the cytotoxicity in a simpler, serum-free medium for a short duration to see if the effect is mitigated.

Issue 2: Inconsistent or variable cytotoxicity results.

Possible Cause 1: Inconsistent cell seeding and health.

  • Troubleshooting Step: Ensure a consistent cell seeding density across all wells and plates.[2] Only use cells in their logarithmic growth phase and with high viability. Regularly check for mycoplasma contamination.

Possible Cause 2: Issues with Kalata B1 stock solution.

  • Troubleshooting Step: Ensure your Kalata B1 stock solution is properly dissolved and stored. Peptides can aggregate over time, leading to inconsistent activity. Prepare fresh dilutions for each experiment from a validated stock.

Possible Cause 3: Assay-related variability.

  • Troubleshooting Step: For plate-based assays, be mindful of the "edge effect." Avoid using the outer wells of the plate or ensure they are filled with a buffer to maintain humidity. Ensure proper mixing of reagents in each well.

Data Presentation

Table 1: Cytotoxicity (IC50) of Kalata B1 in Various Cell Lines

Cell LineCell TypeAssayIC50 (µM)Reference
U-87 MGHuman GlioblastomaMTT2.4 - 21.1[1][6]
T-98GHuman GlioblastomaMTT2.4 - 21.1[1][6]
SH-SY5YHuman NeuroblastomaMTT~5[7]
Human PBMCsPeripheral Blood Mononuclear CellsCFSE3.9 ± 0.5[4][6]
Sf9Insect (Spodoptera frugiperda)Resazurin~2.5[2]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Kalata B1 in culture medium. Remove the old medium from the wells and add 100 µL of the Kalata B1 dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Absorbance Reading: Mix gently on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit).

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).

Visualizations

Kalata_B1_Cytotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kalata_B1 Kalata B1 Monomer Membrane Kalata_B1->Membrane Binds to PE phospholipids Oligomers Kalata B1 Oligomers Membrane->Oligomers Oligomerization Pore Transmembrane Pore Oligomers->Pore Pore Formation Ion_Efflux Ion Efflux Pore->Ion_Efflux Leakage of Cellular Contents Cell_Lysis Cell Lysis Ion_Efflux->Cell_Lysis

Caption: Mechanism of Kalata B1-induced cytotoxicity.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Controls Verify Controls (Vehicle, Positive, Negative) Start->Check_Controls Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Troubleshoot_Assay Troubleshoot Assay Protocol (Reagents, Plate Reader, etc.) Controls_OK->Troubleshoot_Assay No Dose_Response Perform Dose-Response Experiment Controls_OK->Dose_Response Yes Troubleshoot_Assay->Start Re-run Experiment Multiple_Assays Use Orthogonal Cytotoxicity Assay (e.g., LDH if using MTT) Dose_Response->Multiple_Assays Microscopy Visual Inspection of Cells (Microscopy) Multiple_Assays->Microscopy Confirm_Cytotoxicity Confirm True Cytotoxicity Microscopy->Confirm_Cytotoxicity Optimize_Concentration Optimize Kalata B1 Concentration Confirm_Cytotoxicity->Optimize_Concentration End Proceed with Optimized Experiment Optimize_Concentration->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Enhancing the Oral Bioavailability of Kalata B1-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Kalata B1-based drugs.

Frequently Asked Questions (FAQs)

Q1: What is Kalata B1 and why is it a promising scaffold for oral drug development?

Kalata B1 is a prototypic cyclotide, a class of peptides isolated from the plant Oldenlandia affinis. Its unique cyclic cystine knot (CCK) structure, characterized by a head-to-tail cyclized backbone and three interlocking disulfide bonds, confers exceptional stability against thermal, chemical, and enzymatic degradation.[1][2] This inherent stability makes it an attractive scaffold for engineering orally active peptide-based therapeutics, as it can better withstand the harsh environment of the gastrointestinal (GI) tract compared to linear peptides.[2][3]

Q2: What are the primary barriers to the oral bioavailability of Kalata B1 and its analogs?

Despite its high stability, the oral bioavailability of Kalata B1 is generally low. The main barriers include:

  • Low intestinal permeability: Like most peptides, Kalata B1 has poor permeability across the intestinal epithelium.[4] The intestinal lining forms a significant barrier to the absorption of large and hydrophilic molecules into the bloodstream.

  • Enzymatic degradation: While highly resistant, some enzymatic degradation can still occur in the GI tract.[5]

  • Mucus barrier: The mucus layer lining the GI tract can trap the peptide and hinder its access to the epithelial cells for absorption.[5]

Q3: What are the general strategies to improve the oral bioavailability of peptide drugs like Kalata B1?

Several strategies can be employed to enhance the oral bioavailability of peptides:

  • Chemical Modification: Introducing modifications such as lipidation or PEGylation to increase membrane permeability or protect against degradation.[6]

  • Formulation with Permeation Enhancers: Co-administering with agents that reversibly increase the permeability of the intestinal epithelium.[7]

  • Enzyme Inhibitors: Including substances that inhibit the activity of digestive enzymes.[4]

  • Advanced Drug Delivery Systems: Utilizing nanoparticles, liposomes, or mucoadhesive polymers to protect the peptide and facilitate its transport across the intestinal barrier.[8][9]

Troubleshooting Guide

Problem 1: Low permeability of my Kalata B1 analog observed in a Caco-2 cell permeability assay.

  • Possible Cause 1: High Hydrophilicity. The inherent hydrophilicity of the peptide may be limiting its passive diffusion across the lipid-based cell membrane.

    • Troubleshooting Tip: Consider chemical modifications to increase lipophilicity, such as attaching a lipid moiety (lipidization). Evaluate the hydrophobicity of your analog using computational tools or experimental methods like measuring the partition coefficient (LogP).

  • Possible Cause 2: Efflux Transporter Activity. The Caco-2 cells may be actively pumping your analog back into the apical (lumenal) side via efflux transporters like P-glycoprotein (P-gp).

    • Troubleshooting Tip: Conduct bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (B-A/A-B) significantly greater than 2 suggests the involvement of active efflux. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases.

  • Possible Cause 3: Incorrect Assay Conditions. Suboptimal pH, buffer composition, or incubation time can affect peptide stability and transport.

    • Troubleshooting Tip: Ensure the assay buffer pH is appropriate for your peptide's stability and solubility. Verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[10]

Problem 2: High variability in in vivo pharmacokinetic data after oral administration in animal models.

  • Possible Cause 1: Inconsistent Dosing. Inaccurate oral gavage technique can lead to variable amounts of the drug reaching the stomach.

    • Troubleshooting Tip: Ensure all personnel are properly trained in oral gavage techniques. Use a consistent vehicle for drug formulation and administration.

  • Possible Cause 2: Food Effect. The presence or absence of food in the stomach can significantly alter gastric emptying time, pH, and the activity of digestive enzymes, leading to variable absorption.

    • Troubleshooting Tip: Standardize the fasting period for animals before dosing. If a food effect is suspected, conduct studies in both fasted and fed states to characterize its impact.

  • Possible Cause 3: Formulation Instability or Inhomogeneity. The drug may not be uniformly suspended or may be degrading in the formulation vehicle.

    • Troubleshooting Tip: Assess the stability and homogeneity of your formulation before administration. Use appropriate formulation strategies (e.g., suspensions with viscosity-enhancing agents) to ensure uniform dosing.

Problem 3: My formulation with a permeation enhancer is not improving oral bioavailability.

  • Possible Cause 1: Insufficient Concentration of the Enhancer at the Absorption Site. The permeation enhancer may be absorbed or diluted too quickly in the GI tract to effectively increase permeability at the site of peptide absorption.[7]

    • Troubleshooting Tip: Consider enteric-coated formulations that release both the peptide and the enhancer simultaneously in the small intestine. Mucoadhesive formulations can also help to prolong the contact time of the enhancer with the intestinal mucosa.

  • Possible Cause 2: Incompatible Mechanism of Action. The chosen permeation enhancer may not be effective for your specific Kalata B1 analog.

    • Troubleshooting Tip: Research the mechanism of action of your permeation enhancer (e.g., tight junction modulation, membrane fluidization).[11] Test a panel of enhancers with different mechanisms to identify the most effective one for your peptide.

  • Possible Cause 3: Toxicity of the Permeation Enhancer. High concentrations of some permeation enhancers can cause damage to the intestinal epithelium, leading to inconsistent and potentially harmful effects.

    • Troubleshooting Tip: Evaluate the cytotoxicity of your permeation enhancer using cell-based assays (e.g., MTT or LDH assays on Caco-2 cells).[12] Select enhancers with a good safety profile and use the lowest effective concentration.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of Kalata B1 and two of its grafted analogs, ckb-KAL and ckb-KIN, after intravenous (IV) and oral (PO) administration in rats.[13]

ParameterKalata B1 (kB1)ckb-KALckb-KIN
Dose (IV, mg/kg) 111
Dose (PO, mg/kg) 10815
t1/2 (IV, min) 192--
Vdss (IV, mL/kg) 71.141053.60136.00
Cmax (PO, nM) Not Reported4418
Tmax (PO, min) Not Reported30-9030-90
Oral Bioavailability (%) Limited (not quantified)Limited (not quantified)Limited (not quantified)

Note: While the oral bioavailability was described as "limited" and "measurable," specific percentage values were not provided in the reference. The data indicates that despite low oral uptake, therapeutically relevant plasma concentrations of the grafted analogs were achieved.[13] A separate study on an orally active mutant, [T20K]kalata B1, suggested a bioavailability of less than 1%.[1]

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of Kalata B1-based drugs.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Test compound (Kalata B1 analog) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in flasks and seed them onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2.

  • Monolayer Differentiation: Maintain the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment: Before the permeability experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm2. Additionally, perform a Lucifer yellow permeability assay; rejection should be >98%.

  • Permeability Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed transport buffer. b. Add the transport buffer containing the test compound to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. f. At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (mass/time)

    • A is the surface area of the membrane (cm2)

    • C0 is the initial concentration in the donor chamber

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of a Kalata B1 analog in a rat model.[13]

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Test compound (Kalata B1 analog)

  • Vehicle for oral and intravenous administration (e.g., saline, PBS with a solubilizing agent)

  • Oral gavage needles

  • Catheters for blood sampling (e.g., jugular vein catheter)

  • Heparinized tubes for blood collection

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Procedure:

  • Animal Acclimatization and Catheterization: Acclimatize rats to the laboratory conditions for at least one week. For intravenous administration and serial blood sampling, surgically implant a catheter in the jugular vein and allow the animals to recover.

  • Dosing:

    • Intravenous (IV) Group: Administer the test compound as a bolus or short infusion through the catheter at a specific dose (e.g., 1 mg/kg).

    • Oral (PO) Group: After an overnight fast, administer the test compound via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) at predetermined time points (e.g., pre-dose, and 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as:

      • Area Under the Curve (AUC) for both IV and PO administration

      • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the PO group

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate Oral Bioavailability (F%): F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Visualizations

Oral_Bioavailability_Workflow cluster_preclinical Preclinical Development cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kalata B1 Scaffold Kalata B1 Scaffold Analog Design Analog Design Kalata B1 Scaffold->Analog Design Grafting/Mutation Solid Phase Synthesis Solid Phase Synthesis Analog Design->Solid Phase Synthesis Stability Assays (SGF, SIF) Stability Assays (SGF, SIF) Solid Phase Synthesis->Stability Assays (SGF, SIF) Caco-2 Permeability Caco-2 Permeability Stability Assays (SGF, SIF)->Caco-2 Permeability Stable Analogs Caco-2 Permeability->Analog Design Low Permeability (Troubleshoot) Rat PK Study (IV & PO) Rat PK Study (IV & PO) Caco-2 Permeability->Rat PK Study (IV & PO) Permeable Analogs Cytotoxicity Cytotoxicity Bioavailability Calculation Bioavailability Calculation Rat PK Study (IV & PO)->Bioavailability Calculation Bioavailability Calculation->Analog Design Low Bioavailability (Troubleshoot) Efficacy Model Efficacy Model Bioavailability Calculation->Efficacy Model Candidate Selection

Caption: Workflow for improving the oral bioavailability of Kalata B1-based drugs.

Permeation_Enhancer_Mechanisms Permeation Enhancers Permeation Enhancers Paracellular Pathway Paracellular Pathway Permeation Enhancers->Paracellular Pathway Modulate Tight Junctions Transcellular Pathway Transcellular Pathway Permeation Enhancers->Transcellular Pathway Increase Membrane Fluidity Epithelial Cell 1 Apical Membrane Cytosol Basolateral Membrane Kalata B1 Drug Kalata B1 Drug Epithelial Cell 2 Apical Membrane Cytosol Basolateral Membrane Tight Junction Paracellular Pathway->Tight Junction Opens Junction Transcellular Pathway->Epithelial Cell 1:top Perturbs Membrane Bloodstream Bloodstream Kalata B1 Drug->Bloodstream Absorption

Caption: Mechanisms of action for intestinal permeation enhancers.

Kalata_B1_Signaling cluster_cell Target Cell (e.g., Lymphoma Cell) cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cell Membrane Cytosol Nucleus T20K_kB1 [T20K]Kalata B1 Receptor Unknown Receptor(s) T20K_kB1->Receptor STAT5 STAT5 Receptor->STAT5 Phosphorylation p53 p53 Receptor->p53 Activation pSTAT5 p-STAT5 STAT5->pSTAT5 p53_active Active p53 p53->p53_active Gene Transcription Gene Transcription pSTAT5->Gene Transcription Transcription Factor p53_active->Gene Transcription Apoptosis Apoptosis Gene Transcription->Apoptosis Proliferation Arrest Proliferation Arrest Gene Transcription->Proliferation Arrest

Caption: Proposed signaling pathway for [T20K]Kalata B1-induced apoptosis.

References

Technical Support Center: Method Refinement for Quantifying Kalata B1 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to quantitative analysis of Kalata B1 in biological samples. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key quantitative data to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying Kalata B1 in biological samples?

A1: The most prevalent and robust method for quantifying Kalata B1 in biological matrices such as plasma and brain homogenate is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, which is crucial for analyzing complex biological samples.[1][2]

Q2: What are the typical lower limits of quantification (LLOQ) for Kalata B1 in plasma and brain tissue?

A2: Published and validated LC-MS/MS methods have achieved an LLOQ of 2 ng/mL in plasma and 5 ng/g in brain homogenate.[1][2] These low detection levels are essential for pharmacokinetic studies, especially when administering low doses of Kalata B1.[1]

Q3: What is the stability of Kalata B1 in biological samples and under experimental conditions?

A3: Kalata B1 is exceptionally stable due to its unique cyclic cystine knot structure.[4][5][6] It is resistant to thermal degradation, chemical denaturants (like 6 M guanidine hydrochloride and 8 M urea), and various proteases.[5][6] This inherent stability is a significant advantage for its development as a therapeutic scaffold.[4] However, the reduced, non-cyclized form is susceptible to proteolysis.[5]

Q4: Can Kalata B1 be quantified using methods other than LC-MS/MS?

A4: Yes, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has also been used for the quantification of Kalata B1 in water and plasma.[7] This method can be rapid and sensitive, avoiding extensive extraction procedures.[7]

Q5: What are the key considerations for sample preparation when analyzing Kalata B1?

A5: A critical step in sample preparation is protein precipitation to extract Kalata B1 from the biological matrix. A common and effective method is solvent-first precipitation.[8] It is also crucial to be mindful of potential contamination, for instance, with keratin from skin debris during sample processing.[1]

Troubleshooting Guide

Issue 1: Poor sensitivity or inability to reach the desired LLOQ.

  • Question: My assay is not reaching the low ng/mL sensitivity reported in the literature. What could be the issue?

  • Answer:

    • Suboptimal Mass Spectrometry Parameters: Kalata B1 is highly stable, which can make fragmentation difficult.[1] Instead of traditional multiple reaction monitoring (MRM) with fragmentation, consider monitoring the parent ion in both quadrupoles (e.g., m/z 1446.8 → 1446.8 for the [M+2H]2+ ion), as this has been shown to provide a strong signal.[2] The doubly charged ion is often the most intense.[1]

    • Inefficient Extraction: Evaluate your protein precipitation and extraction steps. Ensure complete protein removal and efficient recovery of Kalata B1. A solvent-first precipitation method is recommended.[8]

    • Matrix Effects: Biological matrices can cause ion suppression or enhancement. Dilute your samples if possible, or use a more effective cleanup method like solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard can also help to correct for matrix effects.

Issue 2: High variability and poor reproducibility in results.

  • Question: I am observing significant inter- and intra-day variability in my QC samples, exceeding the acceptable limits of <15%.[1][2] What are the likely causes?

  • Answer:

    • Inconsistent Sample Preparation: Ensure that sample preparation, especially protein precipitation and solvent evaporation steps, is performed consistently across all samples. Use precise pipetting techniques and ensure complete solvent removal and reconstitution.

    • Sample Contamination: Contamination from external sources, such as keratin, can interfere with the analysis.[1] Work in a clean environment and take precautions to avoid contamination.

    • Instrument Instability: Check the stability of your LC-MS/MS system. Run system suitability tests before each batch to ensure consistent performance of the chromatography and mass spectrometer.

Issue 3: Peak tailing or poor peak shape in the chromatogram.

  • Question: The chromatographic peak for Kalata B1 is showing significant tailing, affecting integration and accuracy. How can I improve the peak shape?

  • Answer:

    • Column Choice: A HyPurity C18 column (50 × 4.6 mm, 3 µm particle size) has been successfully used for the separation of Kalata B1.[1][2][3]

    • Mobile Phase Composition: The use of formic acid in the mobile phase is common for peptide analysis to improve peak shape and ionization efficiency.

    • Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape. Implement a robust column washing step between injections or use a guard column to protect the analytical column.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Kalata B1 in plasma and brain homogenate based on a validated LC-MS/MS method.[1]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

MatrixLinearity RangeLLOQ
Plasma2 - 10,000 ng/mL2 ng/mL
Brain Homogenate5 - 2,000 ng/g5 ng/g

Table 2: Precision and Accuracy of Quality Control (QC) Samples

MatrixQC LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
Plasma7.5 ng/mL (Low)< 15%< 12%Within ± 15%
75 ng/mL (Medium)< 15%< 12%Within ± 15%
750 ng/mL (High)< 15%< 12%Within ± 15%
7500 ng/mL (Dilution)< 15%< 12%Within ± 15%
Brain Homogenate12 ng/g (Low)< 15%< 12%Within ± 15%
120 ng/g (Medium)< 15%< 12%Within ± 15%
1200 ng/g (High)< 15%< 12%Within ± 15%

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is adapted from methodologies for plasma and brain homogenate analysis.[1][8]

  • Spiking: To 50 µL of blank plasma or brain homogenate, add the appropriate volume of Kalata B1 standard or quality control stock solution.

  • Precipitation: Add 200 µL of acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.[8]

2. LC-MS/MS Analysis

The following parameters are based on a validated method for Kalata B1 quantification.[1][2][3]

  • LC System: A standard HPLC or UPLC system.

  • Column: HyPurity C18, 50 × 4.6 mm, 3 µm particle size.[1][2][3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.4 mL/min.[8]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transition: m/z 1446.8 → 1446.8 ([M+2H]2+).[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output sample Biological Sample (Plasma or Brain Homogenate) spike Spike with Standard or QC sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing results Concentration of Kalata B1 data_processing->results

Caption: Experimental workflow for Kalata B1 quantification.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue poor_sensitivity Poor Sensitivity issue->poor_sensitivity Sensitivity high_variability High Variability issue->high_variability Variability poor_peak_shape Poor Peak Shape issue->poor_peak_shape Peak Shape check_ms Check MS/MS Method (Monitor Parent Ion) poor_sensitivity->check_ms check_extraction Evaluate Extraction Recovery poor_sensitivity->check_extraction check_matrix Investigate Matrix Effects poor_sensitivity->check_matrix solution_sensitivity Optimize Method check_ms->solution_sensitivity check_extraction->solution_sensitivity check_matrix->solution_sensitivity check_prep Review Sample Preparation Consistency high_variability->check_prep check_contamination Check for Contamination high_variability->check_contamination check_instrument Assess Instrument Stability high_variability->check_instrument solution_variability Refine Procedures check_prep->solution_variability check_contamination->solution_variability check_instrument->solution_variability check_column Verify Column Performance poor_peak_shape->check_column check_mobile_phase Optimize Mobile Phase poor_peak_shape->check_mobile_phase solution_peak_shape Improve Chromatography check_column->solution_peak_shape check_mobile_phase->solution_peak_shape

Caption: Troubleshooting logic for Kalata B1 analysis.

References

Technical Support Center: Scaling Up Kalata B1 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Kalata B1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing very low yields of correctly folded Kalata B1 during chemical synthesis. What are the common causes and how can we improve the yield?

A: Low yields in chemical synthesis of Kalata B1 are a common challenge, often attributed to the complexity of its cyclic cystine knot structure. Here are some key factors and troubleshooting steps:

  • Folding Conditions: The native folding of Kalata B1 is inefficient in purely aqueous solutions due to the surface exposure of a significant number of hydrophobic residues.

    • Troubleshooting: Introduce partially hydrophobic solvent conditions to stabilize the exposed hydrophobic residues during folding.[1][2] Experiment with varying concentrations of organic solvents like isopropanol or acetonitrile in your folding buffer.

  • Oxidation Strategy: The timing of disulfide bond formation (oxidation) relative to backbone cyclization is critical.

    • Troubleshooting: Compare two main strategies:

      • Oxidation before Cyclization: Oxidizing the linear precursor first can pre-organize the peptide, bringing the N and C termini into close proximity for efficient cyclization.[1][2]

      • Cyclization before Oxidation: This approach can also be effective and may even facilitate correct disulfide bond formation in aqueous solutions.[1][2] The choice between these strategies can be system-dependent, so empirical testing is recommended.

  • Side Reactions: Unprotected reactive amino acid side chains can lead to oligomerization and other side products, reducing the yield of the desired monomeric cyclic peptide.[2]

    • Troubleshooting: Optimize reaction times to minimize the formation of polymeric material.[2] Ensure appropriate protecting groups are used for reactive side chains that are not involved in the cyclization or disulfide bond formation.

Q2: Our recombinant expression of Kalata B1 in E. coli is resulting in high toxicity and low yields. How can we address this?

A: Toxicity and low yields are frequent hurdles in the bacterial expression of cyclotides like Kalata B1.

  • Precursor Toxicity: The linear precursor of Kalata B1 or the cyclotide itself can be toxic to E. coli.

    • Troubleshooting: Consider using an intein-based expression system, such as split-intein circular ligation of peptides and proteins (SICLOPPS).[3] This allows for the expression of a less toxic precursor fusion protein, with cyclization occurring post-translationally in vitro.[3][4]

  • Inefficient Cyclization: The cellular environment of E. coli may not be optimal for the folding and cyclization of Kalata B1.

    • Troubleshooting: In vitro cyclization and folding after purification of the linear precursor can offer better control over these processes.[5] This approach allows for the optimization of buffer conditions, redox environment, and peptide concentration.

Q3: We are using a plant-based expression system, but the cyclization of the Kalata B1 precursor is inefficient. What factors influence in planta cyclization?

A: Inefficient processing of the precursor protein is a known bottleneck in plant-based cyclotide production.[6][7]

  • Cleavage Site Specificity: The enzymatic machinery in plants responsible for cleaving the precursor and ligating the backbone has specific amino acid requirements.

    • Troubleshooting: The C-terminal region of the cyclotide domain is highly conserved.[6] Ensure that the precursor design includes an Asn residue at the P1 position and a small amino acid (like Gly, Ala, or Ser) at the P1' position for efficient cyclization.[6] The P2' position should ideally be occupied by Leu or Ile to prevent undesirable post-translational modifications like proline hydroxylation.[6]

  • Cyclizing Enzyme Activity: The co-expression of a suitable asparaginyl endopeptidase (AEP), the enzyme responsible for cyclization, can significantly impact yields.

    • Troubleshooting: Optimize the choice and expression level of the co-expressed AEP ligase gene. Subtle differences in the AEP can greatly influence the yield of cyclized [T20K]kB1, a variant of Kalata B1.

Q4: What are the key challenges in purifying Kalata B1 after synthesis or expression?

A: Purification can be challenging due to the peptide's small size, hydrophobicity, and potential for aggregation.

  • Separation of Isoforms: Misfolded isomers or oligomers can be difficult to separate from the correctly folded monomer.

    • Troubleshooting: Utilize reversed-phase high-performance liquid chromatography (RP-HPLC) with optimized gradients of acetonitrile or other organic solvents. This technique is highly effective for separating peptides based on their hydrophobicity.

  • Extraction from Biomass: When produced recombinantly, extracting the relatively small Kalata B1 from the complex cellular milieu can be difficult.

    • Troubleshooting: For plant-based production, an initial extraction with a mixture of dichloromethane and methanol can be effective.[8] For bacterial systems, cell lysis followed by clarification and subsequent chromatographic steps is necessary.

Data Presentation

Production Method Key Challenges Reported/Expected Yield References
Chemical Synthesis Low folding efficiency, side reactions, purification complexityLow (~1-15%)[9][10]
Recombinant (E. coli) Precursor toxicity, inefficient in vivo cyclization, purificationVariable, can be low but optimizable with intein systems[3][4][5]
Recombinant (Plants) Inefficient precursor processing and cyclization~0.3 mg/g dry mass (whole plant) to ~1.0 mg/g dry mass (infiltrated leaves) for [T20K]kB1[11]

Experimental Protocols

Protocol 1: In Vitro Cyclization and Oxidative Folding of Linear Kalata B1 Precursor

This protocol is adapted for a linear Kalata B1 precursor synthesized with a C-terminal thioester for subsequent native chemical ligation.

  • Purification of Linear Precursor: Purify the synthesized linear peptide by RP-HPLC to >95% purity. Lyophilize the pure fractions.

  • Cyclization Reaction:

    • Dissolve the lyophilized linear peptide in a degassed cyclization buffer (e.g., 0.1 M ammonium carbonate, pH 8.2, with 50% isopropanol).[12] The isopropanol helps to solubilize the hydrophobic peptide and promote correct folding.[1]

    • The final peptide concentration should be low (e.g., 1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.[12]

  • Oxidative Folding:

    • To facilitate disulfide bond formation, add reduced glutathione (GSH) and oxidized glutathione (GSSG) to the cyclization buffer to create a redox environment. A common starting point is a 10:1 ratio of GSH to GSSG (e.g., 1 mM GSH and 0.1 mM GSSG).

    • Stir the reaction mixture at room temperature with gentle aeration for 16-24 hours.[12]

  • Monitoring and Purification:

    • Monitor the progress of the reaction by RP-HPLC and mass spectrometry. The cyclic and folded product will have a different retention time and the expected mass.

    • Once the reaction is complete, purify the cyclic Kalata B1 using preparative RP-HPLC.

  • Characterization: Confirm the structure and disulfide connectivity of the final product using NMR spectroscopy and mass spectrometry.

Mandatory Visualization

Kalata_B1_Production_Workflow cluster_synthesis Chemical Synthesis cluster_recombinant Recombinant Production cluster_processing Folding and Cyclization cluster_purification Downstream Processing SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage LinearPeptide Linear Kalata B1 Precursor Cleavage->LinearPeptide Cyclization Backbone Cyclization LinearPeptide->Cyclization Strategy 1: Cyclization first Oxidation Oxidative Folding (Disulfide Bonds) LinearPeptide->Oxidation Strategy 2: Oxidation first Expression Gene Expression (e.g., E. coli, Plants) PrecursorProtein Precursor Protein Expression->PrecursorProtein PurificationLinear Purification of Linear Precursor PrecursorProtein->PurificationLinear PurificationLinear->Cyclization Cyclization->Oxidation FoldedCyclic Folded Cyclic Kalata B1 Oxidation->FoldedCyclic PurificationFinal RP-HPLC Purification FoldedCyclic->PurificationFinal Characterization Characterization (MS, NMR) PurificationFinal->Characterization FinalProduct Pure Kalata B1 Characterization->FinalProduct

Caption: Overview of Kalata B1 production workflows.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield of Correctly Folded Kalata B1 Cause1 Improper Folding Conditions Problem->Cause1 Cause2 Suboptimal Oxidation/ Cyclization Strategy Problem->Cause2 Cause3 Side Reactions & Oligomerization Problem->Cause3 Solution1 Use Partially Hydrophobic Solvents Cause1->Solution1 Solution2 Test Oxidation First vs. Cyclization First Cause2->Solution2 Solution3 Optimize Reaction Time & Protecting Groups Cause3->Solution3

Caption: Troubleshooting logic for low Kalata B1 yield.

References

troubleshooting poor reproducibility in Kalata B1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the reproducibility of experiments involving the cyclotide Kalata B1.

Troubleshooting Guides

Issue 1: High Variability in Bioactivity Assays

Users frequently report significant variations in the biological effects of Kalata B1 across different experimental batches. This can manifest as inconsistent IC50 values in cytotoxicity assays or variable outcomes in membrane disruption studies.

Question: My Kalata B1 bioactivity is inconsistent between batches. What are the potential causes and how can I troubleshoot this?

Answer:

Inconsistent bioactivity of Kalata B1 can stem from several factors related to the peptide's integrity and the experimental setup. Follow these troubleshooting steps to identify and resolve the issue:

1. Verify Peptide Purity and Folding:

  • Problem: The most common source of variability is inconsistent purity and folding of the Kalata B1 sample. Synthetic production can yield misfolded isomers or linear precursors that may have different or no bioactivity.[1][2]

  • Solution:

    • Characterization: Always characterize each new batch of Kalata B1. Use techniques like High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS) to confirm the correct mass.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the correct three-dimensional structure and disulfide bond connectivity.[1][2][4]

    • Supplier Qualification: If purchasing from a commercial source, request a certificate of analysis that includes purity data and characterization methods.

2. Ensure Proper Sample Handling and Storage:

  • Problem: Although Kalata B1 is exceptionally stable, improper handling can still affect its integrity.[7][8][9][10] The reduced form of Kalata B1 is significantly more susceptible to enzymatic and chemical breakdown.[7][8][11]

  • Solution:

    • Storage: Store Kalata B1 stock solutions in a non-reducing buffer at -20°C or below.[5]

    • Avoid Reducing Agents: Ensure that buffers and reagents used in your experiments are free from reducing agents like dithiothreitol (DTT), unless intentionally studying the reduced form.[7][8][11]

3. Standardize Experimental Conditions:

  • Problem: The bioactivity of Kalata B1, particularly its membrane-disrupting effects, can be sensitive to experimental conditions.[12][13]

  • Solution:

    • Cell-Based Assays: Maintain consistent cell lines, passage numbers, and cell densities. The lipid composition of cell membranes can influence Kalata B1's activity.[12]

    • Buffer Composition: Use consistent buffer systems, as pH and ionic strength can affect peptide-membrane interactions.

    • Incubation Times: Standardize incubation times for all experiments.

4. Control for Assay-Specific Variability:

  • Problem: The choice of assay and its specific parameters can introduce variability.

  • Solution:

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your assays.

    • Assay Validation: If you have developed a new assay, ensure it is properly validated for reproducibility and accuracy.

A logical workflow for troubleshooting bioactivity variability is presented below.

start Inconsistent Bioactivity Observed check_purity Step 1: Verify Peptide Purity and Folding - HPLC for purity - MS for mass - NMR for structure start->check_purity check_handling Step 2: Review Sample Handling - Proper storage? - Absence of reducing agents? check_purity->check_handling Purity Confirmed resolve_purity Resolution: Source high-purity, correctly folded Kalata B1 check_purity->resolve_purity Purity Issues Found check_conditions Step 3: Standardize Experimental Conditions - Consistent cell lines/passage? - Consistent buffers/incubation times? check_handling->check_conditions Handling OK resolve_handling Resolution: Implement strict handling and storage protocols check_handling->resolve_handling Handling Issues Found check_assay Step 4: Control Assay Variability - Appropriate controls used? - Assay validated? check_conditions->check_assay Conditions Standardized resolve_conditions Resolution: Standardize all experimental parameters check_conditions->resolve_conditions Conditions Vary resolve_assay Resolution: Optimize and validate assay protocol check_assay->resolve_assay Assay Issues Found

Caption: Troubleshooting workflow for inconsistent Kalata B1 bioactivity.
Issue 2: Difficulties in Chemical Synthesis and Folding

Researchers often face challenges in the chemical synthesis and subsequent oxidative folding of Kalata B1, leading to low yields of the correctly folded, active peptide.

Question: I am struggling with the chemical synthesis and folding of Kalata B1. How can I improve the yield of the active form?

Answer:

The synthesis and folding of Kalata B1 are complex processes. The formation of the three correct disulfide bonds in the cystine knot is critical for its structure and stability.[7][14] Two common strategies are employed: oxidation followed by cyclization, or cyclization followed by oxidation.[2]

Key Methodologies for Kalata B1 Synthesis and Folding:

Strategy Description Advantages Challenges
Oxidation then Cyclization A linear peptide precursor is first oxidized to form the disulfide bonds, which pre-organizes the peptide for cyclization.[2]The folded structure can bring the N- and C-termini into proximity, facilitating the final cyclization step.Can result in a mixture of disulfide isomers (misfolded forms) that are difficult to separate from the correctly folded peptide.[2]
Cyclization then Oxidation The linear peptide is first cyclized, and then the disulfide bonds are formed through oxidation.[2]Can lead to a higher yield of the correctly folded cyclic peptide as the backbone is already constrained.Requires specific chemical strategies for cyclization, such as using a C-terminal thioester.[2]

Troubleshooting and Optimization:

  • Choice of Solvents: The solvent composition during oxidative folding is crucial. The use of organic solvents like 2-propanol can help stabilize hydrophobic residues and promote correct folding.[2]

  • Purification of Intermediates: Purifying the linear precursor before oxidation and the cyclic-reduced peptide before oxidation can remove impurities that might interfere with folding.

  • Redox Conditions: Optimize the redox buffer (e.g., glutathione oxidized/reduced ratio) to favor the formation of the thermodynamically most stable, correctly folded isomer.

Below is a diagram illustrating the two main synthetic pathways for Kalata B1.

cluster_0 Strategy 1: Oxidation First cluster_1 Strategy 2: Cyclization First s1_start Linear Peptide Precursor s1_ox Oxidative Folding s1_start->s1_ox s1_misfolded Misfolded Isomers s1_ox->s1_misfolded s1_correct Correctly Folded Linear Peptide s1_ox->s1_correct s1_cyc Cyclization s1_correct->s1_cyc s1_end Active Kalata B1 s1_cyc->s1_end s2_start Linear Peptide Precursor s2_cyc Cyclization (e.g., Thioester) s2_start->s2_cyc s2_cyclic Cyclic Reduced Peptide s2_cyc->s2_cyclic s2_ox Oxidative Folding s2_cyclic->s2_ox s2_end Active Kalata B1 s2_ox->s2_end

Caption: Synthetic pathways for Kalata B1 production.

Frequently Asked Questions (FAQs)

Q1: What makes Kalata B1 so stable?

A1: The exceptional stability of Kalata B1 is attributed to its unique structure, which features a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds known as a cyclic cystine knot (CCK).[7][8][9][10] This compact, constrained structure makes it highly resistant to thermal, chemical, and enzymatic degradation.[4][7][8] The cystine knot is considered more critical for its chemical stability than the circular backbone.[7]

Q2: What is the primary mechanism of action for Kalata B1's bioactivity?

A2: The primary mechanism of action for many of Kalata B1's biological activities, including its hemolytic, insecticidal, and cytotoxic effects, involves interaction with and disruption of cell membranes.[9][12][13] Kalata B1 is thought to target phosphatidylethanolamine (PE)-enriched phospholipids in the cell membrane, inserting itself into the lipid bilayer and forming pores, which leads to cell leakage and death.[4][12] This interaction does not appear to involve a specific protein receptor.[3]

Q3: Can I linearize Kalata B1 without losing its activity?

A3: Generally, no. While acyclic versions of Kalata B1 can retain a similar three-dimensional fold if the cystine knot is intact, the cyclic backbone is crucial for many of its biological activities, such as its anti-HIV effects.[14] Linearization often leads to a significant reduction or complete loss of bioactivity.

Q4: Are there different subfamilies of cyclotides, and how does Kalata B1 fit in?

A4: Yes, cyclotides are classified into subfamilies based on sequence homology and the presence of specific structural features. Kalata B1 is the prototypic member of the "Möbius" subfamily, which is characterized by the presence of a cis-proline residue in loop 5 that induces a twist in the backbone.[9] The other major subfamily is the "bracelet" cyclotides.

Q5: What are the typical concentrations of Kalata B1 used in cytotoxicity assays?

A5: The effective concentrations can vary depending on the cell line. However, published data provides a general range for its cytotoxic effects.

Cytotoxicity of Kalata B1 in Glioblastoma Cell Lines [4]

Cell LineIC50 (µM)
U-87 MG~2.4 - 21.1
T-98G~2.4 - 21.1

Note: The reported range is for a panel of cyclotides including Kalata B1.

A study also showed that co-exposure with synthetic Kalata B1 could significantly enhance the toxicity of the chemotherapeutic agent temozolomide (TMZ).[4] For instance, in U-87 MG cells, a 16-fold lower concentration of TMZ was needed for significant cytotoxicity when co-exposed with 0.5 µM of synthetic Kalata B1.[4]

Q6: How does the stability of Kalata B1 vary under different conditions?

A6: Kalata B1 is remarkably stable under a wide range of harsh conditions. However, its stability is compromised when its disulfide bonds are reduced.

Stability of Native vs. Reduced Kalata B1 [7][11]

ConditionNative Kalata B1Reduced Kalata B1
High Temperature (approaching boiling) StableNot explicitly stated, but reduction generally decreases stability
Chaotropic Agents (6M GdnHCl, 8M Urea) Stable, does not unfoldLess stable
Acidic Conditions (e.g., 1M HCl) Highly stableMore susceptible to hydrolysis than native form
Proteolytic Enzymes (Trypsin, etc.) ResistantSusceptible to digestion

This highlights the critical role of the cystine knot in maintaining the peptide's structural integrity and resistance to degradation.[7]

References

Technical Support Center: Optimizing Kalata B1 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kalata B1. The information is designed to address specific issues that may be encountered during activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Kalata B1 peptide shows lower than expected activity in a hemolytic or cell-based assay. What are the potential causes?

A1: Several factors can contribute to reduced Kalata B1 activity. Consider the following troubleshooting steps:

  • Peptide Solubility and Aggregation: Kalata B1 is hydrophobic and can aggregate, reducing its effective concentration. Ensure complete dissolution in an appropriate solvent before adding it to your assay buffer. Sonication or gentle vortexing can aid dissolution. For some applications, the presence of organic solvents like isopropanol at low concentrations might be necessary, though their effects on cell viability must be controlled for.

  • Buffer Composition: The ionic strength and pH of your buffer can influence Kalata B1's interaction with cell membranes. The activity of Kalata B1 is known to be modulated by its interaction with phosphatidylethanolamine (PE) phospholipids in the cell membrane.[1][2] Ensure your buffer conditions are optimal for membrane interaction. While Kalata B1 is stable over a range of pH values, extreme pH can affect its structure and activity.[3][4]

  • Peptide Oxidation: Peptides containing cysteine, tryptophan, or methionine residues are susceptible to oxidation, which can decrease activity.[5] While Kalata B1's cystine knot structure provides exceptional stability, improper storage or handling can still lead to degradation.[3][6] Store lyophilized peptide at -20°C or below and minimize freeze-thaw cycles.[5]

  • TFA Salt Contamination: Peptides are often supplied as trifluoroacetate (TFA) salts, which can be cytotoxic in cellular assays and inhibit cell proliferation.[5] If you observe unexpected cytotoxicity or reduced cell growth, consider TFA removal or using a peptide supplied as a different salt form.

  • Adsorption to Surfaces: Peptides can adsorb to plasticware and glass vials, leading to a lower effective concentration in your assay.[7] Using low-adsorption microplates and pipette tips can mitigate this issue.

Q2: I am observing high variability between replicate wells in my Kalata B1 activity assay. What could be the reason?

A2: High variability in peptide assays can often be traced back to issues with sample preparation and handling.[8][9]

  • Incomplete Solubilization: If the peptide is not fully dissolved, you may be adding a suspension rather than a solution to your wells, leading to inconsistent concentrations. Visually inspect your stock solution for any particulate matter.

  • Improper Mixing: Ensure thorough mixing of the peptide stock solution and within the assay plate. Inadequate mixing can lead to concentration gradients.

  • Hygroscopicity: Lyophilized peptides can absorb moisture from the air, which can affect the accuracy of weighing and concentration calculations.[8][9] Handle lyophilized peptides in a low-humidity environment and allow them to equilibrate to room temperature before opening.

  • Static Charge: Static electricity can make it difficult to accurately weigh small amounts of lyophilized peptide.[9] Using an anti-static gun or weighing boat can help.

Q3: What are the optimal buffer conditions for studying Kalata B1's membrane disruption activity?

A3: The optimal buffer conditions can depend on the specific assay being performed. However, here are some general guidelines based on published studies:

  • pH: For oxidative folding and maintaining stability, a pH range of 7.2 to 8.5 is often used.[6] Hemolytic assays are typically conducted at a physiological pH of 7.4.[10]

  • Buffer System: Phosphate-buffered saline (PBS) is a common choice for hemolytic and cell-based assays.[10] For in vitro folding studies, ammonium bicarbonate is frequently used.[6][11]

  • Additives: In some in vitro folding and activity assays, organic solvents like isopropanol (up to 50% v/v) have been used to improve solubility and folding efficiency.[6][12] For assays involving vesicle leakage, a standard buffer without dye is used for preparing vesicles.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for optimizing Kalata B1 activity assays, compiled from various research articles.

ParameterRecommended Value/RangeAssay TypeReference
pH 7.2 - 8.5Oxidative Folding / General Stability[6]
7.4Hemolytic Assay[10]
5.5In vitro Splicing for Biosynthesis[4]
Temperature 25 °C (Room Temperature)Vesicle Leakage Assay / Folding[6][10]
37 °CHemolytic Assay[13]
Key Buffer Components 0.1 M Ammonium BicarbonateOxidative Folding[6][11]
Phosphate-Buffered Saline (PBS)Hemolytic Assay[10]
50% (v/v) IsopropanolOxidative Folding[6]
Reduced Glutathione (GSH)Oxidative Folding[6][12]
Oxidized Glutathione (GSSG)Oxidative Folding[6]
Peptide Concentration 2.5 - 100 µMVesicle Leakage / Pore Formation[10]
0.1 - 10 µMGlioblastoma Cell Viability Assay[14]
Incubation Time 30 min (pre-incubation)Vesicle Leakage Assay[10]
72 hoursGlioblastoma Cell Viability Assay[14]

Experimental Protocols

Hemolytic Assay Protocol

This protocol is adapted from studies investigating the membrane-disrupting activity of Kalata B1.[10]

  • Preparation of Erythrocytes:

    • Obtain fresh human erythrocytes.

    • Separate erythrocytes from serum by centrifugation at 4000 rpm.

    • Wash the erythrocyte pellet multiple times with phosphate-buffered saline (PBS) at pH 7.4.

    • Resuspend the final pellet to a 0.25% (v/v) solution in PBS.

  • Peptide Preparation:

    • Prepare a stock solution of Kalata B1 in an appropriate solvent (e.g., water or a buffer compatible with the assay).

    • Perform serial dilutions of the peptide stock solution in PBS to achieve the desired final concentrations for the assay.

  • Assay Procedure:

    • Add the diluted peptide solutions to a 96-well plate in triplicate.

    • Add the 0.25% erythrocyte suspension to each well.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS only).

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Data Analysis:

    • Centrifuge the plate to pellet intact erythrocytes.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

Vesicle Leakage Assay Protocol

This protocol is based on methods used to study the pore-forming ability of Kalata B1 in model membranes.[10]

  • Vesicle Preparation:

    • Prepare unilamellar vesicles composed of phospholipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

    • Encapsulate a self-quenching fluorescent dye, such as carboxyfluorescein (CF), within the vesicles at a high concentration.

    • Remove unencapsulated dye by size-exclusion chromatography.

  • Assay Procedure:

    • Dilute the CF-loaded vesicles in a standard buffer in a fluorescence cuvette or 96-well plate.

    • Record the baseline fluorescence.

    • Add Kalata B1 to the vesicle suspension at the desired final concentration.

    • Monitor the increase in fluorescence over time as the peptide induces leakage of the dye, leading to dequenching.

  • Data Analysis:

    • After the fluorescence signal stabilizes or at a defined endpoint, add a detergent (e.g., 1% Triton X-100) to lyse all vesicles and achieve 100% dye release, representing the maximum fluorescence.

    • Calculate the percentage of leakage caused by Kalata B1 at different time points relative to the maximum fluorescence.

Visualizations

Kalata_B1_Mechanism cluster_solution Aqueous Environment cluster_membrane Cell Membrane Kalata_monomer Kalata B1 Monomer Membrane_surface Membrane Surface (Phosphatidylethanolamine-rich) Kalata_monomer->Membrane_surface Binding Oligomer Kalata B1 Oligomer Membrane_surface->Oligomer Self-association Pore Membrane Pore Oligomer->Pore Pore Formation Leakage Leakage Pore->Leakage Leakage of Cellular Contents

Caption: Proposed mechanism of Kalata B1 membrane disruption.

Troubleshooting_Workflow start Low Kalata B1 Activity Observed check_solubility Check Peptide Solubility (Visual Inspection, Sonication) start->check_solubility check_buffer Verify Buffer Composition (pH, Ionic Strength) check_solubility->check_buffer No Issue improve_solubility Improve Dissolution Protocol check_solubility->improve_solubility Issue Found check_handling Review Peptide Handling (Storage, Aliquoting) check_buffer->check_handling No Issue optimize_buffer Optimize Buffer Conditions check_buffer->optimize_buffer Issue Found check_tfa Consider TFA Contamination check_handling->check_tfa No Issue implement_best_practices Implement Best Handling Practices check_handling->implement_best_practices Issue Found use_tfa_free Use TFA-free Peptide check_tfa->use_tfa_free Suspected end Activity Restored check_tfa->end Not Suspected improve_solubility->end optimize_buffer->end implement_best_practices->end use_tfa_free->end

References

Validation & Comparative

Validating the Anti-Cancer Efficacy of Kalata B1 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activity of Kalata B1 and its analogs in preclinical xenograft models. We present supporting experimental data, detailed methodologies, and a comparative analysis against other cyclotides and standard-of-care chemotherapeutics to validate its potential as a novel anti-cancer agent.

Executive Summary

Kalata B1, a prototypic cyclotide, and its derivatives have demonstrated promising anti-cancer properties in various preclinical studies. A synthetic analog of Kalata B1, [T20K]kB1, has shown significant tumor growth inhibition in a xenograft model of anaplastic large cell lymphoma (ALCL). Another cyclotide, DC3, has also exhibited notable anti-tumor effects in a prostate cancer xenograft model. The mechanism of action for [T20K]kB1 is linked to the activation of the STAT5 and p53 signaling pathways, leading to apoptosis. When compared to standard chemotherapeutic agents, these cyclotides show potential, although direct head-to-head studies are limited. This guide synthesizes the available data to offer a clear comparison of their performance.

Comparative Efficacy in Xenograft Models

The following tables summarize the quantitative data on tumor growth inhibition from various xenograft studies, comparing Kalata B1 analogs and other cyclotides with standard-of-care chemotherapies.

Table 1: Anti-Tumor Activity in Anaplastic Large Cell Lymphoma (ALCL) Xenograft Model

Treatment AgentDosageMouse ModelCell LineTumor Growth InhibitionSource
[T20K]kB1 (Kalata B1 Analog) 1 mg/kg, i.p., 3x/weekNOD.Cg-Prkdcscid-Il2rgtm1Wjl/SzJSR786Tumors were approximately half the size of untreated controls.[1][1]
Brentuximab Vedotin 1.8 mg/kg, i.v., every 3 weeks(Clinical Data)-Objective response rate of 86% in relapsed/refractory systemic ALCL.[2][2]
CHOP Chemotherapy (Standard clinical regimen)(Clinical Data)-Standard first-line treatment for ALK-positive ALCL with ~90% overall response rate.[3][3]

Table 2: Anti-Tumor Activity in Prostate Cancer Xenograft Model

Treatment AgentDosageMouse ModelCell LineTumor Growth InhibitionSource
Cyclotide DC3 1 mg/kgNude miceLNCaP40.23%[4][4]
Low-Dose Metronomic Cyclophosphamide Not specifiedXenograft bearing micePC-3(Used to derive resistant variants, implying initial efficacy)[1]

Experimental Protocols

Detailed methodologies for the key xenograft experiments are provided below to ensure reproducibility and critical evaluation of the findings.

Anaplastic Large Cell Lymphoma (ALCL) Xenograft Model ([T20K]kB1)
  • Animal Model: NOD.Cg-Prkdcscid-Il2rgtm1Wjl/SzJ mice were utilized for the study.[5]

  • Cell Line and Inoculation: 0.75 x 10^6 SR786 human ALCL cells were injected subcutaneously into the flank of each mouse.[5]

  • Treatment Regimen: Treatment commenced on the day of tumor cell injection. Mice were administered 1 mg/kg of [T20K]kB1 in PBS intraperitoneally three times per week.[5] The control group received PBS vehicle only.

  • Tumor Growth Assessment: Tumor formation was monitored over time. Mice were sacrificed when tumor volume reached ≤2 cm³.[5] Tumors were then isolated for further analysis, including Western blot and qPCR.[5]

Prostate Cancer Xenograft Model (Cyclotide DC3)
  • Animal Model: Nude mice were used for this xenograft study.[4]

  • Cell Line and Inoculation: LNCaP human prostate cancer cells were inoculated subcutaneously.

  • Treatment Regimen: Mice were treated with either 1 mg/kg of DC3 or a control carrier solution.[4]

  • Tumor Growth Assessment: Tumor weight was measured at the end of the study. The inhibition rate of tumor growth was calculated based on the average tumor weight of the treated group compared to the control group.[4]

Mechanism of Action: Signaling Pathways

The anti-cancer activity of the Kalata B1 analog, [T20K]kB1, in ALCL is attributed to its ability to induce apoptosis through the activation of specific signaling pathways.

[T20K]kB1 Induced Apoptosis via STAT5 and p53 Signaling

In vivo experiments have shown that treatment with [T20K]kB1 leads to increased apoptosis in tumor cells.[6][7] This is at least partially mediated by the increased signaling of STAT5 and p53.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T20K_kB1 [T20K]kB1 Receptor Unknown Receptor T20K_kB1->Receptor Binds STAT5 STAT5 Receptor->STAT5 Activates p53 p53 Receptor->p53 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Apoptosis_Genes Apoptosis-related Gene Transcription pSTAT5->Apoptosis_Genes Promotes Active_p53 Active p53 p53->Active_p53 Active_p53->Apoptosis_Genes Promotes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

[T20K]kB1 signaling pathway in ALCL.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the anti-cancer activity of a compound like Kalata B1 in a xenograft model.

G Cell_Culture Cancer Cell Line Culture (e.g., SR786) Animal_Model Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Animal_Model Treatment_Groups Randomization into Treatment & Control Groups Animal_Model->Treatment_Groups Dosing Drug Administration (e.g., [T20K]kB1) Treatment_Groups->Dosing Monitoring Tumor Volume/Weight Measurement Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Excision & Analysis Monitoring->Endpoint Data_Analysis Data Analysis & Statistical Comparison Endpoint->Data_Analysis

Xenograft model experimental workflow.

Conclusion

The available preclinical data, particularly from xenograft models of anaplastic large cell lymphoma and prostate cancer, suggest that Kalata B1 and its analogs possess significant anti-cancer activity. The synthetic analog [T20K]kB1 demonstrated a notable reduction in tumor size in an ALCL model, with a proposed mechanism involving the induction of apoptosis via the STAT5 and p53 pathways. Similarly, the cyclotide DC3 showed considerable tumor growth inhibition in a prostate cancer model.

While these findings are promising, it is important to note the absence of direct comparative studies against standard-of-care chemotherapies within the same xenograft experiments. The data presented here are compiled from separate studies and serve as a preliminary comparison. Future research should focus on head-to-head in vivo comparisons to more definitively establish the therapeutic potential of Kalata B1 and its derivatives relative to current cancer treatments. The detailed protocols and pathway information provided in this guide offer a solid foundation for designing such future validation studies.

References

Kalata B1 in the Cyclotide Arena: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Kalata B1 with other notable cyclotides. Leveraging experimental data, this document delves into the cytotoxic, antimicrobial, and insecticidal properties of these unique plant-derived peptides.

Cyclotides are a fascinating class of macrocyclic peptides from plants, characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This unique structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug design and agricultural applications. Kalata B1, the prototypical cyclotide, has been extensively studied and serves as a benchmark for evaluating the therapeutic and pesticidal potential of newly discovered cyclotides.

At a Glance: Efficacy Snapshot

The following tables summarize the comparative efficacy of Kalata B1 and other selected cyclotides across different biological activities.

Table 1: Comparative Cytotoxic Activity (IC₅₀ in µM)
CyclotideCell LineIC₅₀ (µM)Reference
Kalata B1 U-87 MG (Glioblastoma)3.21 - 21.1[1][2]
U-251 (Glioblastoma)10.88[1]
T-98G (Glioblastoma)>25[2]
Cycloviolacin O2 U-87 MG (Glioblastoma)0.45[1]
U-251 (Glioblastoma)0.79[1]
A549 (Lung Carcinoma)0.149[3]
4T1 (Breast Cancer)0.162[3]
7402 (Hepatocellular Carcinoma)1.332[3]
Cycloviolacin O19 U-87 MG (Glioblastoma)~5[2]
Vitri E U-87 MG (Glioblastoma)~10[2]
Hyen D K562 (Leukemia)~2[4]
MCF-7 (Breast Cancer)~3[4]
Table 2: Comparative Antimicrobial Activity (MIC in µM)
CyclotideBacterial StrainMIC (µM)Reference
Kalata B1 Staphylococcus aureus0.26 (low salt)[5]
Escherichia coliInactive[5]
Circulin A Staphylococcus aureus0.19 (low salt)[5]
Cycloviolacin O2 Acinetobacter baumannii4.2[3]
Bacillus subtilis2.1[3]
Salmonella enterica8.75[5]
Escherichia coli2.2[5]
Viba 11 Acinetobacter baumannii10.8[3]
Bacillus subtilis5.4[3]
Vija 10 Acinetobacter baumannii57[3]
Bacillus subtilis14.3[3]
Table 3: Comparative Insecticidal Activity
CyclotideInsect SpeciesActivity MetricValueReference
Kalata B1 Helicoverpa punctigeraMortality50% after 16 days[2]
Helicoverpa punctigeraGrowth InhibitionSignificant[2]
Kalata B2 Helicoverpa punctigeraInsecticidal ActivityComparable to Kalata B1[6]
Cter M Cotton BollwormInsecticidal ActivityActive[7]
Psyleio A Cotton BollwormInsecticidal ActivityActive[7]
Viola ignobilis extractMacrosiphum rosaeLC₅₀ (oral)0.61 mg/mL[8]
Agonoscena pistaciaeLC₅₀ (oral)0.87 mg/mL[8]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for the bioactivities of Kalata B1 and many other cyclotides is the disruption of cellular membranes. This process does not appear to involve a specific protein receptor. The interaction is initiated by the binding of the cyclotide to the cell membrane, followed by pore formation and subsequent leakage of cellular contents, leading to cell death.

Kalata_B1_Mechanism_of_Action cluster_membrane Cell Membrane MembraneSurface Membrane Surface (Phospholipid Bilayer) Pore Pore Formation MembraneSurface->Pore Aggregation & Insertion Leakage Leakage of Cellular Contents Pore->Leakage CellDeath Cell Death (Necrosis) Leakage->CellDeath KalataB1 Kalata B1 KalataB1->MembraneSurface Binding

Figure 1. Proposed mechanism of action for Kalata B1 leading to cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the comparative data in this guide.

Cyclotide Extraction and Purification

A general workflow for the isolation of cyclotides from plant material is depicted below. This multi-step process is essential to obtain pure cyclotides for bioactivity screening.

Cyclotide_Extraction_Workflow PlantMaterial 1. Plant Material (e.g., leaves, stems) Extraction 2. Extraction (e.g., Dichloromethane/Methanol) PlantMaterial->Extraction Partitioning 3. Liquid-Liquid Partitioning Extraction->Partitioning SPE 4. Solid Phase Extraction (e.g., C18 column) Partitioning->SPE HPLC 5. Reversed-Phase HPLC SPE->HPLC Analysis 6. Characterization (Mass Spectrometry, NMR) HPLC->Analysis Bioassays 7. Bioactivity Assays HPLC->Bioassays

Figure 2. General workflow for cyclotide extraction and purification.

1. Extraction: Plant material is typically dried, ground, and extracted with a solvent mixture such as dichloromethane/methanol (1:1) to isolate a broad range of compounds, including cyclotides.

2. Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between butanol and water, to separate compounds based on their polarity. Cyclotides, being relatively hydrophobic, tend to partition into the organic phase.

3. Solid Phase Extraction (SPE): The organic phase is further purified using SPE, often with a C18 cartridge. This step helps to remove more polar impurities and concentrate the cyclotide-containing fraction.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to isolate individual cyclotides is achieved by RP-HPLC. A C18 column is commonly used with a gradient of acetonitrile in water, both containing a small amount of trifluoroacetic acid.

5. Characterization: The purity and identity of the isolated cyclotides are confirmed using techniques like mass spectrometry (for molecular weight determination) and nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

2. Treatment: The cells are then treated with various concentrations of the cyclotides for a defined period (e.g., 24-72 hours).

3. MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

5. Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.

6. IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the cyclotide concentration.

Antimicrobial Assay (Broth Microdilution Method)

This assay is used to determine the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a bacterium.

1. Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 0.5 McFarland standard).

2. Serial Dilution of Cyclotides: The cyclotides are serially diluted in the growth medium in a 96-well microtiter plate.

3. Inoculation: The bacterial inoculum is added to each well containing the diluted cyclotides.

4. Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

5. MIC Determination: The MIC is determined as the lowest concentration of the cyclotide at which no visible bacterial growth is observed.

Insecticidal Bioassay (Artificial Diet Incorporation)

This method assesses the effect of cyclotides on the growth and survival of insect larvae.

1. Diet Preparation: An artificial diet suitable for the target insect species is prepared. The test cyclotides are incorporated into the diet at various concentrations. A control diet without any cyclotide is also prepared.

2. Larval Infestation: Neonate larvae are placed individually in containers with the prepared diet.

3. Incubation: The larvae are reared under controlled environmental conditions (temperature, humidity, and light cycle).

4. Data Collection: Larval mortality and weight gain are recorded at regular intervals over a specific period (e.g., 16 days).

5. Analysis: The effects of the cyclotides on larval survival and growth are compared to the control group to determine their insecticidal activity.

Concluding Remarks

Kalata B1 remains a cornerstone in cyclotide research, exhibiting a broad range of biological activities. However, comparative studies reveal that other cyclotides, such as cycloviolacin O2, can display significantly higher potency in certain assays, particularly in cytotoxicity against various cancer cell lines. The choice of a particular cyclotide for further development will ultimately depend on the specific therapeutic or agricultural application, considering factors such as target specificity, potency, and potential for synthesis or large-scale production. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers navigating the promising field of cyclotide-based drug discovery and development.

References

Kalata B1 versus Kalata B2: A Comparative Analysis of Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative activities of the prototypic cyclotides, Kalata B1 and Kalata B2.

Kalata B1 and Kalata B2 are prototypic cyclotides, a class of plant-derived peptides characterized by their head-to-tail cyclic backbone and a cystine knot motif. This unique structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for pharmaceutical and agricultural applications. Both peptides are isolated from the African plant Oldenlandia affinis and have been the subject of extensive research due to their diverse biological activities. This guide provides a comparative analysis of the activities of Kalata B1 and Kalata B2, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison of Bioactivities

The biological activities of Kalata B1 and Kalata B2 have been evaluated in various assays. While both cyclotides exhibit a range of similar activities, their potencies can differ. The following table summarizes the available quantitative data for a direct comparison.

Activity TypeOrganism/Cell LineParameterKalata B1Kalata B2Reference
InsecticidalHelicoverpa armigera larvaeGrowth Retardation~70%~70%[1]
InsecticidalHelicoverpa punctigera larvaeMortality50% survival after 16 daysNot Reported[2]
HemolyticHuman Red Blood CellsIC50 (1 hour)26.0 µMNot Reported[3]
HemolyticHuman Red Blood CellsIC50 (14 hours)5.0 µMNot Reported[3]
AnthelminticHaemonchus contortusIC502.18 µM1.51 µM[4]
AnthelminticSchistosoma japonicum (male)LC50 (1 hour)Not as potent as B215.5 ± 7.4 µg/mL[5]
MolluscicidalPomacea canaliculataLC50Not as potent as B253 µM[6]
CytotoxicitySf9 insect cellsIC50Not ReportedNot Reported[7]

Mechanism of Action: Membrane Disruption and Pore Formation

The primary mechanism of action for both Kalata B1 and Kalata B2 involves the disruption of cell membranes.[8] This activity is particularly targeted towards membranes containing phosphatidylethanolamine (PE) phospholipids.[8] The proposed mechanism involves the following steps:

  • Binding to the membrane: The cyclotide initially binds to the cell membrane, with interactions facilitated by specific residues.

  • Oligomerization: Upon membrane binding, the cyclotides self-associate to form multimers.[9] Kalata B2 has been shown to have a higher propensity for oligomerization in solution compared to Kalata B1.[10]

  • Pore formation: The oligomeric complex then induces the formation of pores in the membrane, leading to leakage of cellular contents and ultimately cell death.[9][11] The proposed model for this process is the formation of lipidic toroidal pores.[8]

cluster_solution Aqueous Environment cluster_membrane Cell Membrane Monomer_solution Kalata Monomer Membrane_binding Membrane Binding (PE-rich domains) Monomer_solution->Membrane_binding Initial Interaction Oligomerization Oligomerization (Tetramers/Octamers) Membrane_binding->Oligomerization Self-assembly Pore_formation Toroidal Pore Formation Oligomerization->Pore_formation Membrane Disruption Cell_lysis Cell Lysis Pore_formation->Cell_lysis Leakage of Cellular Contents

Proposed mechanism of membrane disruption by Kalata cyclotides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in the comparison of Kalata B1 and Kalata B2.

Insecticidal Activity Assay (Larval Feeding Trial)

This protocol is based on feeding trials with Helicoverpa species to assess the insecticidal effects of cyclotides.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Diet_prep Prepare artificial insect diet Cyclotide_prep Incorporate Kalata B1/B2 into diet at desired concentration Diet_prep->Cyclotide_prep Control_prep Prepare control diet (no cyclotide) Diet_prep->Control_prep Larvae_intro Introduce newly hatched Helicoverpa larvae Cyclotide_prep->Larvae_intro Control_prep->Larvae_intro Incubation Incubate under controlled conditions (temp, humidity, light) Larvae_intro->Incubation Data_collection Record larval weight and mortality at regular intervals Incubation->Data_collection Analysis Calculate growth retardation and mortality rates Data_collection->Analysis

References

Validating the Membrane-Disrupting Mechanism of Kalata B1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the precise mechanism of action of therapeutic candidates is paramount. This guide provides a comparative analysis of the validation of Kalata B1's mechanism of action, with a focus on studies utilizing model membranes. We present key experimental data, detailed protocols, and a comparison with relevant alternatives to offer a comprehensive overview of the current understanding of this potent cyclotide.

Kalata B1 is a prototypic cyclotide, a class of plant-derived cyclic peptides known for their exceptional stability and diverse biological activities, including anti-HIV, insecticidal, and cytotoxic effects.[1][2] A significant body of evidence points towards the cell membrane as the primary target of Kalata B1.[1][3][4] Its mechanism is not dependent on a specific chiral protein receptor, but rather on direct interactions with the lipid components of the membrane.[1][2] Model membranes, such as lipid vesicles and supported bilayers, have been instrumental in dissecting the molecular details of this interaction.

The Proposed Mechanism of Action: A Multi-Step Process

Biophysical studies using model membranes have elucidated a multi-step mechanism for Kalata B1's activity.[2][5][6] This process is highly dependent on the lipid composition of the target membrane, showing a clear preference for membranes containing phosphatidylethanolamine (PE) phospholipids.[1][2][7]

The proposed mechanism involves:

  • Initial Membrane Binding: Kalata B1 first binds to the surface of the lipid bilayer. This initial interaction is strongly favored by the presence of PE headgroups.[1][8]

  • Insertion and Oligomerization: Following binding, the peptide inserts its hydrophobic regions into the membrane core.[2][5] Kalata B1 molecules then diffuse laterally and self-associate to form oligomers, likely tetramers or octamers.[6]

  • Pore Formation: These oligomers assemble into transmembrane pores, creating channels that disrupt the membrane's integrity.[5][6] This leads to increased permeability and leakage of intracellular contents.[6][8]

  • Membrane Destabilization: At higher concentrations, Kalata B1 can cause more extensive membrane damage, leading to the solubilization and complete destabilization of the bilayer.[2][5]

Experimental Validation Using Model Membranes

A variety of biophysical techniques employing model membranes have been crucial in validating this proposed mechanism.

  • Surface Plasmon Resonance (SPR): This technique measures the binding affinity of Kalata B1 to different lipid compositions immobilized on a sensor chip. Studies have shown that Kalata B1 binds weakly to membranes composed solely of zwitterionic (POPC) or anionic (POPG) lipids but shows significantly higher affinity for membranes containing PE.[1] The presence of cholesterol and sphingomyelin, which promote more rigid, raft-like membrane domains, further enhances binding.[1]

  • Vesicle Leakage Assays: These experiments use large unilamellar vesicles (LUVs) loaded with a fluorescent dye, such as carboxyfluorescein (CF). The addition of Kalata B1 disrupts the vesicle membrane, causing the dye to leak out, which can be quantified by an increase in fluorescence. These assays have confirmed that the leakage efficiency of Kalata B1 correlates directly with its membrane binding affinity, being most potent against PE-containing vesicles.[1][6]

  • Electrophysiology (Patch Clamp): By forming a lipid bilayer over a small aperture, patch-clamp experiments allow for the direct measurement of ion channel activity. These studies have provided unequivocal evidence that Kalata B1 forms discrete, concentration-dependent pores with channel-like activity in model membranes.[6]

  • Solid-State NMR and Neutron Reflectometry: These advanced techniques provide high-resolution structural information about the peptide's interaction with the membrane. Solid-state NMR has revealed the specific orientation of Kalata B1 within the lipid bilayer, showing how its amphipathic structure aligns with the polar/apolar interface of the membrane.[7] Neutron reflectometry has been used to measure the depth of peptide penetration into the bilayer, confirming that Kalata B1 inserts deeply into the membrane as its concentration increases.[2]

  • Coarse-Grained Molecular Dynamics (CG-MD) Simulations: Computational studies have complemented experimental work by providing a dynamic view of the interaction. Simulations show Kalata B1 molecules aggregating at the membrane-water interface, inducing positive membrane curvature and eventually extracting lipids from the bilayer, which supports an interfacial activity model.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Kalata B1's interaction with model membranes.

Model Membrane CompositionKalata B1 Affinity (SPR Response Units)Key FindingReference
POPCLowWeak binding to simple zwitterionic membranes.[1]
POPC/POPGLowNegatively charged headgroups do not favor binding.[1]
POPC/POPEHighStrong affinity for PE-containing membranes.[1]
POPC/POPE/Chol/SMVery HighAffinity is highest for raft-like membranes rich in PE.[1]

Table 1: Relative Binding Affinity of Kalata B1 to Various Model Membranes.

ExperimentParameterValueSignificanceReference
Vesicle Leakage AssayPeptide-to-Lipid Ratio for 100% Leakage2:1 (for POPC and POPG)Demonstrates high lytic efficiency once bound.[6]
ElectrophysiologyEstimated Pore Diameter41-47 ÅConfirms the formation of large, disruptive pores.[6]
ElectrophysiologyMinimum Concentration for Activity2.5 µMShows activity at low micromolar concentrations.[6]

Table 2: Key Biophysical Parameters of Kalata B1-Induced Membrane Disruption.

Comparison with Alternatives

The mechanism of Kalata B1 can be better understood by comparing its activity to that of its analogs and other membrane-active peptides.

PeptideKey Mechanistic Difference from Kalata B1SignificanceReference
Kalata B2 Inserts more deeply and forms pores at lower concentrations; more readily destabilizes and solubilizes the membrane.Shows how subtle sequence differences within the cyclotide family can modulate the disruptive mechanism.[2][5]
Inactive Kalata B1 Mutants (e.g., V25K) Exhibit significantly reduced or no binding to model membranes and consequently lack membrane-disrupting and biological activity.Highlights the critical role of the hydrophobic and bioactive face of Kalata B1 for membrane interaction.[1][6]
Classical Antimicrobial Peptides (AMPs) Many AMPs are cationic and rely on initial electrostatic attraction to negatively charged bacterial membranes. Kalata B1's mechanism is not primarily driven by electrostatics but by specific interactions with PE and hydrophobic forces.Demonstrates a distinct membrane-targeting strategy compared to many well-known AMPs.[1][11]

Visualizing the Process

The following diagrams illustrate the experimental workflow for validating Kalata B1's mechanism and the proposed mechanism itself.

experimental_workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_disruption Membrane Disruption Assays cluster_structural Structural Analysis cluster_synthesis Conclusion prep_vesicles Prepare Model Membranes (LUVs, Supported Bilayers) spr Surface Plasmon Resonance (SPR) - Quantify Binding Affinity prep_vesicles->spr leakage Vesicle Leakage Assay - Measure Permeabilization prep_vesicles->leakage nmr Solid-State NMR - Determine Peptide Orientation neutron Neutron Reflectometry - Measure Insertion Depth analysis Data Analysis & Correlation - Link Affinity to Activity spr->analysis patch_clamp Electrophysiology - Characterize Pore Formation leakage->patch_clamp patch_clamp->analysis nmr->analysis neutron->analysis mechanism Mechanism Validation analysis->mechanism

Figure 1: Experimental workflow for validating Kalata B1's mechanism of action.

mechanism_of_action cluster_membrane Lipid Bilayer h1 h2 pe1 PE h4 h5 pe2 PE h7 l1 l2 l3 l4 l5 l6 l7 step1 1. Initial Binding (PE-Specific) step2 2. Insertion & Oligomerization step3 3. Pore Formation & Leakage kb1_sol kB1 kb1_bound kB1 kb1_sol->kb1_bound oligomer kB1 kb1_bound->oligomer oligomer2 kB1 pore_top_left kB1 pore_top_right kB1 pore_bottom_left kB1 pore_bottom_left->invis_node1 Leakage pore_bottom_right kB1 pore_bottom_right->invis_node1 Leakage leakage_arrow

Figure 2: Proposed mechanism of Kalata B1 action on a PE-containing model membrane.

Detailed Experimental Protocols

Below are generalized protocols for the key experiments discussed. Researchers should consult specific literature for detailed parameters.

1. Surface Plasmon Resonance (SPR) for Binding Analysis

  • Objective: To measure the real-time binding and dissociation of Kalata B1 to a model membrane.

  • Methodology:

    • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., POPC/POPE) via sonication or extrusion.

    • Sensor Chip Functionalization: Covalently immobilize liposomes onto a sensor chip (e.g., an L1 chip) to form a supported lipid bilayer.

    • Binding Measurement: Inject a solution of Kalata B1 at various concentrations over the sensor surface. The change in the refractive index at the surface, measured in response units (RU), is proportional to the amount of bound peptide.

    • Data Analysis: Analyze the resulting sensorgrams to determine association (k_a) and dissociation (k_d) rate constants, and calculate the equilibrium dissociation constant (K_D).

2. Calcein Leakage Assay for Membrane Permeabilization

  • Objective: To quantify the ability of Kalata B1 to disrupt membrane integrity.

  • Methodology:

    • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion in a buffer containing a high concentration of a fluorescent dye (e.g., 50-100 mM calcein or carboxyfluorescein). At this concentration, the dye's fluorescence is self-quenched.

    • Dye Removal: Remove non-encapsulated dye from the LUV suspension using size-exclusion chromatography.

    • Leakage Measurement: Add Kalata B1 to the LUV suspension. Monitor the increase in fluorescence over time using a spectrofluorometer. As the peptide disrupts the vesicles, the dye leaks out, becomes diluted, and de-quenches, resulting in an increased fluorescence signal.

    • Data Normalization: Determine 100% leakage by adding a detergent (e.g., Triton X-100) to completely lyse all vesicles. Express the peptide-induced leakage as a percentage of this maximum.

3. Patch-Clamp Electrophysiology for Pore Characterization

  • Objective: To directly observe and characterize the pores formed by Kalata B1.

  • Methodology:

    • Bilayer Formation: Paint a lipid solution (e.g., asolectin in n-decane) across a small aperture (100-200 µm) in a Teflon partition separating two chambers filled with an electrolyte solution. This forms a planar lipid bilayer.

    • Peptide Addition: Add Kalata B1 to one of the chambers (the cis side).

    • Current Measurement: Apply a constant voltage across the membrane and measure the resulting ionic current using Ag/AgCl electrodes. The formation of pores will result in discrete, step-like increases in current.

    • Data Analysis: Analyze the current traces to determine the conductance, size, and open/closed kinetics of the pores formed by the peptide.

Conclusion

The validation of Kalata B1's mechanism of action is a prime example of the power of model membrane systems in modern biophysical research. A convergence of evidence from binding assays, leakage experiments, electrophysiology, and high-resolution structural studies has established a clear, albeit complex, mechanism. This mechanism is initiated by a specific affinity for PE-containing lipids and culminates in the formation of oligomeric pores that fatally disrupt membrane integrity.[1][3][4][6] This detailed understanding not only explains Kalata B1's broad bioactivity but also provides a rational basis for its potential development as a therapeutic agent or as a scaffold for designing novel drugs that target cell membranes.

References

A Comparative Analysis of Synthetic versus Natural Kalata B1

Author: BenchChem Technical Support Team. Date: November 2025

Kalata B1, a prototypic cyclotide, is a macrocyclic peptide originally isolated from the plant Oldenlandia affinis. Its unique cyclic cystine knot (CCK) motif confers exceptional stability and a range of biological activities, making it a subject of significant interest for therapeutic and biotechnological applications. This guide provides a detailed comparison of synthetic and natural Kalata B1, focusing on their synthesis, structural integrity, and biological performance, supported by experimental data.

Structural and Functional Equivalence

Multiple studies have demonstrated that synthetically produced Kalata B1 is structurally and functionally equivalent to its natural counterpart. Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have confirmed that synthetic Kalata B1 adopts the same three-dimensional fold as the native peptide.[1][2] This structural mimicry translates to comparable biological activity, with both forms exhibiting similar mechanisms of action.

Comparative Biological Activity

The primary mechanism of action for Kalata B1 is the disruption of cell membranes, a process that is not dependent on a specific protein receptor.[2][3] Instead, it involves direct interaction with the lipid bilayer, particularly with phosphatidylethanolamine (PE) phospholipids, leading to membrane permeabilization and cell lysis.[4][5] This activity has been observed across various assays, including hemolytic, insecticidal, and anti-HIV tests.[2][6]

A comparative study using a synthetic all-D enantiomer of Kalata B1 (a mirror image of the natural L-form) revealed that while the D-form retained biological activity, it was less potent than the native L-form.[2] This suggests that the chirality of the membrane phospholipids can modulate the peptide's activity, even in a receptor-independent mechanism.[2]

Table 1: Comparative Bioactivity of Natural (L-) and Synthetic (D-) Kalata B1

BioassayNatural Kalata B1 (L-isomer)Synthetic Kalata B1 (D-isomer)Reference
Anti-HIV Activity (EC50) 0.9 µM2.5 µM[2]
Cytotoxicity (IC50) 6.3 µM10.5 µM[2]
Hemolytic Activity More ActiveLess Active[2]

Synthesis Strategies: A Comparative Overview

The chemical synthesis of Kalata B1 has been achieved through two primary strategies, which differ in the sequence of disulfide bond formation (oxidation) and backbone cyclization.[1][7][8]

  • Oxidation Followed by Cyclization: In this approach, the linear peptide precursor is first oxidized to form the correct disulfide bonds, which pre-organizes the N- and C-termini in close proximity, facilitating the final cyclization step.[1][8]

  • Cyclization Followed by Oxidation: This strategy involves the initial cyclization of the linear peptide, followed by the oxidative folding to form the cystine knot.[1][7][8] This method has been shown to be more efficient in aqueous solutions as cyclization facilitates the correct folding pathway.[7]

Both synthetic routes yield a product that is chemically and structurally identical to natural Kalata B1.[1] More recent advancements have also explored recombinant production methods using split inteins, which have successfully produced biologically active Kalata B1.[9]

Experimental Workflow for Kalata B1 Synthesis

G cluster_strategy1 Strategy 1: Oxidation First cluster_strategy2 Strategy 2: Cyclization First s1_start Linear Peptide Assembly (Solid-Phase Peptide Synthesis) s1_ox Oxidation of Cysteine Residues (Disulfide Bond Formation) s1_start->s1_ox s1_cyc Backbone Cyclization s1_ox->s1_cyc s1_purify Purification (RP-HPLC) s1_cyc->s1_purify s1_end Synthetic Kalata B1 s1_purify->s1_end s2_start Linear Peptide Assembly (Solid-Phase Peptide Synthesis) s2_cyc Backbone Cyclization (e.g., Native Chemical Ligation) s2_start->s2_cyc s2_ox Oxidation of Cysteine Residues s2_cyc->s2_ox s2_purify Purification (RP-HPLC) s2_ox->s2_purify s2_end Synthetic Kalata B1 s2_purify->s2_end G kalata Kalata B1 membrane Cell Membrane (PE-rich) kalata->membrane Initial Interaction binding Membrane Binding & Oligomerization membrane->binding pore Pore Formation binding->pore lysis Cell Lysis pore->lysis Leakage of Cellular Contents

References

A Comparative Guide to the Immunomodulatory Effects of Kalata B1 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory properties of the cyclotide Kalata B1 with established immunosuppressive agents. The data presented herein is derived from studies on primary cells, offering valuable insights for researchers in immunology and professionals engaged in the development of novel therapeutics for immune-related disorders.

Executive Summary

Kalata B1, a cyclotide originally isolated from the plant Oldenlandia affinis, has demonstrated significant immunomodulatory activities, primarily characterized by the inhibition of T-lymphocyte proliferation.[1][2] Its mechanism of action is centered on the disruption of interleukin-2 (IL-2) signaling, a critical pathway for T-cell activation and expansion.[1][3] This guide compares the efficacy of Kalata B1 and its potent mutant, [T20K] Kalata B1, with conventional immunosuppressants such as Cyclosporin A (CsA), Tacrolimus, and Sirolimus. The objective is to provide a clear, data-driven comparison to aid in the evaluation of Kalata B1 as a potential therapeutic candidate.

Comparative Performance Data

The following tables summarize the quantitative data on the anti-proliferative and cytokine-inhibiting effects of Kalata B1 and its comparators in primary human lymphocytes.

Table 1: Inhibition of T-Lymphocyte Proliferation

CompoundTarget CellsIC50 (µM)Reference
Kalata B1Human PBMCs3.9 ± 0.5[4]
[T20K] Kalata B1Human Lymphocytes1.9 - 4.4[1]
[G18K] Kalata B1Human Lymphocytes1.9 - 4.4[1]
[N29K] Kalata B1Human Lymphocytes1.9 - 4.4[1]
[V10K] Kalata B1Human LymphocytesInactive[1][3]
Cyclosporin A (CsA)Human LymphocytesNot specified in µM, used as a positive control[1][3]

Table 2: Effect on Cytokine Production and Receptor Expression in Activated Human T-Lymphocytes

CompoundTargetEffectMagnitude of EffectTime PointReference
[T20K] Kalata B1IL-2 SecretionReductionSignificant, comparable to CsANot specified[1][3]
IL-2 Gene ExpressionReductionSignificant, comparable to CsANot specified[1][3]
IL-2 Surface Receptor (CD25)Reduction79% ± 10 of control24 hours[1]
46% ± 18 of control36 hours[1]
IFN-γ ProductionInitial ReductionLevels stabilized over timeNot specified[1][3]
TNF-α ProductionInitial ReductionLevels stabilized over timeNot specified[1][3]
Cyclosporin A (CsA)IL-2 SecretionReductionSignificantNot specified[1][3]
IL-2 Gene ExpressionReductionSignificantNot specified[1][3]
IL-2 Surface Receptor (CD25)Reduction76% ± 11 of control24 hours[1]
62% ± 7.3 of control36 hours[1]

Signaling Pathways and Mechanisms of Action

Kalata B1: The primary immunomodulatory effect of Kalata B1 and its active mutants is the suppression of T-lymphocyte proliferation through the inhibition of the IL-2 signaling pathway.[1][3] This is achieved by reducing IL-2 secretion, decreasing the expression of the high-affinity IL-2 receptor (CD25), and inhibiting IL-2 gene expression.[1][3] The anti-proliferative activity of [T20K] Kalata B1 can be reversed by the addition of exogenous IL-2, confirming the central role of this cytokine in its mechanism.[1][3]

Kalata_B1_Signaling_Pathway cluster_TCell Activated T-Cell TCR T-Cell Receptor (TCR) Activation T-Cell Activation TCR->Activation IL2_Gene IL-2 Gene Transcription Activation->IL2_Gene IL2R_Expression IL-2 Receptor (CD25) Expression Activation->IL2R_Expression IL2_Secretion IL-2 Secretion IL2_Gene->IL2_Secretion IL2_Binding IL-2 Binding IL2_Secretion->IL2_Binding IL2R_Expression->IL2_Binding Proliferation T-Cell Proliferation IL2_Binding->Proliferation Kalata_B1 Kalata B1 / [T20K] Kalata B1 Kalata_B1->IL2_Gene Inhibits Kalata_B1->IL2_Secretion Inhibits Kalata_B1->IL2R_Expression Inhibits

Mechanism of Kalata B1 Immunomodulation.

Alternative Immunomodulators:

  • Cyclosporin A (CsA) and Tacrolimus: These are calcineurin inhibitors. They bind to intracellular proteins (cyclophilin for CsA and FKBP12 for Tacrolimus), and the resulting complex inhibits calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of IL-2 and other cytokine genes.

  • Sirolimus (Rapamycin): This drug inhibits the mammalian Target of Rapamycin (mTOR) by binding to FKBP12. The Sirolimus-FKBP12 complex inhibits mTORC1, which is crucial for cell growth, proliferation, and survival. This leads to the arrest of the cell cycle in the G1 phase, thereby preventing T-cell proliferation in response to IL-2.

Alternative_Immunomodulators_Signaling cluster_pathways T-Cell Activation Pathways TCR_Signal TCR Signaling Ca_Signal Ca2+ Signaling TCR_Signal->Ca_Signal Calcineurin Calcineurin Ca_Signal->Calcineurin NFAT NFAT (cytoplasmic) Calcineurin->NFAT Dephosphorylates NFAT_n NFAT (nuclear) NFAT->NFAT_n Translocation IL2_Gene IL-2 Gene Transcription NFAT_n->IL2_Gene Activates IL2_Signal IL-2 Signaling IL2_Gene->IL2_Signal mTOR mTOR IL2_Signal->mTOR Proliferation Proliferation mTOR->Proliferation CsA Cyclosporin A CsA->Calcineurin Inhibits Tacrolimus Tacrolimus Tacrolimus->Calcineurin Inhibits Sirolimus Sirolimus Sirolimus->mTOR Inhibits

Mechanisms of Alternative Immunomodulators.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. T-Lymphocyte Proliferation Assay (CFSE-based)

  • Objective: To quantify the anti-proliferative effect of test compounds on primary T-lymphocytes.

  • Methodology:

    • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • CFSE Staining: Label the isolated PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).

    • Cell Culture and Stimulation: Culture the CFSE-labeled PBMCs in complete RPMI-1640 medium. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or with anti-CD3/anti-CD28 antibodies.

    • Compound Treatment: Add varying concentrations of Kalata B1, its mutants, or comparator drugs (e.g., Cyclosporin A) to the cell cultures. Include a vehicle control.

    • Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

    • Flow Cytometry: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence in daughter cells is used to determine the extent of cell division.

    • Data Analysis: Calculate the percentage of proliferating cells and determine the IC50 values for each compound.

2. Cytokine Production and Secretion Assay (ELISA or Multiplex Bead Array)

  • Objective: To measure the effect of test compounds on the production and secretion of key cytokines by activated T-lymphocytes.

  • Methodology:

    • Cell Culture and Treatment: Culture isolated primary T-lymphocytes and stimulate them as described in the proliferation assay. Treat the cells with the test compounds or a vehicle control.

    • Supernatant Collection: After an appropriate incubation period (e.g., 24, 48, 72 hours), centrifuge the cell cultures and collect the supernatants.

    • Cytokine Quantification:

      • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α).

      • Multiplex Bead Array: For the simultaneous measurement of multiple cytokines, use a multiplex bead-based immunoassay (e.g., LEGENDplex™) and analyze the samples on a flow cytometer.

    • Data Analysis: Quantify the concentration of each cytokine in the supernatants and compare the levels between treated and untreated cells.

3. IL-2 Receptor (CD25) Expression Analysis (Flow Cytometry)

  • Objective: To determine the effect of test compounds on the surface expression of the IL-2 receptor alpha chain (CD25) on activated T-lymphocytes.

  • Methodology:

    • Cell Culture and Treatment: Culture and treat primary T-lymphocytes as described above.

    • Antibody Staining: After the desired incubation time (e.g., 24 or 36 hours), harvest the cells and stain them with a fluorescently labeled monoclonal antibody specific for human CD25.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of CD25-positive cells and the mean fluorescence intensity.

    • Data Analysis: Compare the levels of CD25 expression between treated and untreated control cells.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the immunomodulatory effects of a novel compound like Kalata B1 in primary cells.

Experimental_Workflow Start Start: Isolate Primary Immune Cells (e.g., PBMCs) Prolif_Assay T-Cell Proliferation Assay (e.g., CFSE) Start->Prolif_Assay Cytokine_Assay Cytokine Production Assay (e.g., ELISA, Multiplex) Start->Cytokine_Assay Receptor_Assay Surface Receptor Expression (e.g., CD25 by Flow Cytometry) Start->Receptor_Assay Data_Analysis Data Analysis and Comparison with Alternative Compounds Prolif_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Receptor_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-NFAT) Conclusion Conclusion on Immunomodulatory Potential Pathway_Analysis->Conclusion Data_Analysis->Pathway_Analysis If promising results Data_Analysis->Conclusion

Workflow for Validating Immunomodulatory Effects.

Conclusion

Kalata B1 and its optimized mutant [T20K] Kalata B1 exhibit potent immunomodulatory effects in primary human T-lymphocytes, primarily by inhibiting the IL-2 signaling pathway. Its efficacy in suppressing T-cell proliferation is comparable to that of established immunosuppressants like Cyclosporin A, albeit through a distinct mechanism of action that appears to be focused on the IL-2 axis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of Kalata B1 for immune-mediated diseases. The unique structural stability of cyclotides, coupled with their specific immunomodulatory profile, makes them a promising class of molecules for drug development.

References

A Comparative Guide to the Stability of Kalata B1 and Its Mutants

Author: BenchChem Technical Support Team. Date: November 2025

The remarkable stability of the cyclotide Kalata B1, a plant-derived peptide, has made it a significant subject of research, particularly in the fields of drug development and protein engineering. This guide provides a comprehensive comparison of the stability of wild-type Kalata B1 and several of its key mutants, supported by experimental data. The inherent resistance of Kalata B1 to thermal, chemical, and enzymatic degradation is primarily attributed to its unique cyclic cystine knot (CCK) motif, which consists of a head-to-tail cyclized backbone and three interlocking disulfide bonds.[1][2]

Understanding Kalata B1 Stability: The Role of Structure

Kalata B1's exceptional stability stems from its rigid and compact structure. The cyclic backbone renders it resistant to exoproteases, while the knotted arrangement of its three disulfide bonds provides a strong defense against endoproteases and harsh chemical or thermal conditions.[1][2] Mutational studies have been crucial in dissecting the contributions of different structural elements to this stability. Key findings indicate that the cystine knot is more critical for chemical stability than the circular backbone.[1][2] While breaking the backbone in acyclic permutants has a minor effect on stability, the removal of even one disulfide bond, as seen in the two-disulfide mutant, significantly compromises the peptide's stability.[1][2]

Quantitative Comparison of Kalata B1 Mutant Stability

The stability of Kalata B1 and its mutants has been assessed under various stress conditions. The following tables summarize the available quantitative data from thermal, chemical, and enzymatic stability assays.

Table 1: Chemical Stability in Alkaline Buffer
PeptideMutation% Stability (pH 9.0, 37°C, 7 days)Fold Change vs. Wild-TypeReference
Kalata B1Wild-Type~50%1.0[3][4][5]
[G1K]kB1Gly1 -> Lys~100%2.0[3][4][5]
[G1L]kB1Gly1 -> Leu~100%2.0[3][4][5]
[N29K]kB1Asn29 -> Lys~100%2.0[3][4][5]
[E7K]kB1Glu7 -> LysReadily degraded< 1.0[3]
[P3K]kB1Pro3 -> LysFully degraded0.0[3]

Note: Stability was calculated based on the percentage of the original peptide remaining in solution as determined by HPLC analysis.[3]

Table 2: General Stability Observations for Other Mutants
PeptideMutation/ModificationStability ObservationExperimental ContextReference
Kalata B25 amino acid substitutionsSimilar stability to Kalata B1Chemical denaturation[1][2]
Acyclic Permutant (des(24-28)kB1)Backbone broken, cystine knot retainedSlightly more sensitive to temperature changes, but unfolds reversibly. Does not unfold in the presence of denaturants.Thermal and chemical denaturation[1][2]
Two-disulfide mutant ([A¹,¹⁵]kalata B1)One disulfide bond removedLess stable than native Kalata B1.Chemical denaturation[1][2]
Reduced Kalata B1All disulfide bonds reducedSignificantly more susceptible to chemical and enzymatic breakdown.Chemical and enzymatic degradation[1][2][6]
[E7A]kB1Glu7 -> AlaSlightly more susceptible to thermal unfolding and is more flexible.Thermal denaturation (NMR)[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of peptide stability. The following are summaries of key experimental protocols used in the cited studies.

Thermal Stability Assessment via Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., water at a specific pH) to a concentration suitable for NMR analysis.[8]

  • Data Acquisition: One-dimensional ¹H NMR spectra are recorded at increasing temperatures, for instance, in 5°C increments up to 90°C.[1]

  • Analysis: The quality of the NMR spectra, including the number and intensity of amide peaks, is monitored. A stable peptide will show minimal changes in its spectrum at higher temperatures and the spectrum will be identical to the initial one upon cooling back to the starting temperature.[1][7][8] The disappearance of amide peaks at higher temperatures indicates unfolding.[8]

Chemical Stability Assessment via Fluorescence and Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: The peptide is dissolved in a buffer (e.g., 10 mM potassium phosphate).

  • Denaturant Titration: A stock solution of a chemical denaturant (e.g., 6 M guanidine hydrochloride (GdnHCl) or 8 M urea) is added to the peptide solution.[1][2]

  • Fluorescence Spectroscopy: The intrinsic tryptophan fluorescence is monitored. Unfolding typically exposes the tryptophan residue to the solvent, causing a change in fluorescence intensity and a shift in the emission maximum.[1]

  • Circular Dichroism (CD) Spectroscopy: The CD spectrum, particularly the molar ellipticity at 220 nm, is recorded. Changes in the CD spectrum indicate alterations in the peptide's secondary structure upon denaturation.[1]

Enzymatic Stability Assessment via Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: The peptide is incubated with a specific protease (e.g., trypsin, endoproteinase Glu-C, or thermolysin) under optimal enzymatic conditions.[1][2]

  • Time-Course Analysis: Aliquots of the reaction mixture are taken at various time points (e.g., 1 min, 60 min, 6 h, 24 h, 48 h).[1]

  • LC-MS Analysis: The samples are analyzed by LC-MS to separate and identify the intact peptide and any degradation products. The disappearance of the peak corresponding to the intact peptide over time indicates enzymatic degradation.[1][2]

Alkaline Stability Assessment via High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Peptides are incubated in an alkaline buffer (e.g., 0.1 M ammonium bicarbonate, pH 9.0) at a controlled temperature (e.g., 37°C).[3]

  • Time-Course Analysis: Samples are collected at different time points (e.g., 0, 7, and 14 days).[3]

  • HPLC Analysis: The amount of remaining intact peptide is quantified by analytical HPLC. The percentage of stability is calculated by comparing the peak area of the peptide at a given time point to its initial peak area.[3]

Visualizing Stability Factors and Experimental Workflow

The following diagrams illustrate the key structural elements contributing to Kalata B1's stability and a typical workflow for assessing peptide stability.

cluster_0 Structural Features of Kalata B1 cluster_1 Contribution to Stability CCK Cyclic Cystine Knot (CCK) CB Cyclic Backbone CCK->CB DB Three Disulfide Bonds CCK->DB ES Exceptional Stability CCK->ES Primary Contributor CB->ES Secondary Contributor DB->ES Crucial Component of CCK CS Chemical Stability ES->CS TS Thermal Stability ES->TS EnS Enzymatic Stability ES->EnS

Structural contributions to Kalata B1 stability.

cluster_workflow General Workflow for Peptide Stability Assessment cluster_stress Application of Stress Conditions cluster_analysis Analytical Techniques cluster_data Data Interpretation start Peptide Sample (Wild-Type or Mutant) thermal Thermal Stress (e.g., 25°C to 90°C) start->thermal chemical Chemical Denaturants (e.g., GdnHCl, Urea) start->chemical enzymatic Proteolytic Enzymes (e.g., Trypsin) start->enzymatic nmr NMR Spectroscopy thermal->nmr cd_fluorescence CD & Fluorescence Spectroscopy chemical->cd_fluorescence lcms LC-MS enzymatic->lcms interpretation Comparison of Unfolding/ Degradation Profiles nmr->interpretation cd_fluorescence->interpretation lcms->interpretation end Stability Profile Determined interpretation->end

Experimental workflow for stability assessment.

References

A Comparative Analysis of the Pore-Forming Abilities of Kalata B1 and Melittin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the membrane-disrupting capabilities of two potent pore-forming peptides.

In the landscape of membrane-active peptides, the cyclotide Kalata B1 and the bee venom toxin melittin stand out for their potent abilities to disrupt cellular membranes. Understanding the nuances of their pore-forming mechanisms is crucial for their potential applications in drug delivery, antimicrobial development, and cancer therapy. This guide provides a detailed comparison of their pore-forming activities, supported by experimental data and methodologies.

At a Glance: Key Quantitative Differences

ParameterKalata B1MelittinSource
Pore Diameter 4.1 - 4.7 nm (41 - 47 Å)~4.4 nm (44 Å)[1][2]
Effective Concentration (Dye Leakage) Peptide-to-lipid ratio of 2:1 for 100% leakage in POPC/POPG vesicles.[1]Peptide-to-lipid ratio of ~1:100 for significant leakage.[3][1][3]
Hemolytic Activity (HC50) ~26.0 µM (1h incubation)~0.44 - 3.03 µg/mL (~0.15 - 1.06 µM)[3][4][5]
Pore Formation Time Onset of conductance within 10-15 minutes at 2.5 µM.[1]Rapid, with pore formation rates slowing after ~20 and 200 seconds.[6][1][6]
Conductance (Electrophysiology) Average conductance of 4.46 nS at 2.5 µM.[1]Voltage-dependent conductance, proportional to the fourth power of the peptide concentration.[7][8][1][7][8]

Mechanisms of Pore Formation: A Tale of Two Strategies

While both peptides culminate in membrane permeabilization, their pathways to pore formation exhibit distinct characteristics.

Kalata B1: A Self-Associating, Multimeric Pore

The pore-forming mechanism of Kalata B1 is a multi-step process characterized by its self-association on the membrane surface.[1]

  • Initial Membrane Binding: Kalata B1 monomers first interact with the membrane, a process that is enhanced by the presence of phosphatidylethanolamine (PE) phospholipids.[9]

  • Lateral Diffusion and Oligomerization: The monomers then diffuse laterally across the membrane surface and self-assemble into oligomeric complexes, likely tetramers or octamers.[1]

  • Pore Formation: These oligomers then insert into the lipid bilayer to form a stable, multimeric pore with channel-like properties.[1]

Kalata_B1_Pore_Formation cluster_solution Solution cluster_membrane Cell Membrane KB1_monomer Kalata B1 Monomer Membrane_Binding Initial Membrane Binding (PE-dependent) KB1_monomer->Membrane_Binding Step 1 Lateral_Diffusion Lateral Diffusion Membrane_Binding->Lateral_Diffusion Step 2 Oligomerization Oligomerization (Tetramers/Octamers) Lateral_Diffusion->Oligomerization Step 3 Pore_Formation Pore Formation (Multimeric Pore) Oligomerization->Pore_Formation Step 4

Caption: Proposed mechanism of pore formation by Kalata B1.
Melittin: A Concentration-Dependent Orientation Shift

Melittin's interaction with the membrane is highly dependent on its concentration, leading to different outcomes.

  • Surface Binding (Low Concentration): At low concentrations, melittin monomers bind to the membrane surface in an orientation parallel to the lipid bilayer.[7][8] This binding can cause membrane thinning.

  • Insertion and Pore Formation (High Concentration): As the concentration of melittin on the membrane increases, the peptides reorient themselves to a perpendicular position relative to the membrane. This insertion leads to the formation of toroidal pores, where the pore is lined by both the peptides and the lipid head groups.[7][8][10]

Melittin_Pore_Formation cluster_concentration Melittin Concentration cluster_membrane_interaction Membrane Interaction Low_Conc Low Concentration Surface_Binding Parallel Surface Binding Low_Conc->Surface_Binding High_Conc High Concentration Perpendicular_Insertion Perpendicular Insertion High_Conc->Perpendicular_Insertion Surface_Binding->Perpendicular_Insertion Concentration Increase Pore Toroidal Pore Formation Perpendicular_Insertion->Pore

Caption: Concentration-dependent mechanism of melittin pore formation.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Dye Leakage Assay (Carboxyfluorescein) for Kalata B1

This assay measures the release of a self-quenching fluorescent dye, carboxyfluorescein (CF), from liposomes upon peptide-induced pore formation.

Materials:

  • Kalata B1 peptide stock solution

  • Phospholipid vesicles (e.g., POPC, POPG) loaded with 50 mM CF

  • HEPES buffer (10 mM, pH 7.4) with 150 mM NaCl

  • Triton X-100 (1% v/v)

  • Fluorometer

Procedure:

  • Prepare a suspension of CF-loaded vesicles in HEPES buffer to a final lipid concentration of 100 µM.

  • Place the vesicle suspension in a cuvette and measure the baseline fluorescence (excitation at 490 nm, emission at 520 nm).

  • Add the desired concentration of Kalata B1 to the cuvette and immediately start recording the fluorescence intensity over time (e.g., for 20 minutes at 1-minute intervals).[11]

  • After the final time point, add 1% Triton X-100 to lyse all vesicles and achieve 100% dye release. Record the maximum fluorescence.

  • Calculate the percentage of leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after Triton X-100 addition.

Dye Leakage Assay (Calcein) for Melittin

This assay is similar to the CF assay but utilizes calcein, another self-quenching dye.

Materials:

  • Melittin peptide stock solution

  • Phospholipid vesicles (e.g., DOPC) loaded with 100 mM calcein

  • Phosphate buffer (10 mM, pH 7.0) with 150 mM NaCl

  • Triton X-100 (0.03% w/v)

  • Fluorometer

Procedure:

  • Add calcein-loaded liposomes to the buffer in a cuvette to a final lipid concentration (e.g., 1 µM).[12]

  • Measure the initial baseline fluorescence (excitation at 490 nm, emission at 520 nm).

  • Add the desired concentration of melittin (e.g., 35 nM) and monitor the increase in fluorescence.[12]

  • To determine 100% leakage, add 0.03% Triton X-100 to the cuvette at the end of the experiment.[12]

  • Calculate the percentage of leakage as described for the CF assay.

Planar Lipid Bilayer Electrophysiology

This technique measures the ion channel activity of the peptides by recording the electrical current across an artificial lipid bilayer.

Experimental Workflow:

Electrophysiology_Workflow Start Start Form_Bilayer Form Planar Lipid Bilayer (e.g., painting method) Start->Form_Bilayer Apply_Voltage Apply a Constant Voltage (e.g., +30 mV) Form_Bilayer->Apply_Voltage Add_Peptide Add Peptide to one side (cis chamber) Apply_Voltage->Add_Peptide Record_Current Record Current Traces Add_Peptide->Record_Current Analyze_Data Analyze Conductance, Voltage-Dependence, and Pore Size Record_Current->Analyze_Data End End Analyze_Data->End

Caption: General workflow for planar lipid bilayer electrophysiology experiments.

Procedure for Kalata B1:

  • Form a planar lipid bilayer using asolectin liposomes across a small aperture.

  • Apply a pipette voltage between -50 mV and +50 mV.[1]

  • Introduce Kalata B1 (e.g., 2.5 µM) into the recording solution.[1]

  • Record the resulting ion currents to determine the conductance.[1]

Procedure for Melittin:

  • Form a planar bilayer with a chosen lipid composition (e.g., DOPC).

  • Apply a fixed voltage and add melittin to one side of the bilayer.

  • Record the current response, which is often voltage-dependent.[7][8] The conductance typically increases exponentially with voltage.[7]

Conclusion

Kalata B1 and melittin, while both potent pore-formers, operate through distinct mechanisms. Kalata B1 relies on a cooperative, self-assembly process to form stable, multimeric pores. In contrast, melittin's activity is a more direct consequence of its concentration-dependent interaction with the membrane, leading to the formation of toroidal pores. These differences in mechanism are reflected in their quantitative pore-forming characteristics, with melittin generally exhibiting higher hemolytic activity at lower concentrations. The choice between these peptides for therapeutic or research applications will depend on the desired kinetics, stability, and selectivity of membrane disruption. The detailed protocols provided herein should empower researchers to further investigate and harness the unique properties of these fascinating peptides.

References

Kalata B1 as a Drug Delivery Scaffold: A Comparative Guide to Validation with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kalata B1, a prototypic cyclotide, as a drug delivery scaffold. It details the experimental validation of its performance using fluorescent probes and objectively compares it with alternative drug delivery systems, supported by experimental data and detailed protocols.

Introduction: Kalata B1 - A Uniquely Stable Scaffold

Kalata B1 (kB1) is a plant-derived peptide belonging to the cyclotide family, a group of proteins characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[1][2] This cyclic cystine knot (CCK) motif endows Kalata B1 with exceptional stability against thermal, chemical, and enzymatic degradation, a highly sought-after trait for therapeutic peptides.[3] Originally identified from the African plant Oldenlandia affinis for its use in traditional medicine to facilitate childbirth, its robust structure has made it a prime candidate for development as a drug delivery scaffold.[1] A key feature of Kalata B1 is its ability to penetrate cell membranes, a crucial step for delivering therapeutic cargo to intracellular targets.[4]

Fluorescent probes are indispensable tools for validating and quantifying the drug delivery capabilities of scaffolds like Kalata B1. By attaching a fluorescent molecule (a fluorophore) to the peptide, researchers can visually track its journey into cells, elucidate its uptake mechanism, and quantify its delivery efficiency in a non-invasive manner.[4] This guide will explore the key experiments that leverage fluorescence to validate Kalata B1's potential.

Validating Cellular Uptake and Internalization with Fluorescent Probes

A primary advantage of Kalata B1 is its ability to enter cells. Studies using fluorescently labeled Kalata B1 have revealed a unique, dual mechanism of cell entry.

Mechanism of Cellular Entry: Kalata B1 initiates cellular entry by binding to phosphatidylethanolamine (PE) phospholipids, which are often more exposed on the surface of cancer cells.[4] Following this initial interaction, it can enter the cell via two main pathways:

  • Direct Translocation: The peptide directly crosses the cell membrane to enter the cytosol.

  • Endocytosis: The cell membrane engulfs the peptide, forming vesicles that are internalized. Kalata B1 has shown the ability to escape these endosomes to reach the cytosol.[4]

This dual-entry mechanism is a significant advantage, potentially allowing it to bypass cellular defenses that might trap other delivery vectors in endosomes. A mutated variant of Kalata B1, [T20K]kB1, has been extensively studied using fluorescent labels like Alexa Fluor 488 to visualize and quantify this process in cell lines such as HeLa.[3][4]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) kB1 Fluorescently Labeled Kalata B1 PE PE Lipids kB1->PE 1. Binds PE Lipids endosome Endosome PE->endosome 2a. Endocytosis cytosol_kB1 Kalata B1 in Cytosol PE->cytosol_kB1 2b. Direct Translocation endosome_kB1 Kalata B1 in Endosome endosome_kB1->cytosol_kB1 3. Endosomal Escape

Caption: Cellular entry pathways of Kalata B1.

Quantitative Performance of Kalata B1

Fluorescence-based assays allow for the precise quantification of scaffold performance, from initial cell uptake to final cytosolic delivery.

Cellular Uptake Efficiency

Flow cytometry is commonly used to measure the fluorescence intensity of cells treated with labeled peptides, providing a quantitative measure of total cellular uptake (including peptide that may be bound to the membrane or trapped in endosomes). Studies have compared the uptake of Kalata B1 analogs to the well-known cell-penetrating peptide (CPP) TAT.

PeptideCell LineConcentration (µM)Relative Cellular Uptake (Normalized to Control)Citation(s)
[T20K]Kalata B1 HeLa4Significantly greater than inactive mutants[4]
[T16K]Kalata B1 HeLa4Low (inactive mutant)[4]
TAT-R (CPP) HeLa4High (positive control)[4]

Note: Quantitative values for direct comparison are often presented as fluorescence intensity units, which can vary between experiments. The table reflects the relative performance as described in the literature.

Cytosolic Delivery: The Chloroalkane Penetration Assay (CAPA)

Delivering a payload to the cytosol is the ultimate goal for targeting many intracellular proteins. The Chloroalkane Penetration Assay (CAPA) is a powerful fluorescence-based technique to specifically quantify cytosolic delivery.[5][6] It uses cells engineered to express HaloTag, a protein that covalently binds to chloroalkane ligands. A chloroalkane-tagged scaffold (e.g., ct-Kalata B1) that successfully enters the cytosol will occupy the HaloTag proteins. A subsequent "chase" with a fluorescent chloroalkane dye will then only label the remaining unoccupied HaloTag proteins. Therefore, a lower fluorescence signal indicates higher cytosolic delivery of the scaffold.

cluster_0 Step 1: Pulse cluster_1 Step 2: Binding cluster_2 Step 3: Chase cluster_3 Step 4: Readout ct_peptide Chloroalkane-tagged Kalata B1 (ct-kB1) cell1 Cell with Cytosolic HaloTag ct_peptide->cell1 Enters Cytosol cell2 HaloTag is occupied by ct-kB1 cell3 Unoccupied HaloTag is labeled by dye ct_dye Fluorescent Chloroalkane Dye ct_dye->cell3 readout Low Fluorescence = High Cytosolic Delivery

Caption: Workflow for the Chloroalkane Penetration Assay (CAPA).

Studies using CAPA have shown that while native Kalata B1 enters the cytosol with low efficiency, its scaffold can be engineered to improve this crucial property.[2]

Peptide ConstructRelative Cytosolic Delivery (EC50, µM)Key FindingCitation(s)
ct-Kalata B1 Low EfficiencyPrototypic cyclotide has poor cytosolic penetration.[2]
Engineered Kalata B1 Analogs Improved EfficiencySubstitution of hydrophobic residues in specific loops enhances delivery.[4]
ct-TAT-R (CPP) High EfficiencyServes as a benchmark for efficient cytosolic delivery.[4]
Membrane Interaction: Vesicle Leakage Assay

The ability of Kalata B1 to interact with and disrupt membranes is fundamental to its mechanism. This is quantified using a vesicle leakage assay.[7][8] In this assay, synthetic lipid vesicles (liposomes) are loaded with a self-quenching fluorescent dye, such as carboxyfluorescein (CF), at high concentration. When the peptide is added, it can form pores or disrupt the vesicle membrane, causing the dye to leak out and become diluted in the surrounding buffer.[9] This dilution de-quenches the dye, resulting in a measurable increase in fluorescence that is proportional to the degree of membrane disruption.[8]

PeptideLipid Vesicle CompositionPeptide:Lipid Ratio for 100% LeakageCitation(s)
Kalata B1 POPC~2:1[9]
Kalata B1 POPG~2:1[9]

POPC: Palmitoyloleoylphosphatidylcholine; POPG: Palmitoyloleoylphosphatidylglycerol

Comparison with Alternative Drug Delivery Scaffolds

Kalata B1 offers a unique combination of properties when compared to other common drug delivery systems.

cluster_kB1 Kalata B1 (Cyclotide) cluster_cpp Linear CPPs (e.g., TAT) cluster_lipo Liposomes center Drug Delivery Scaffolds kB1_node High Stability (Enzymatic, Thermal) Cell-Penetrating Low Immunogenicity Tunable Properties Low Payload Capacity center->kB1_node cpp_node Good Cell Penetration Low Stability (Prone to Proteolysis) Low Payload Capacity Potential Toxicity center->cpp_node lipo_node High Payload Capacity Biocompatible Protects Cargo Poor Cell Penetration (Passive Uptake) Potential for Endosomal Entrapment center->lipo_node

Caption: Comparison of drug delivery scaffold properties.
FeatureKalata B1Other Cell-Penetrating Peptides (CPPs)Liposomes
Structure Cyclized peptide with cystine knotShort, linear cationic/amphipathic peptidesPhospholipid bilayer vesicles
Stability Very High: Resistant to proteases, pH, heatLow: Susceptible to proteolysisModerate: Can be engineered for stability
Cell Entry Active: Direct translocation & endocytosisActive: Primarily endocytosisPassive: Endocytosis, membrane fusion
Payload Limited (grafting of small epitopes)Limited (covalent/non-covalent linkage)High: Can encapsulate large molecules
Toxicity Low, but can have hemolytic activityCan be dose-dependentGenerally low, biocompatible
Synthesis Complex (requires cyclization)Relatively simpleScalable manufacturing processes exist

Experimental Protocols

Protocol: Fluorescent Labeling of Kalata B1

This protocol describes the labeling of a lysine residue on Kalata B1 (e.g., the [T20K]kB1 mutant) with an amine-reactive fluorescent dye.

  • Peptide Preparation: Dissolve purified [T20K]Kalata B1 in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Dissolve an amine-reactive dye (e.g., Alexa Fluor™ 488 NHS Ester) in anhydrous dimethylformamide (DMF) to create a 10 mg/mL stock solution.

  • Conjugation Reaction: Add the dye stock solution to the peptide solution at a 5-10 fold molar excess. Vortex briefly and incubate for 1 hour at room temperature, protected from light.

  • Purification: Remove unreacted dye and purify the labeled peptide using size-exclusion chromatography (e.g., a Sephadex G-25 column) or reverse-phase HPLC.

  • Verification: Confirm labeling and determine the degree of labeling using mass spectrometry and UV-Vis spectrophotometry.

Protocol: Confocal Microscopy for Cellular Uptake

This protocol allows for the visualization of scaffold internalization.

  • Cell Culture: Plate HeLa cells onto glass-bottomed dishes and culture until they reach 60-70% confluency.

  • Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled Kalata B1 (e.g., 2-5 µM). Incubate at 37°C for a specified time (e.g., 1-4 hours).

  • Washing: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular peptide.

  • Imaging: Immediately image the live cells using a confocal laser scanning microscope. Use appropriate laser lines and filters for the chosen fluorophore (e.g., 488 nm excitation for Alexa Fluor 488).

  • Analysis: Observe the localization of the fluorescence signal. A punctate (dot-like) pattern suggests endosomal localization, while a diffuse signal throughout the cell indicates cytosolic distribution.

Protocol: Chloroalkane Penetration Assay (CAPA)

This protocol quantifies cytosolic delivery.[5][6]

  • Cell Culture: Plate HaloTag-expressing HeLa cells in a 96-well plate and culture overnight.

  • Pulse Step: Treat the cells with varying concentrations of the chloroalkane-tagged Kalata B1 (ct-kB1) in culture medium for a defined period (e.g., 4 hours) at 37°C. Include a no-peptide control.

  • Washing: Wash the cells three times with PBS to remove any uninternalized ct-kB1.

  • Chase Step: Add a cell-permeable, fluorescent chloroalkane dye (e.g., Janelia Fluor 646 HaloTag Ligand) to all wells and incubate for 30 minutes at 37°C to label any unoccupied HaloTag protein.

  • Final Wash and Preparation: Wash the cells three times with PBS. Detach the cells using trypsin and resuspend them in PBS containing 1% BSA for analysis.

  • Flow Cytometry: Analyze the fluorescence of the cell population for each condition using a flow cytometer. The mean fluorescence intensity is inversely proportional to the amount of cytosolic delivery of ct-kB1.

Protocol: Vesicle Leakage Assay

This protocol measures membrane disruption activity.[7][10]

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of a desired lipid composition (e.g., POPC) by extrusion. During hydration, include 50-70 mM carboxyfluorescein (CF) in the buffer to encapsulate the self-quenching dye.

  • Purification: Remove non-encapsulated CF from the vesicle suspension using a size-exclusion column.

  • Assay Setup: Dilute the CF-loaded vesicles in a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) in a 96-well microplate to a final lipid concentration of 25-50 µM.

  • Fluorescence Measurement: Add varying concentrations of Kalata B1 to the wells. Monitor the increase in fluorescence over time (e.g., 20-30 minutes) using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Normalization: After the final reading, add a detergent (e.g., 1% Triton X-100) to all wells to lyse all vesicles, representing 100% leakage. The fluorescence of a vesicle-only control represents 0% leakage. Calculate the percentage of leakage for each peptide concentration.

Conclusion

Kalata B1 presents a compelling scaffold for drug delivery, distinguished by its exceptional stability and unique cell-penetrating mechanism. Validation using fluorescent probes provides a robust framework for quantifying its performance, from membrane interaction and cellular uptake to the critical step of cytosolic delivery. While its payload capacity is limited compared to systems like liposomes, its stability and tunability make it a superior candidate for delivering grafted peptide epitopes. The experimental protocols and comparative data presented here demonstrate that through fluorescent validation and targeted engineering, the Kalata B1 scaffold holds significant promise for developing next-generation intracellular therapeutics.

References

A Comparative Analysis of the Insecticidal Spectrum of Kalata B1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Potency and Mechanisms of a Promising Bio-insecticide

Kalata B1, a cyclotide originally isolated from the plant Oldenlandia affinis, has garnered significant attention for its potent insecticidal properties. This guide provides a comprehensive comparative analysis of Kalata B1's insecticidal spectrum, placing its performance in context with other prominent insecticidal agents. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document serves as a valuable resource for researchers exploring novel bio-insecticides.

Comparative Insecticidal Activity

The insecticidal efficacy of Kalata B1 and selected comparator compounds against the significant agricultural pest, Helicoverpa armigera (cotton bollworm), is summarized below. The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the test population.

InsecticideClassTarget SpeciesLC50 (µg/mL of diet)Efficacy Relative to Kalata B1 (estimated)Reference(s)
Kalata B1 CyclotideHelicoverpa armigera~112 (estimated GI50)1x[1]
Kalata B2 CyclotideHelicoverpa armigeraGrowth retardation at low concentrationsSimilar to Kalata B1[2]
Cter M CyclotideHelicoverpa armigeraNot determinedSimilar to Kalata B1
Cry1Ac Toxin Bacillus thuringiensis (Bt) ToxinHelicoverpa armigera0.32 - 16.947x - 350x more potent[3]
Chlorantraniliprole Diamide (Synthetic)Helicoverpa armigera0.03 - 0.036~3111x - 3733x more potent[4][5]
ω-HXTX-Hv1a Spider Venom PeptideHelicoverpa armigeraNot determined (effective in transgenic plants)-[6][7]

Experimental Protocols

The determination of insecticidal activity is crucial for the comparative analysis of different compounds. A standardized diet incorporation bioassay is a widely accepted method for evaluating the efficacy of insecticidal proteins against lepidopteran larvae like Helicoverpa armigera.

Diet Incorporation Bioassay for Helicoverpa armigera

1. Insect Rearing:

  • A laboratory colony of Helicoverpa armigera is maintained on an artificial diet under controlled conditions (e.g., 27±1°C, 65±5% relative humidity, 14:10 h light:dark photoperiod)[4].

  • Larvae are reared individually to prevent cannibalism.

2. Preparation of Insecticidal Diets:

  • A standardized artificial diet for H. armigera is prepared. A common base includes chickpea flour, yeast extract, vitamins, and minerals[8].

  • The test insecticide (e.g., purified Kalata B1, Cry1Ac, or a chemical insecticide) is dissolved in an appropriate solvent (e.g., water, ethanol) and then thoroughly mixed into the artificial diet at various concentrations.

  • A control diet containing the solvent but no insecticide is also prepared.

3. Bioassay Procedure:

  • The prepared diets are dispensed into individual wells of a multi-well bioassay tray or small containers[9].

  • One neonate (newly hatched) or early second-instar larva of H. armigera is placed in each well[8][9].

  • The trays are sealed with a breathable membrane to allow for air exchange while preventing the larvae from escaping.

4. Data Collection and Analysis:

  • The bioassay trays are incubated under the same controlled conditions as the insect rearing.

  • Larval mortality is recorded at regular intervals (e.g., 24, 48, 72 hours, and up to 7 days).

  • Larval weight is also measured to assess growth inhibition.

  • The LC50 values and their 95% confidence intervals are calculated using probit analysis[4].

Mechanisms of Action: A Visual Comparison

The mode of action of an insecticide is a critical determinant of its specificity and potential for resistance development. Kalata B1 and the comparators included in this guide exhibit distinct mechanisms of action at the cellular level.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis InsectRearing Insect Rearing (H. armigera) LarvalIntro Introduction of Larvae InsectRearing->LarvalIntro DietPrep Artificial Diet Preparation DietIncorp Diet Incorporation DietPrep->DietIncorp InsecticidePrep Insecticide Dilution Series InsecticidePrep->DietIncorp DietIncorp->LarvalIntro Incubation Incubation (Controlled Conditions) LarvalIntro->Incubation Mortality Record Mortality & Growth Inhibition Incubation->Mortality LC50 Calculate LC50/GI50 (Probit Analysis) Mortality->LC50

Experimental workflow for diet incorporation bioassay.

Kalata B1: Membrane Disruption

Kalata B1's insecticidal activity stems from its ability to disrupt the midgut epithelial cell membranes of susceptible insects[1][10][11]. This interaction is not thought to involve a specific protein receptor but is rather a direct interaction with the lipid bilayer, leading to pore formation and cell lysis[12].

Kalata_B1_Mechanism cluster_membrane Insect Midgut Epithelial Cell Membrane Membrane Lipid Bilayer KalataB1 Kalata B1 Binding Binding to Membrane KalataB1->Binding Pore Pore Formation Binding->Pore Lysis Cell Lysis & Death Pore->Lysis

Mechanism of action of Kalata B1.

Bacillus thuringiensis (Bt) Cry1Ac Toxin: Receptor-Mediated Pore Formation

In contrast to Kalata B1, the Cry1Ac toxin from Bacillus thuringiensis exerts its insecticidal effect through a more complex, receptor-mediated process. After ingestion, the protoxin is activated by midgut proteases. The activated toxin then binds to specific protein receptors on the surface of midgut epithelial cells, leading to the formation of pores and subsequent cell death[13][14][15].

Cry1Ac_Mechanism cluster_gut Insect Midgut Lumen cluster_cell Midgut Epithelial Cell Protoxin Cry1Ac Protoxin (ingested) Activation Proteolytic Activation Protoxin->Activation ActiveToxin Active Toxin Activation->ActiveToxin Receptor Binding to Specific Receptors ActiveToxin->Receptor Pore Pore Formation Receptor->Pore Lysis Cell Lysis & Death Pore->Lysis

Mechanism of action of Bt Cry1Ac toxin.

Conclusion

Kalata B1 demonstrates significant insecticidal activity against the lepidopteran pest Helicoverpa armigera, primarily through a mechanism of membrane disruption. While it may not reach the same level of potency as some synthetic insecticides or highly specific Bt toxins, its unique mode of action presents a valuable tool in the development of novel bio-insecticides, particularly in strategies to manage insecticide resistance. Further research to obtain precise LC50 values for a broader range of insect pests and to explore synergistic combinations with other insecticidal agents will be crucial in fully realizing the potential of Kalata B1 in sustainable agriculture.

References

A Comparative Guide to Kalata B1-Based Therapeutics Versus Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kalata B1-based therapeutics against standard treatments for multiple sclerosis, anaplastic large cell lymphoma, and glioblastoma. The information is compiled from publicly available experimental data to assist in the evaluation and advancement of these novel therapeutic agents.

Introduction to Kalata B1 and its Therapeutic Potential

Kalata B1 is a cyclotide, a class of small, cyclic peptides isolated from plants. Its unique, knotted structure confers exceptional stability to chemical and enzymatic degradation, a highly desirable trait for therapeutic peptides. This stability, coupled with its intrinsic biological activities and the potential for oral bioavailability, makes the Kalata B1 scaffold a promising platform for drug development. Modifications to the native Kalata B1 sequence have led to the development of therapeutic candidates with enhanced potency and specificity for various diseases. This guide focuses on the benchmarking of these next-generation Kalata B1-based therapeutics against established standard-of-care treatments.

Multiple Sclerosis: [T20K]Kalata B1 vs. Standard Immunomodulatory Therapies

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. Standard treatments aim to modulate the immune response to reduce the frequency and severity of relapses.

Performance Comparison

The synthetic Kalata B1 analog, [T20K]Kalata B1, has shown promise as an orally active immunomodulator by inhibiting T-cell proliferation, a key driver of MS pathology.[1][2] The primary mechanism involves the suppression of the Interleukin-2 (IL-2) signaling pathway.[1]

Parameter[T20K]Kalata B1Fingolimod (Gilenya®)Natalizumab (Tysabri®)
Target IL-2 Signaling PathwaySphingosine-1-phosphate (S1P) receptorsα4-integrin
Effect on T-Cells Inhibits proliferationSequesters lymphocytes in lymph nodes[3]Blocks migration into the CNS[4][5]
IC50 (T-Cell Proliferation) ~3.9 µM (for Kalata B1 on PBMCs)[2]Not directly comparable; IC50 of 11.27-12.89 µM for cancer cell lines[6][7]Not applicable (mechanism is not anti-proliferative)
Administration OralOralIntravenous infusion[8]

Note: Direct comparison of IC50 values is challenging due to variations in experimental setups. The provided IC50 for Kalata B1 is on peripheral blood mononuclear cells, not isolated T-cells, and the fingolimod IC50 is from a cancer cell line study.

Signaling Pathway Diagrams

IL2_Signaling_Pathway cluster_membrane Cell Membrane IL-2R IL-2 Receptor JAK JAK IL-2R->JAK Activation IL-2 IL-2 IL-2->IL-2R T20K_Kalata_B1 [T20K]Kalata B1 T20K_Kalata_B1->IL-2R Inhibits STAT5 STAT5 JAK->STAT5 Phosphorylation Proliferation Proliferation STAT5->Proliferation Gene Transcription

IL-2 Signaling Inhibition by [T20K]Kalata B1

Natalizumab_Mechanism cluster_endothelium Blood-Brain Barrier Endothelium cluster_leukocyte T-Lymphocyte VCAM-1 VCAM-1 Migration T-Cell Migration into CNS VCAM-1->Migration alpha4_integrin α4-Integrin alpha4_integrin->VCAM-1 Binding Natalizumab Natalizumab Natalizumab->alpha4_integrin Blocks

Mechanism of Action of Natalizumab
Experimental Protocols

T-Cell Proliferation Assay (Representative Protocol):

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Further, purify T-cells using magnetic-activated cell sorting (MACS) with anti-CD3 microbeads.

  • Cell Labeling: Label purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 0.5 µM for 10 minutes at 37°C.

  • Cell Culture and Treatment: Plate CFSE-labeled T-cells in 96-well plates at a density of 1x10^5 cells/well. Add varying concentrations of [T20K]Kalata B1, Fingolimod, or a vehicle control.

  • Stimulation: Stimulate T-cell proliferation by adding anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The decrease in CFSE fluorescence intensity is proportional to the number of cell divisions, allowing for the quantification of proliferation.

  • Data Analysis: Calculate the percentage of proliferating cells and determine the IC50 value (the concentration of the compound that inhibits proliferation by 50%).

Anaplastic Large Cell Lymphoma: [T20K]Kalata B1 vs. CHOP Chemotherapy

Anaplastic Large Cell Lymphoma (ALCL) is an aggressive type of T-cell non-Hodgkin lymphoma. The standard first-line treatment is typically a multi-drug chemotherapy regimen.[9][10]

Performance Comparison

[T20K]Kalata B1 has demonstrated anti-tumor effects in ALCL cell lines, inducing apoptosis and cell cycle arrest.[11][12] This is attributed in part to the activation of STAT5 and p53 signaling pathways.[11][12]

Parameter[T20K]Kalata B1CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)
Mechanism Induces apoptosis via STAT5 and p53 signaling[11][12]Combination of alkylating agent, topoisomerase inhibitor, mitotic inhibitor, and corticosteroid causing broad cytotoxicity.
Effect on ALCL Cells Apoptosis and proliferation arrest[11][12]DNA damage, inhibition of cell division, leading to apoptosis.
Quantitative Efficacy Decreased cell survival by up to 91% in Mac-2a cells at 4µM.Overall response rate of ~90% in ALK-positive ALCL.[10]
In Vivo Effect Decreased tumor weight and increased apoptosis in a mouse model.[12]High rates of complete remission.[13]

Note: The quantitative data for [T20K]Kalata B1 is from in vitro studies and a direct comparison to the clinical overall response rate of CHOP is not appropriate.

Signaling Pathway Diagram

ALCL_Apoptosis_Pathway T20K_Kalata_B1 [T20K]Kalata B1 STAT5 STAT5 T20K_Kalata_B1->STAT5 Increases Signaling p53 p53 T20K_Kalata_B1->p53 Increases Signaling Apoptosis Apoptosis STAT5->Apoptosis p53->Apoptosis

[T20K]Kalata B1 Induced Apoptosis in ALCL
Experimental Protocols

Apoptosis Assay (Representative Protocol):

  • Cell Culture and Treatment: Culture ALCL cell lines (e.g., SR786, Mac-2a) in appropriate media. Seed cells in 6-well plates and treat with various concentrations of [T20K]Kalata B1 or a vehicle control for 24-48 hours.

  • Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Glioblastoma: Kalata B1 as a Chemosensitizing Agent with Temozolomide

Glioblastoma is the most aggressive primary brain tumor in adults. The standard of care involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[14][15][16] However, resistance to TMZ is common.

Performance Comparison

Kalata B1 has been shown to act as a chemosensitizing agent, significantly enhancing the cytotoxicity of TMZ in glioblastoma cell lines.[14][15][16]

ParameterKalata B1 + TemozolomideTemozolomide (TMZ) Monotherapy
Mechanism Enhances TMZ-induced cytotoxicity.[14][15][16]DNA alkylating agent leading to apoptosis.
Synergy A 15-fold lower concentration of TMZ was required for significant cytotoxicity in T-98G cells when co-exposed with 0.25 µM synthetic Kalata B1.[14][15]-
IC50 of Kalata B1 (alone) 2.4–21.1 µM in glioblastoma cell lines.[14][15][17]-
Stability Kalata B1 is stable in human serum.[18]-

Experimental Workflow Diagram

Glioblastoma_Chemosensitization_Workflow GBM_Cells Glioblastoma Cells (e.g., U-87 MG, T-98G) Treatment Treatment GBM_Cells->Treatment Incubation 72 hours Treatment->Incubation Kalata B1 +/- TMZ MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Determine Cell Viability and IC50 MTT_Assay->Data_Analysis

Workflow for Assessing Chemosensitization
Experimental Protocols

Cell Viability (MTT) Assay (Representative Protocol):

  • Cell Seeding: Seed glioblastoma cells (e.g., U-87 MG, T-98G) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Kalata B1 alone, TMZ alone, or a combination of both. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. For combination treatments, a Combination Index (CI) can be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Conclusion

Kalata B1-based therapeutics represent a promising new class of peptide-based drugs with potential applications across a range of challenging diseases. Their unique stability and potential for oral administration offer significant advantages over some current treatments. The data presented in this guide highlight the potential of [T20K]Kalata B1 as a standalone immunomodulatory agent for multiple sclerosis and as an anti-cancer agent in anaplastic large cell lymphoma. Furthermore, the use of Kalata B1 as a chemosensitizing agent in glioblastoma demonstrates its versatility. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of these novel compounds and to establish their place in the clinical landscape alongside and in comparison to standard-of-care treatments.

References

Validating the Specificity of Kalata B1's Interaction with Target Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Kalata B1's membrane interaction specificity with relevant alternatives, supported by experimental data. Kalata B1, a prototypic cyclotide, exhibits a range of biological activities, including insecticidal, anti-HIV, and hemolytic properties, which are intrinsically linked to its ability to interact with and disrupt cellular membranes.[1][2][3] Understanding the specificity of this interaction is crucial for its development as a therapeutic agent or a drug delivery scaffold.

Mechanism of Action: A Phosphatidylethanolamine-Specific Interaction

Kalata B1's mechanism of action does not involve a specific protein receptor but rather a direct interaction with the lipid bilayer of target membranes.[3][4] A key determinant of this specificity is the presence of phosphatidylethanolamine (PE) phospholipids in the target membrane.[5][6][7][8] Kalata B1 demonstrates a significantly higher affinity for membranes containing PE compared to those composed solely of phosphatidylcholine (PC).[9]

The interaction is initiated by the binding of a "bioactive face" of the Kalata B1 molecule, which includes a critical glutamic acid residue, to the PE headgroups.[1][10] This initial binding is followed by the insertion of a hydrophobic patch of the cyclotide into the membrane, leading to membrane disruption.[1] This disruption is believed to occur through the formation of pores or channels, ultimately causing leakage of cellular contents.[1][2] Molecular dynamics simulations have further elucidated this interaction, showing an ionic interaction between the E7 carboxylate group of Kalata B1 and the ammonium group of PE headgroups, which initiates the binding process.[1]

Comparative Performance Data

The specificity and activity of Kalata B1's membrane interaction have been quantified through various biophysical assays. Below are comparative data summarizing its performance against its own mutants and other cyclotides.

Surface Plasmon Resonance (SPR) Analysis of Membrane Binding

SPR is used to measure the binding affinity of molecules to a lipid bilayer in real-time. The response units (RU) are proportional to the mass of the bound peptide.

Peptide/AnalyteMembrane CompositionBinding Response (RU) at 25 µMReference
Kalata B1 POPC/POPE (80:20)~1800[5]
Kalata B1 POPC~200[6]
[G1L]kB1 mutantPOPC/POPE (80:20)>2000[5]
deam-kB1POPC/POPE (80:20)~900[5]

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPE: 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine

Carboxyfluorescein Leakage Assay

This assay measures the ability of a peptide to induce leakage from lipid vesicles. The EC50 value represents the concentration of the peptide required to induce 50% leakage.

PeptideVesicle CompositionEC50 (µM)Reference
Kalata B1 POPC/POPE/SM/Cholesterol2.1[1]
Kalata B1 POPC37.8[1]

SM: Sphingomyelin; Cholesterol

Hemolytic Activity

Hemolytic assays measure the ability of a peptide to lyse red blood cells. The HD50 value is the concentration required to cause 50% hemolysis. A lower value indicates higher hemolytic activity.

PeptideHD50 (µM)Reference
Kalata B1 10-1000 (mildly hemolytic)[11]
Melittin (control)~1[11]
Cycloviolacin O2 More potent than Kalata B1[12]
Alanine Scanning Mutagenesis: Impact on Lytic Activity

Alanine scanning is used to identify key residues for a peptide's activity. The following table shows the effect of single alanine mutations in Kalata B1 on its ability to induce leakage from vesicles.

Kalata B1 Mutant% Leakage (relative to wild-type)Reference
Wild-type100%[1]
G6A<5%[1]
E7A<5%[1]
T8A<5%[1]
W23A<5%[1]
V25A<5%[1]
G12A~25%[1]
N15A~25%[1]
T16A~25%[1]
P3A~25%[1]

Experimental Protocols

Surface Plasmon Resonance (SPR)
  • Liposome Preparation: Small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., POPC or POPC/POPE) are prepared by extrusion through a polycarbonate membrane.

  • Chip Immobilization: The SUVs are immobilized on an L1 sensor chip in a Biacore instrument.

  • Peptide Injection: A solution of the peptide (e.g., Kalata B1) at a known concentration is injected over the chip surface.

  • Data Acquisition: The association and dissociation of the peptide to the lipid bilayer are monitored in real-time by measuring changes in the refractive index at the sensor surface, reported in Resonance Units (RU).

  • Data Analysis: Binding affinity (KD) can be calculated from the association and dissociation rate constants.

Carboxyfluorescein (CF) Leakage Assay
  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared containing a self-quenching concentration of the fluorescent dye carboxyfluorescein (CF).

  • Assay Setup: The CF-loaded vesicles are diluted in a buffer in a fluorescence cuvette.

  • Peptide Addition: The peptide of interest is added to the vesicle suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time. Leakage of CF from the vesicles results in its dilution and a subsequent increase in fluorescence.

  • Data Analysis: The percentage of leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent like Triton X-100. The EC50 value is determined by plotting the percentage of leakage against the peptide concentration.[1]

Hemolytic Activity Assay
  • Red Blood Cell (RBC) Preparation: Fresh human red blood cells are washed with phosphate-buffered saline (PBS) to remove plasma components.

  • Assay Setup: A suspension of RBCs is incubated with various concentrations of the peptide in a 96-well plate.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant due to RBC lysis is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm).

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent). The HD50 value is determined from the dose-response curve.

Visualizing the Molecular Interactions and Workflows

KalataB1_Mechanism cluster_membrane Target Cell Membrane PE Phosphatidylethanolamine (PE) Headgroup LipidBilayer Lipid Bilayer PE->LipidBilayer 2. Insertion (Hydrophobic Patch) Oligomer Kalata B1 Oligomer LipidBilayer->Oligomer 3. Oligomerization Pore Membrane Pore Leakage Cellular Content Leakage Pore->Leakage 5. Disruption KalataB1 Kalata B1 KalataB1->PE 1. Specific Binding (Bioactive Face) Oligomer->Pore 4. Pore Formation

Caption: Proposed mechanism of Kalata B1's interaction with a target membrane.

SPR_Workflow start Start prep_vesicles Prepare Lipid Vesicles (e.g., POPC/POPE) start->prep_vesicles immobilize Immobilize Vesicles on L1 Sensor Chip prep_vesicles->immobilize inject_peptide Inject Kalata B1 Solution immobilize->inject_peptide measure_ru Measure Change in Resonance Units (RU) inject_peptide->measure_ru analyze Analyze Data (Binding Affinity, Kinetics) measure_ru->analyze end End analyze->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Leakage_Assay_Workflow start Start prep_vesicles Prepare CF-loaded Vesicles start->prep_vesicles add_peptide Add Kalata B1 to Vesicle Suspension prep_vesicles->add_peptide measure_fluorescence Monitor Fluorescence Increase Over Time add_peptide->measure_fluorescence lyse_control Add Triton X-100 (100% Leakage Control) measure_fluorescence->lyse_control calculate_leakage Calculate % Leakage and EC50 lyse_control->calculate_leakage end End calculate_leakage->end

Caption: Experimental workflow for the carboxyfluorescein leakage assay.

Conclusion

The experimental data strongly support a specific, lipid-mediated mechanism for Kalata B1's interaction with target membranes. Its preferential binding to and disruption of PE-containing membranes, coupled with the loss of activity upon mutation of key residues in its bioactive and hydrophobic faces, validates the specificity of this interaction. While Kalata B1 is a valuable tool for studying membrane interactions, other cyclotides like Cycloviolacin O2 exhibit different potency and selectivity profiles, offering alternatives for specific applications. The choice between Kalata B1 and other cyclotides will depend on the desired level of lytic activity and the specific lipid composition of the target membrane. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their drug development and scientific investigations.

References

Safety Operating Guide

Procedures for Kalata B11 Disposal Remain Undetermined Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive guidance on the proper disposal procedures for a substance identified as "Kalata B11" cannot be provided at this time. Extensive searches for safety data sheets, handling instructions, and disposal protocols associated with this name have not yielded any relevant results pertaining to a chemical compound.

Initial investigations suggest that the identifier "this compound" does not correspond to a recognized chemical in publicly available databases. The search results were predominantly associated with a vehicle in a video game, indicating a possible misidentification or the use of a non-standard naming convention.

To ensure the safe and proper disposal of the substance , it is crucial for researchers, scientists, and drug development professionals to obtain accurate identification. Without a correct chemical name, CAS number, or associated safety data sheet, it is impossible to determine the potential hazards, necessary precautions, and appropriate disposal methods in accordance with regulatory guidelines.

Recommendations for Proceeding:

  • Verify the Chemical Identity: Double-check the name and any associated identifiers for the substance. Look for a CAS (Chemical Abstracts Service) number, IUPAC name, or any other formal designation.

  • Consult Internal Documentation: Review internal laboratory records, purchase orders, or container labels for more specific information.

  • Contact the Manufacturer or Supplier: The original source of the substance should be able to provide a Safety Data Sheet (SDS), which will contain detailed information on handling and disposal.

Once the substance is correctly identified, disposal should be carried out in accordance with the specific instructions in the SDS and all applicable local, state, and federal regulations for hazardous waste management.

A generalized workflow for chemical disposal is provided below for illustrative purposes. This diagram should not be used for the disposal of this compound or any other unidentified substance.

G cluster_0 Chemical Disposal Workflow cluster_1 Identify_Substance 1. Identify Substance (Name, CAS#, etc.) Obtain_SDS 2. Obtain Safety Data Sheet (SDS) Identify_Substance->Obtain_SDS Correct Identification Review_Disposal_Info 3. Review Section 13: Disposal Considerations Obtain_SDS->Review_Disposal_Info SDS Available Determine_Waste_Category 4. Determine Waste Category (Hazardous vs. Non-Hazardous) Review_Disposal_Info->Determine_Waste_Category Segregate_Waste 5. Segregate Waste (Compatibility Check) Determine_Waste_Category->Segregate_Waste Package_Label 6. Package & Label Waste (According to Regulations) Segregate_Waste->Package_Label Contact_EHS 7. Contact Environmental Health & Safety (EHS) Package_Label->Contact_EHS Arrange_Pickup 8. Arrange for Professional Disposal Contact_EHS->Arrange_Pickup Unknown_Substance Unknown Substance (e.g., 'this compound') Stop STOP Do Not Proceed with Disposal Unknown_Substance->Stop Identification Failed Seek_Identification Seek Expert Identification Stop->Seek_Identification

Caption: Generalized workflow for chemical disposal.

Personal protective equipment for handling Kalata B11

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Kalata B1

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the cyclotide Kalata B1. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

Kalata B1 is a plant-derived cyclic peptide with known cytotoxic, insecticidal, and hemolytic activities.[1][2][3] Due to its biological activity, it should be handled with care in a laboratory setting. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile, powder-freeTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard, fully buttonedTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in solution. Use a dust mask or work in a fume hood when handling the lyophilized powder.To prevent inhalation of the powdered peptide.
Safe Handling and Operational Plan

2.1. Engineering Controls:

  • When handling lyophilized (powdered) Kalata B1, work in a chemical fume hood or a designated containment area to minimize inhalation risk.[4]

  • Ensure easy access to an eyewash station and safety shower.

2.2. Handling Lyophilized Kalata B1:

  • Before opening, allow the vial of lyophilized Kalata B1 to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can affect peptide stability.[5]

  • Weigh the required amount quickly in a controlled environment (e.g., fume hood) and securely reseal the vial.[5]

2.3. Reconstitution and Handling Solutions:

  • Kalata B1 is typically dissolved in a suitable solvent such as methanol or prepared in a buffer like phosphate-buffered saline (PBS).[6]

  • Avoid creating aerosols when dissolving the peptide.

  • Clearly label all solutions with the peptide name, concentration, solvent, and date of preparation.

2.4. General Laboratory Practices:

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling Kalata B1, even if gloves were worn.

  • Avoid mouth pipetting.

Storage and Stability
FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CLong-termStore in a tightly sealed container, protected from light and moisture.
In Solution -20°C or -80°C (aliquoted)Short to medium-termAvoid repeated freeze-thaw cycles by preparing single-use aliquots. Peptide solutions are generally stable for up to a week at 4°C, but freezing is recommended for longer storage.
Disposal Plan

All waste contaminated with Kalata B1 should be treated as hazardous chemical and biological waste.

  • Solid Waste: Contaminated items such as pipette tips, gloves, and vials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of Kalata B1 should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

  • Follow your institution's specific guidelines for the disposal of chemical and biological waste.[7]

Toxicity Data

Kalata B1 has demonstrated dose-dependent toxicity in various studies. The following table summarizes key quantitative toxicity data.

Organism/Cell LineAssayEndpointValueReference
Glioblastoma Cells (U-87 MG)CytotoxicityIC₅₀2.4–21.1 µM[1][8]
Glioblastoma Cells (T 98)CytotoxicityIC₅₀2.4–21.1 µM[1][8]
Golden Apple Snail (Pomacea canaliculata)MortalityLC₅₀53 µM (for Kalata B2)[2]
Green Algae (Pseudokirchneriella subcapitata)ToxicityEC₅₀12–140 µM[9]
Duckweed (Lemna minor L.)ToxicityEC₅₀9–40 µM[9]
Lettuce (Lactuca sativa L.)ToxicityEC₅₀4–54 µM[9]
Soil BacteriaToxicityEC₅₀7–26 µM[9]

Experimental Protocols and Workflows

General Workflow for Handling Kalata B1

G General Handling Workflow for Kalata B1 cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Equilibrate Lyophilized Kalata B1 to Room Temp B Weigh Powder in Fume Hood A->B C Reconstitute in Appropriate Solvent B->C D Perform Experiment with Appropriate PPE C->D E Collect Liquid Waste in Hazardous Waste Container D->E F Dispose of Solid Waste in Biohazard Bag D->F G Decontaminate Work Area E->G F->G

Caption: A flowchart illustrating the key steps for safely handling Kalata B1 from preparation to disposal.

Protocol for Sample Preparation from Rat Plasma and Brain Homogenate

This protocol is adapted from a published method for the quantitative analysis of Kalata B1.[6]

  • Standard and QC Preparation:

    • Prepare a stock solution of Kalata B1 (1 mg/mL) in methanol and store at -20°C.

    • Prepare standards and quality control (QC) samples in blank rat plasma or brain homogenate at the desired concentrations.

  • Sample Precipitation:

    • To 50 µL of sample (plasma or brain homogenate), add 150 µL of acetonitrile (a 3:1 ratio of acetonitrile to sample).

    • Vortex the mixture thoroughly.

    • Centrifuge for three minutes at 10,000 rpm to pellet the precipitated proteins.

  • Supernatant Transfer and Drying:

    • Carefully transfer 150 µL of the supernatant to a new tube.

    • Dry the samples under a stream of nitrogen gas at 40°C.

  • Reconstitution:

    • Reconstitute the dried samples with 100 µL of the initial mobile phase used for LC-MS analysis.

    • Transfer the reconstituted samples to autosampler vials for analysis.

Workflow for Sample Preparation

G Sample Preparation Workflow for Kalata B1 Analysis A Start with Plasma or Brain Homogenate Sample B Add Acetonitrile (3x Volume) to Precipitate Proteins A->B C Vortex and Centrifuge B->C D Transfer Supernatant C->D E Dry Under Nitrogen D->E F Reconstitute in Mobile Phase E->F G Transfer to Autosampler Vial for LC-MS Analysis F->G

Caption: A step-by-step workflow for preparing biological samples containing Kalata B1 for analysis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.